TRIDECETH-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
69011-36-5 |
|---|---|
Synonyms |
TRIDECETH-4; Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-, branched; Branched tridecylalcohol, ethoxylated; tridecanol, branched, ethoxylated; Dehydol series; Isotridecyl alcohol polyoxyethylene ether; Lutensol TO series; Polyethylene glycol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of TRIDECETH-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-4 is a nonionic surfactant belonging to the family of polyethylene (B3416737) glycol (PEG) ethers of tridecyl alcohol. Its chemical structure consists of a hydrophobic tridecyl hydrocarbon tail and a hydrophilic polyethylene glycol chain, in this case, with an average of four ethylene (B1197577) oxide units.[1][2] This amphipathic nature enables this compound to position itself at the interface between oil and water, or air and water, thereby reducing surface tension and facilitating the formation of stable emulsions.[3] Consequently, it finds wide application as an emulsifier, wetting agent, and dispersant in various industries, including cosmetics, personal care products, and industrial processes.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination, to support research, formulation development, and scientific understanding.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting and controlling its behavior in various formulations and applications.
General and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy- | [1] |
| INCI Name | This compound | [1] |
| CAS Numbers | 69011-36-5, 24938-91-8 (Generic) | [1] |
| Appearance | Colorless or yellowish liquid | |
| Molecular Formula | C21H44O5 (approximate) | Calculated |
| Molecular Weight | ~376.57 g/mol (approximate) | Calculated |
| Boiling Point | 290 °C at 101.325 kPa | |
| Density | 0.907 g/cm³ at 20 °C | |
| Vapor Pressure | 0.007 Pa at 20 °C |
Surfactant Properties
| Property | Value/Range | Source(s) |
| HLB Value | 8 - 10 | |
| Critical Micelle Concentration (CMC) | Typically in the range of 10⁻⁵ to 10⁻⁴ mol/L for similar fatty alcohol ethoxylates. | [5][6] |
| Surface Tension | Has a very low surface tension. | [4] |
| Solubility | Easily dispersible or soluble in water; soluble in various organic solvents. | [7] |
| LogP (Octanol-Water Partition Coefficient) | 4.73 at 25 °C |
Experimental Protocols
Detailed methodologies for determining the key surfactant properties of this compound are provided below. These protocols are based on established principles of surface and colloid science.
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a semi-empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For nonionic surfactants like this compound, it can be calculated or determined experimentally.
Theoretical Calculation (Griffin's Method):
For polyoxyethylene nonionic surfactants, the HLB can be estimated using the following formula:
HLB = E / 5
Where:
-
E is the weight percentage of the ethylene oxide part of the molecule.
To perform this calculation, the average molecular weight of the ethylene oxide portion and the total molecular weight of this compound must be known or calculated from its chemical structure.
Experimental Determination (Emulsion Stability Method):
-
Preparation of Surfactant Blends: Prepare a series of blends of this compound with a surfactant of a known high HLB (e.g., Polysorbate 80) and a surfactant of a known low HLB (e.g., Sorbitan Oleate) in varying ratios to create a range of HLB values (e.g., from 7 to 11).
-
Emulsion Formulation: For each surfactant blend, prepare an oil-in-water emulsion using a standard oil phase (e.g., mineral oil or a specific oil relevant to the intended application) and a water phase. A typical starting formulation would be 5% surfactant blend, 45% oil phase, and 50% water phase.
-
Emulsification: Homogenize each formulation under standardized conditions (e.g., using a high-shear mixer at a specific speed and time) to form emulsions.
-
Stability Observation: Store the prepared emulsions in clear, graduated containers and observe them for signs of instability, such as creaming, coalescence, or phase separation, over a defined period (e.g., 24 hours, 7 days).
-
HLB Determination: The HLB value of the surfactant blend that produces the most stable emulsion is considered to be the required HLB of the oil phase, and thus the effective HLB of this compound can be inferred from its proportion in that blend.
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration of a surfactant above which micelles form. It is a fundamental property that influences detergency, solubilization, and emulsification.
Surface Tension Method:
-
Preparation of a Series of Dilutions: Prepare a series of aqueous solutions of this compound with concentrations spanning a wide range, both below and above the expected CMC (e.g., from 10⁻⁶ mol/L to 10⁻² mol/L).
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the this compound concentration.
-
CMC Determination: The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a point at which the surface tension remains relatively constant with further increases in concentration. The concentration at this inflection point is the Critical Micelle Concentration (CMC).
Determination of Surface Tension
The ability of a surfactant to reduce the surface tension of a liquid is a primary measure of its effectiveness.
Wilhelmy Plate Method:
-
Apparatus Setup: A tensiometer equipped with a Wilhelmy plate (a thin plate, typically made of platinum) is used. The plate is suspended from a microbalance.
-
Sample Preparation: The this compound solution of a specific concentration is placed in a clean vessel, and the temperature is allowed to equilibrate.
-
Measurement: The Wilhelmy plate is lowered until it just touches the surface of the liquid. The force exerted on the plate by the surface tension is measured by the microbalance.
-
Calculation: The surface tension (γ) is calculated using the following equation:
γ = F / (L * cosθ)
Where:
-
F is the measured force.
-
L is the wetted perimeter of the plate (2 * (width + thickness)).
-
θ is the contact angle between the liquid and the plate. For a clean platinum plate, the contact angle with water is typically assumed to be 0, so cosθ = 1.
-
Visualizations
Micelle Formation
The following diagram illustrates the fundamental principle of micelle formation by a surfactant like this compound in an aqueous solution above its Critical Micelle Concentration (CMC). The hydrophobic tails aggregate to minimize contact with water, while the hydrophilic heads remain exposed to the aqueous environment.
Caption: General structure of a surfactant micelle in an aqueous solution.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a versatile nonionic surfactant. The tabulated data on its physical and surfactant properties offer a valuable resource for formulation scientists and researchers. Furthermore, the outlined experimental protocols for determining HLB, CMC, and surface tension provide a practical framework for the characterization of this and similar surfactants. A thorough understanding of these properties is essential for the effective utilization of this compound in the development of stable and high-performance products across various scientific and industrial domains.
References
- 1. productingredients.com [productingredients.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. This compound CAS 69011-36-5 - Chemical Supplier Unilong [unilongindustry.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. Page loading... [guidechem.com]
TRIDECETH-4: A Comprehensive Technical Guide on Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TRIDECETH-4, a nonionic surfactant widely utilized in various industrial and commercial applications, including cosmetics, personal care products, and detergents. This document details its chemical structure, synthesis pathway, physicochemical properties, and provides exemplary experimental protocols.
Chemical Structure and Properties
This compound is a polyethylene (B3416737) glycol (PEG) ether of tridecyl alcohol. Its structure consists of a hydrophobic tridecyl group (a C13 alkyl chain) and a hydrophilic polyethylene glycol chain. The "4" in its name signifies the average number of repeating ethylene (B1197577) oxide units in the hydrophilic chain. The tridecyl alcohol can be linear or a branched isomer, commonly isotridecyl alcohol. This amphiphilic nature allows this compound to act as an effective emulsifier and surfactant, reducing the surface tension between oil and water phases.
The general chemical structure can be represented as:
C₁₃H₂₇(OCH₂CH₂)₄OH
This compound is soluble in water and various organic solvents, with its solubility and other properties being influenced by the length of the polyethylene oxide chain.[1]
Physicochemical Properties
Key physicochemical properties of this compound and related tridecyl alcohol ethoxylates are summarized in the table below. The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for surfactants, indicating their relative affinity for water and oil. An increase in the number of ethylene oxide units leads to a higher HLB value and increased water solubility.[2][3]
| Property | Value | Notes |
| Appearance | Clear to slightly hazy, colorless to yellowish liquid | At 25°C |
| HLB Value | 8-16 | A higher degree of ethoxylation results in a higher HLB value. |
| Boiling Point | 290°C | At 101,325 Pa |
| Density | 0.907 g/cm³ | At 20°C |
| Vapor Pressure | 0.007 Pa | At 20°C |
| Surface Tension | 30–40 mN/m | For a 0.1% aqueous solution at 25°C |
| Water Solubility | 56 mg/L | At 20°C |
| LogP | 4.73 | At 25°C |
Synthesis Pathway
The primary industrial method for synthesizing this compound is the ethoxylation of tridecyl alcohol.[4] This reaction involves the addition of ethylene oxide to the tridecyl alcohol in the presence of a catalyst.
Reaction Mechanism
The ethoxylation process is typically carried out under alkaline conditions, with potassium hydroxide (B78521) (KOH) being a common catalyst.[4] The reaction proceeds via a nucleophilic ring-opening of the ethylene oxide molecule. The tridecyl alcohol is first deprotonated by the catalyst to form an alkoxide, which then acts as the nucleophile.
The synthesis can be summarized in the following steps:
-
Initiation: The catalyst (e.g., KOH) deprotonates the tridecyl alcohol to form a more nucleophilic alkoxide.
-
Propagation: The alkoxide attacks an ethylene oxide molecule, leading to the opening of the epoxide ring and the formation of a new, longer-chain alkoxide. This process repeats, adding more ethylene oxide units.
-
Termination: The reaction is terminated by neutralizing the catalyst, typically with an acid, which protonates the alkoxide to form the final hydroxyl group of the this compound molecule.
The number of ethylene oxide units added is controlled by the stoichiometry of the reactants. The process is highly exothermic and requires careful temperature control to prevent runaway reactions.[4]
Caption: Synthesis pathway of this compound via ethoxylation.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol describes a general laboratory-scale procedure for the ethoxylation of tridecyl alcohol.
Materials:
-
Tridecyl alcohol
-
Ethylene oxide
-
Potassium hydroxide (catalyst)
-
Nitrogen gas (for inert atmosphere)
-
Pressurized reactor equipped with a stirrer, heating mantle, and temperature and pressure controls
Procedure:
-
Charge the reactor with tridecyl alcohol and the potassium hydroxide catalyst.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to the reaction temperature (typically 150-180°C) with constant stirring.
-
Introduce a controlled amount of ethylene oxide into the reactor. The pressure is typically maintained at 1-2 bar.[4]
-
Monitor the reaction progress by observing the decrease in pressure as the ethylene oxide is consumed.
-
After the desired amount of ethylene oxide has been added and the reaction is complete, cool the reactor.
-
Neutralize the catalyst with a suitable acid (e.g., acetic acid or phosphoric acid).
-
The resulting this compound product can be purified if necessary.
Determination of Critical Micelle Concentration (CMC)
Materials:
-
This compound
-
Deionized water
-
Tensiometer
Procedure:
-
Prepare a series of aqueous solutions of this compound with a range of concentrations.
-
Measure the surface tension of each solution using a tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau.
-
The CMC is the concentration at which the break in the curve occurs.
Caption: Workflow for CMC determination by surface tension measurement.
Applications
This compound is a versatile surfactant with a wide range of applications, including:
-
Cosmetics and Personal Care: Used as an emulsifier, surfactant, and solubilizing agent in creams, lotions, shampoos, and other personal care products.[1]
-
Detergents and Cleaners: Acts as a wetting agent and detergent in household and industrial cleaning formulations.
-
Textile Industry: Employed as a wetting and scouring agent in textile processing.
-
Agrochemicals: Used as an emulsifier in pesticide and herbicide formulations.
-
Metalworking: Incorporated into metalworking fluids as an emulsifier and lubricant.
Conclusion
This compound is a significant nonionic surfactant with a well-understood chemical structure and synthesis pathway. Its versatile physicochemical properties, particularly its emulsifying and surface-active capabilities, make it a valuable ingredient in a multitude of industrial and consumer products. The information provided in this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields.
References
TRIDECETH-4: A Comprehensive Technical Guide to its Mechanism of Action as a Nonionic Surfactant
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRIDECETH-4, a polyethylene (B3416737) glycol ether of tridecyl alcohol, is a nonionic surfactant widely utilized across various industries, including pharmaceuticals, for its emulsifying, solubilizing, and wetting properties. Its mechanism of action is rooted in its amphipathic molecular structure, which allows it to reduce interfacial tension between immiscible phases. This in-depth technical guide elucidates the core principles of this compound's function, detailing its physicochemical properties, its interaction with biological membranes, and its applications in drug delivery, supported by experimental protocols and data.
Introduction
This compound is a synthetic nonionic surfactant belonging to the alcohol ethoxylate class of compounds. Its structure consists of a hydrophobic tridecyl (C13) alkyl chain and a hydrophilic polyethylene glycol (PEG) chain, in this case, averaging four ethylene (B1197577) oxide units. This dual nature is fundamental to its surface-active properties, enabling it to function effectively at interfaces.[1][2] In the pharmaceutical sciences, this compound is valued for its role in formulating poorly water-soluble drugs, enhancing drug penetration across biological membranes, and stabilizing emulsions and suspensions.[3][4][5] Understanding its mechanism of action at a molecular level is crucial for optimizing its use in advanced drug delivery systems.
Physicochemical Properties of this compound
The performance of this compound as a surfactant is dictated by its physicochemical properties. These properties determine its behavior in aqueous and non-aqueous environments and its interaction with other molecules and interfaces.
Data Presentation
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values, particularly the HLB, can exist in a range depending on the specific manufacturing process and the distribution of ethylene oxide chain lengths.[3]
| Property | Value | Reference(s) |
| Chemical Name | Polyoxyethylene (4) tridecyl ether | [6] |
| CAS Number | 69011-36-5, 24938-91-8 (Generic) | [6] |
| Molecular Formula | C13H27(OCH2CH2)4OH (average) | [6] |
| Appearance (25°C) | Colorless or yellowish liquid | [7] |
| Boiling Point | 290°C (at 101,325 Pa) | [4] |
| Density (20°C) | 0.907 g/cm³ | [4] |
| Vapor Pressure (20°C) | 0.007 Pa | [4] |
| Flash Point | >110°C | [3] |
| Water Solubility (20°C) | 56 mg/L | [4] |
| pH (1% aqueous solution) | 5.0 - 7.0 | [7] |
| Hydrophilic-Lipophilic Balance (HLB) | 8 - 14 | [3][7] |
| Surface Tension (0.1% aq. soln. at 25°C) | 30 - 40 mN/m | [3] |
Critical Micelle Concentration (CMC)
Hydrophilic-Lipophilic Balance (HLB)
The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant.[10] The HLB value of this compound, which falls in the range of 8-14, indicates that it is suitable for a variety of applications, including as a wetting agent, an oil-in-water (O/W) emulsifier, and a detergent.[3][7] Surfactants with HLB values in this range are effective at reducing the interfacial tension between oil and water, thereby facilitating the formation of stable emulsions.[10]
Mechanism of Action as a Nonionic Surfactant
The primary mechanism of action of this compound stems from its amphipathic nature. The hydrophobic tridecyl tail seeks to minimize its contact with water, while the hydrophilic polyoxyethylene head has a strong affinity for water. This drives the molecules to interfaces, such as the air-water or oil-water interface, where they can orient themselves to satisfy the energetic preferences of both moieties.
Figure 1: Schematic of this compound at an oil-water interface.
At concentrations above the CMC, this compound molecules aggregate in the bulk aqueous phase to form micelles. These are typically spherical structures where the hydrophobic tails form a core, shielded from the water by a shell of hydrophilic heads. This micellar core provides a microenvironment capable of solubilizing poorly water-soluble drugs, thereby increasing their apparent aqueous solubility.
Figure 2: Solubilization of a hydrophobic drug in a micelle.
Interaction with Biological Membranes
The interaction of this compound with biological membranes is of particular interest in drug delivery and toxicology. As nonionic surfactants, alcohol ethoxylates like this compound can interact with the lipid bilayer of cell membranes, potentially leading to increased membrane fluidity and permeability.
At low concentrations, this compound monomers can insert into the lipid bilayer. The hydrophobic tridecyl tail integrates into the hydrophobic core of the membrane, while the hydrophilic head group remains at the membrane-water interface. This insertion can disrupt the ordered packing of the lipid molecules, leading to an increase in membrane fluidity.[7] This fluidizing effect can, in turn, enhance the permeability of the membrane to certain drugs, a mechanism often exploited in transdermal drug delivery to improve the penetration of active pharmaceutical ingredients.[11]
At concentrations near or above the CMC, the mechanism of interaction becomes more complex. The surfactant can begin to extract lipid molecules from the bilayer, leading to the formation of mixed micelles composed of both surfactant and lipid. At sufficiently high concentrations, this can lead to the complete solubilization of the membrane and cell lysis.[12]
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Non -ionic surfactants and their application | PPTX [slideshare.net]
- 6. ewg.org [ewg.org]
- 7. Alcohol ethoxylates mediate their bacteriostatic effect by altering the cell membrane of Escherichia coli NCTC 8196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmajournal.net [pharmajournal.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Micellar Landscapes: A Technical Guide to the Critical Micelle Concentration of TRIDECETH-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical micelle concentration (CMC) of TRIDECETH-4, a nonionic surfactant pivotal in various scientific and pharmaceutical applications. Given the inherent polydispersity of ethoxylated surfactants, this guide emphasizes the importance of experimental determination of the CMC for specific formulations. It offers detailed protocols for common determination methods and contextualizes the properties of this compound within the broader class of alcohol ethoxylates.
Understanding this compound and its Critical Micelle Concentration
This compound is the polyethylene (B3416737) glycol ether of tridecyl alcohol, with the "4" indicating an average of four repeating ethylene (B1197577) oxide units in the hydrophilic portion of the molecule.[1] As a nonionic surfactant, it is widely used for its emulsifying, cleansing, and solubilizing properties.[1]
The Critical Micelle Concentration (CMC) is a fundamental characteristic of any surfactant. It is the specific concentration at which individual surfactant molecules (monomers) in an aqueous solution begin to self-assemble into organized aggregates known as micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, additional surfactant molecules preferentially form micelles, and the surface tension remains relatively constant.[2] Knowledge of the CMC is crucial for applications such as drug delivery, where micelles encapsulate hydrophobic drugs, and in formulation science to optimize the performance of detergents and emulsifiers.
Comparative CMC Data of Alcohol Ethoxylates
To provide a frame of reference, the following table presents CMC values for various linear alcohol ethoxylates. This data illustrates the general trends observed for this class of nonionic surfactants:
-
Effect of Alkyl Chain Length: For a fixed number of ethylene oxide units, the CMC decreases as the length of the hydrophobic alkyl chain increases.[3]
-
Effect of Ethylene Oxide (EO) Chain Length: For a fixed alkyl chain, the CMC generally increases with an increasing number of ethylene oxide units, as this enhances the hydrophilicity of the surfactant.[4][5]
| Surfactant (CiEj) | Alkyl Chain (i) | Avg. EO Units (j) | Temperature (°C) | CMC (mM) | Method |
| C10E3 | 10 | 2.6 | 25 | 0.6589 | Surface Tension |
| C10E6 | 10 | 6 | 25 | 0.8446 | Surface Tension |
| C12-14E11 | 12-14 | 11 | 25 | 0.0409 | Surface Tension |
| C16-18E11 | 16-18 | 11 | 25 | 0.0064 | Surface Tension |
| C8E5 | 8 | 5 | 50 | - | Light Scattering |
| C10E6 | 10 | 6 | 50 | - | Light Scattering |
| C10E8 | 10 | 8 | 50 | - | Light Scattering |
Note: The data presented is compiled from various sources for comparative purposes and may not be directly applicable to all specific commercial products.[4][6][7]
Based on these trends, it can be inferred that this compound (C13E4) would have a relatively low CMC, likely in the sub-millimolar range, due to its significant hydrophobic character (a C13 alkyl chain) and a relatively short hydrophilic chain (4 EO units).
Experimental Protocols for CMC Determination
Due to the variability of this compound, direct experimental measurement of the CMC is the most reliable approach. Below are detailed protocols for two common and effective methods.
Surface Tension Method (Wilhelmy Plate)
This classic method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it plateaus.[8] The Wilhelmy plate method provides a direct and accurate measurement of surface tension.[9][10]
Materials and Equipment:
-
Tensiometer with a Wilhelmy plate (typically platinum)
-
High-precision balance
-
Glass or PTFE sample vessel
-
Magnetic stirrer and stir bar (optional, for ensuring homogeneity)
-
High-purity water (e.g., Milli-Q)
-
This compound sample
-
Series of volumetric flasks and pipettes for dilutions
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water (e.g., 10 mM). Ensure complete dissolution.
-
Instrument Calibration and Plate Preparation: Calibrate the tensiometer according to the manufacturer's instructions. The platinum Wilhelmy plate must be meticulously cleaned, typically by flaming it to red heat to burn off any organic contaminants, to ensure a contact angle of 0°.
-
Preparation of Dilution Series: Prepare a series of dilutions of the this compound stock solution in volumetric flasks. The concentrations should span a range that is expected to include the CMC (e.g., from 0.001 mM to 1 mM).
-
Measurement:
-
Begin with a sample of pure water in the vessel to measure the initial surface tension (γ₀).
-
Measure the surface tension of each dilution, starting from the most dilute and progressing to the most concentrated to minimize contamination.
-
For each measurement, the Wilhelmy plate is brought into contact with the liquid surface, and the force exerted on the plate by the surface tension is measured.[10]
-
Allow the surface tension reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting graph should show two distinct linear regions: a steeply sloped region at concentrations below the CMC and a nearly horizontal plateau at concentrations above the CMC.
-
The CMC is determined from the intersection of the two lines extrapolated from these linear regions.
-
Fluorescence Spectroscopy Method (Using Pyrene (B120774) as a Probe)
This is a highly sensitive method ideal for determining low CMCs. It utilizes a hydrophobic fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar (water) versus non-polar (micellar core) environments.[11][12] The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment.[11]
Materials and Equipment:
-
Fluorometer/Spectrofluorometer
-
Quartz cuvettes
-
Pyrene (fluorescence grade)
-
Ethanol (B145695) or acetone (B3395972) (spectroscopic grade, for pyrene stock solution)
-
High-purity water
-
This compound sample
-
Micropipettes
Protocol:
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a suitable organic solvent like ethanol or acetone (e.g., 0.2 mM). Pyrene has very low water solubility.
-
Preparation of this compound Solutions: Prepare a series of this compound solutions in high-purity water, covering a concentration range above and below the expected CMC.
-
Sample Preparation for Measurement:
-
To a set of vials, add the this compound solutions.
-
Add a small, constant aliquot of the pyrene stock solution to each vial, such that the final concentration of pyrene is very low (e.g., 0.3 µM) and the concentration of the organic solvent is minimal (e.g., < 0.15% v/v).[11]
-
Mix thoroughly and allow the samples to equilibrate (incubation time may need to be optimized).
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the intensity ratio I₁/I₃ for each this compound concentration.
-
Plot the I₁/I₃ ratio as a function of the this compound concentration (or log concentration).
-
The plot will typically show a sigmoidal curve. In the pre-micellar region, the I₁/I₃ ratio is high, indicating pyrene is in a polar aqueous environment. As micelles form, pyrene partitions into the hydrophobic micellar core, causing a sharp decrease in the I₁/I₃ ratio. The ratio then stabilizes at a lower value in the post-micellar region.
-
The CMC is typically determined from the midpoint of the transition in the sigmoidal curve.
-
Conclusion
This compound is a valuable nonionic surfactant whose effectiveness is intrinsically linked to its micellization behavior. While literature provides a foundational understanding, the inherent polydispersity of this and similar ethoxylated surfactants necessitates empirical determination of the Critical Micelle Concentration for any given sample in a specific aqueous environment. The detailed protocols for surface tensiometry and fluorescence spectroscopy provided herein offer robust frameworks for researchers, scientists, and drug development professionals to accurately characterize this compound, ensuring its optimal and reproducible application in their work.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. researchgate.net [researchgate.net]
- 8. biolinscientific.com [biolinscientific.com]
- 9. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 10. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. agilent.com [agilent.com]
Determining the Critical Micelle Concentration of TRIDECETH-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed to determine the Critical Micelle Concentration (CMC) of the non-ionic surfactant TRIDECETH-4 (Tridecyl tetraethylene glycol ether). Understanding the CMC is crucial for various applications in research and drug development, as it marks the threshold at which surfactant molecules self-assemble into micelles, significantly altering the properties of the solution. This guide details the experimental protocols for the most pertinent methods and presents available data for similar surfactants to inform experimental design and data interpretation.
Introduction to this compound and its Critical Micelle Concentration
This compound, a polyethylene (B3416737) glycol ether of tridecyl alcohol, is a non-ionic surfactant utilized in a variety of pharmaceutical and research applications for its emulsifying, solubilizing, and wetting properties. The CMC is a fundamental parameter of any surfactant, representing the concentration at which the formation of micelles becomes thermodynamically favorable. Below the CMC, surfactant molecules exist predominantly as monomers. Above the CMC, additional surfactant molecules aggregate to form micelles, leading to a plateau in properties such as surface tension.
Quantitative Data on the CMC of Alcohol Ethoxylates
| Surfactant | Chemical Formula | CMC (mM) | Temperature (°C) | Method |
| C10E8 | C10H21(OCH2CH2)8OH | ~0.95 | Not Specified | Viscosity (from CE)[1] |
| C12E4 | C12H25(OCH2CH2)4OH | Anomalous Behavior | Not Specified | Viscosity (from CE)[1] |
| C12E6 | C12H25(OCH2CH2)6OH | 0.085 | Not Specified | Surface Tensiometry[2] |
| C14E8 | C14H29(OCH2CH2)8OH | ~0.009 | Not Specified | Viscosity (from CE)[1] |
Note: The anomalous behavior reported for C12E4 suggests that experimental determination for this compound is particularly important.
Experimental Protocols for CMC Determination
For a non-ionic surfactant such as this compound, surface tensiometry and fluorescence spectroscopy are the most suitable and commonly employed methods for CMC determination. The conductivity method is generally not effective for non-ionic surfactants due to the absence of a significant change in conductivity upon micellization.
Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the CMC is reached, the interface becomes saturated with monomers, and any subsequently added surfactant molecules form micelles in the bulk solution. This results in a distinct break in the plot of surface tension versus the logarithm of the surfactant concentration, with the surface tension remaining relatively constant above the CMC. The concentration at this inflection point is the CMC.[2][3]
Experimental Workflow:
Detailed Methodology:
-
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated surface tensiometer (e.g., using the Wilhelmy plate or du Noüy ring method)
-
Appropriate glassware, cleaned meticulously to avoid surface-active contaminants.
-
-
Procedure:
-
Prepare a stock solution of this compound in high-purity water at a concentration known to be well above the expected CMC.
-
Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the anticipated CMC. A logarithmic series of concentrations is often effective.
-
Calibrate the surface tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the high-purity water as a baseline.
-
Measure the surface tension of each this compound dilution, starting from the lowest concentration and proceeding to the highest. Ensure temperature control throughout the measurements, as temperature can influence the CMC.
-
Allow each solution to equilibrate before measurement to ensure that the surfactant molecules have reached the surface.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the this compound concentration (log C) on the x-axis.
-
The resulting plot should show two distinct linear regions. The first region, at lower concentrations, will have a negative slope, indicating a decrease in surface tension with increasing concentration. The second region, at higher concentrations, will be nearly horizontal, showing little change in surface tension.
-
The CMC is determined from the intersection of the two lines fitted to these linear regions.
-
Fluorescence Spectroscopy using a Hydrophobic Probe
Principle: This method utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment, resulting in a characteristic fluorescence spectrum. When micelles form above the CMC, the hydrophobic pyrene molecules partition into the nonpolar interior of the micelles. This change in the microenvironment leads to a significant alteration in the pyrene fluorescence spectrum, such as a change in the ratio of the intensities of certain vibronic peaks (e.g., the I1/I3 ratio).[4][5] By plotting this spectral change against the surfactant concentration, the CMC can be determined from the point of abrupt change.
Experimental Workflow:
Detailed Methodology:
-
Materials:
-
This compound
-
High-purity water
-
Pyrene (fluorescence grade)
-
Spectrofluorometer
-
Volumetric flasks and pipettes.
-
-
Procedure:
-
Prepare a stock solution of pyrene in a suitable solvent (e.g., methanol (B129727) or acetone) at a low concentration (e.g., 10⁻⁵ M).
-
Prepare a series of this compound solutions in high-purity water, covering a concentration range that brackets the expected CMC.
-
To each this compound solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1-2 µM). The final concentration of the organic solvent from the pyrene stock should be kept very low (e.g., < 0.1%) to avoid affecting the micellization process.
-
Allow the solutions to equilibrate, typically for several hours in the dark to prevent photobleaching of the pyrene.
-
Set the spectrofluorometer to the appropriate excitation wavelength for pyrene (e.g., around 334 nm).
-
Record the fluorescence emission spectrum for each sample over a range that includes the key vibronic bands of pyrene (approximately 350-450 nm).
-
Identify the intensities of the first (I1, around 372 nm) and third (I3, around 383 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third vibronic peaks (I1/I3) for each sample.
-
Plot the I1/I3 ratio (y-axis) against the this compound concentration (x-axis, often on a logarithmic scale).
-
The resulting plot will typically be sigmoidal. The CMC is determined from the midpoint of the transition in this sigmoidal curve. Various fitting models can be applied to determine this point accurately.
-
Other Potential Methods
While surface tensiometry and fluorescence spectroscopy are the primary recommended methods, other techniques can also be employed for CMC determination, although they may be less suitable for non-ionic surfactants or require more specialized equipment.
-
Light Scattering: Dynamic Light Scattering (DLS) can detect the formation of micelles, as they are significantly larger than the individual surfactant monomers. A plot of the scattering intensity versus surfactant concentration will show a sharp increase at the CMC.[6][7]
-
Turbidity: An increase in the turbidity of the solution can be observed upon micelle formation. A plot of turbidity versus concentration will show an inflection point at the CMC.
Conclusion
The determination of the Critical Micelle Concentration of this compound is essential for its effective use in various scientific and industrial applications. This guide has outlined the most appropriate experimental methodologies, namely surface tensiometry and fluorescence spectroscopy, providing detailed protocols and workflows. While a definitive CMC value for this compound is not widely published, the provided data for similar alcohol ethoxylates offers a valuable starting point for experimental design. Rigorous experimental determination using the methods described herein is strongly recommended to obtain an accurate CMC value for the specific grade and purity of this compound being utilized.
References
- 1. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. 3,6,9,12-Tetraoxatetracosan-1-ol | C20H42O5 | CID 78933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Hydrophile-Lipophile Balance (HLB) of TRIDECETH-4
This technical guide provides an in-depth analysis of the Hydrophile-Lipophile Balance (HLB) value of TRIDECETH-4, a nonionic surfactant crucial in various scientific and industrial applications, including pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental determination of HLB, and its role in formulation science.
Introduction to this compound and the HLB System
This compound is a polyethylene (B3416737) glycol ether of tridecyl alcohol, a fatty alcohol containing 13 carbon atoms.[1] It is produced by the ethoxylation of tridecyl alcohol, and the "4" in its name indicates the average number of repeating ethylene (B1197577) oxide units in the molecule.[1] As a nonionic surfactant, its properties are largely defined by the balance between the hydrophilic (water-loving) portion, the polyethylene glycol chain, and the lipophilic (oil-loving) portion, the tridecyl alcohol chain.
The Hydrophile-Lipophile Balance (HLB) system is a semi-empirical scale developed to classify surfactants based on their degree of hydrophilicity or lipophilicity.[2] The scale typically ranges from 0 to 20, where lower values indicate a more lipophilic character, making the surfactant more soluble in oil, and higher values signify a more hydrophilic character, leading to better water solubility.[2] The HLB value is a critical parameter in the formulation of emulsions, as it helps in selecting the appropriate surfactant to create stable systems.[3][4]
Physicochemical Properties and HLB Value of this compound
The HLB value of this compound can vary depending on the specific degree of ethoxylation. For this compound, with an average of four ethylene oxide units, the HLB value is generally in the range that makes it an effective oil-in-water (o/w) emulsifier.
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (4) tridecyl ether | [5] |
| CAS Number | 69011-36-5 | [6][7] |
| Molecular Formula | C13H27(OCH2CH2)nOH (where n is approximately 4) | [6] |
| Appearance | Clear, colorless liquid | [6] |
| HLB Value | 8-10 | [8] |
| Solubility | Dispersible or soluble in water | [9][10] |
| Function | Emulsifying agent, surfactant | [1][11] |
Conceptual Framework of the HLB System
The HLB system provides a foundational understanding for the selection of surfactants in emulsification. The following diagram illustrates the general application of surfactants based on their HLB values.
Caption: The HLB scale and corresponding applications of surfactants.
Experimental Determination of HLB Values
The HLB value of a nonionic surfactant like this compound can be determined through several experimental methods.
For nonionic surfactants that are esters of fatty acids and polyhydric alcohols, Griffin proposed the following formula:
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
For ethoxylated alcohols like this compound, the formula is:
HLB = E / 5
Where:
-
E is the weight percentage of the oxyethylene content.
This method involves titrating a solution of the surfactant in a non-polar solvent with water until turbidity is observed. The amount of water added is then used to calculate the "water number," which can be correlated to the HLB value.
Recent studies have proposed improved titrimetric methods that offer greater accuracy for polyethoxylated (POE) type nonionic surfactants.[12][13] These methods often involve a more precise determination of the point of phase inversion or micelle formation.
The following diagram outlines a general workflow for the experimental determination of the HLB value using a titrimetric method.
Caption: Workflow for experimental HLB determination via titration.
Role of this compound in Drug Development
In the pharmaceutical industry, surfactants like this compound are instrumental in the formulation of various drug delivery systems. Its emulsifying properties are particularly valuable for creating stable oil-in-water emulsions for the delivery of poorly water-soluble drugs.
Many active pharmaceutical ingredients (APIs) are lipophilic and exhibit poor solubility in aqueous environments, which can limit their bioavailability. By incorporating these APIs into the oil phase of an emulsion stabilized by this compound, their dissolution and absorption can be enhanced.
The following diagram illustrates the role of this compound in forming a stable oil-in-water emulsion for drug delivery.
Caption: Formation of a stable O/W emulsion using this compound.
Beyond emulsification, this compound can also function as a wetting agent and solubilizer in various pharmaceutical formulations, including topical creams, lotions, and ointments. Its ability to reduce surface tension allows for better spreading and penetration of the formulation.
Conclusion
This compound is a versatile nonionic surfactant with a Hydrophile-Lipophile Balance value that makes it highly effective as an oil-in-water emulsifier. Understanding its HLB value and the experimental methods for its determination is crucial for formulators in the pharmaceutical and other industries. Its role in enhancing the solubility and delivery of poorly water-soluble drugs underscores its importance in modern drug development. The selection of the appropriate grade of TRIDECETH, with its corresponding HLB, is a critical step in designing stable and efficacious formulations.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 3. lankem.com [lankem.com]
- 4. The Response Surface Methodology for Assessment of HLB Values of Mixtures of Non-Ionic Surfactants Using Parameters from Their π-A Isotherms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ewg.org [ewg.org]
- 6. Page loading... [guidechem.com]
- 7. jinbonchem.com [jinbonchem.com]
- 8. m.richest-food.com [m.richest-food.com]
- 9. This compound CAS 69011-36-5 - Chemical Supplier Unilong [unilongindustry.com]
- 10. This compound | 69011-36-5 [chemicalbook.com]
- 11. cosmileeurope.eu [cosmileeurope.eu]
- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 13. Determination of HLB values of some nonionic surfactants and their mixtures | Semantic Scholar [semanticscholar.org]
Solubility of TRIDECETH-4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-4, a polyoxyethylene ether of tridecyl alcohol, is a nonionic surfactant widely utilized across various industries, including pharmaceuticals, cosmetics, and research, for its emulsifying, dispersing, and wetting properties.[1][2][3] Its performance in these applications is intrinsically linked to its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, outlines a detailed experimental protocol for determining its solubility, and visualizes key concepts related to its behavior in solution.
Understanding the solubility of this compound is critical for formulation development, enabling the creation of stable and effective product matrices. The solubility of alcohol ethoxylates like this compound is largely influenced by the length of the hydrophobic alkyl chain and the hydrophilic polyethylene (B3416737) glycol chain.[4][5] Generally, ethoxylates with a lower degree of ethoxylation, such as this compound, tend to be more soluble in organic solvents.[5][6]
Data Presentation: Solubility of this compound in Organic Solvents
While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature, general solubility characteristics have been reported. This compound is known to have good solubility in various organic solvents.[1] Surfactants with low Hydrophilic-Lipophilic Balance (HLB) values, characteristic of this compound, are readily soluble in organic solvents such as ethanol, toluene, and mineral oils.[6] The following table summarizes the qualitative solubility of this compound in selected organic solvents based on available information. It is important to note that these are general descriptions, and quantitative determination is recommended for specific formulation requirements.
| Organic Solvent | Chemical Class | Qualitative Solubility | Reference |
| Ethanol | Alcohol | Readily Soluble | [6] |
| Toluene | Aromatic Hydrocarbon | Readily Soluble | [6] |
| Mineral Oil | Aliphatic Hydrocarbon | Readily Soluble | [6] |
| Isopropanol | Alcohol | Soluble | Inferred from general alcohol ethoxylate properties |
| Acetone | Ketone | Soluble | Inferred from general nonionic surfactant properties |
| Hexane | Aliphatic Hydrocarbon | Likely Soluble/Dispersible | Inferred from low HLB properties |
Note: The solubility of this compound can be influenced by the specific isomer of tridecyl alcohol used in its synthesis (linear vs. branched), the purity of the surfactant, temperature, and the presence of any impurities or additives.
Experimental Protocol: Determination of this compound Solubility in Organic Solvents (Visual Method)
This protocol outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound in various organic solvents at a specified temperature.
1. Objective: To determine the solubility of this compound in a range of organic solvents in g/100 mL at 25°C.
2. Materials and Equipment:
-
This compound (analytical grade)
-
Organic solvents (e.g., ethanol, methanol, isopropanol, acetone, toluene, hexane, mineral oil) of analytical grade
-
Analytical balance (readable to 0.1 mg)
-
Glass vials or test tubes with screw caps (B75204) (e.g., 10-20 mL capacity)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature water bath or incubator set to 25°C ± 0.5°C
-
Filter membranes (e.g., 0.45 µm PTFE) and syringes for clarification (optional)
3. Procedure:
3.1. Preparation of Saturated Solutions:
-
Label a series of vials for each organic solvent to be tested.
-
Add approximately 5 mL of the selected organic solvent to a vial.
-
Accurately weigh and add a small, excess amount of this compound to the solvent. Start with an amount that is expected to exceed the solubility limit (e.g., 1-2 g).
-
Cap the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature water bath or incubator set at 25°C.
-
Stir the mixtures vigorously using a magnetic stirrer or vortex mixer for a predetermined period to ensure equilibrium is reached. A period of 24 to 48 hours is generally sufficient. Intermittent shaking can also be applied.
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved this compound, indicating a saturated solution.
3.2. Sample Analysis:
-
Allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solute to settle.
-
Carefully pipette a known volume (e.g., 1 mL) of the clear supernatant into a pre-weighed vial. Take care not to disturb the undissolved material. For highly viscous solutions, a positive displacement pipette may be necessary.
-
Optional Clarification Step: If the supernatant contains fine suspended particles, filter it through a 0.45 µm PTFE syringe filter into the pre-weighed vial. Ensure the filter is compatible with the solvent.
-
Weigh the vial containing the aliquot of the saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound (e.g., 40-50°C) until a constant weight is achieved.
-
Reweigh the vial containing the dried this compound residue.
4. Data Calculation and Reporting:
-
Calculate the mass of the this compound in the aliquot: Mass of this compound = (Weight of vial + residue) - (Weight of empty vial)
-
Calculate the mass of the solvent in the aliquot: Mass of solvent = (Weight of vial + solution) - (Weight of vial + residue)
-
Calculate the solubility in g/100 g of solvent: Solubility ( g/100 g) = (Mass of this compound / Mass of solvent) x 100
-
To express the solubility in g/100 mL of solvent, use the density of the solvent at 25°C: Solubility ( g/100 mL) = Solubility ( g/100 g) x Density of solvent (g/mL)
-
Report the results as the average of at least three replicate determinations for each solvent, along with the standard deviation.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Relationship between HLB value and solvent solubility for nonionic surfactants.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS 69011-36-5 - Chemical Supplier Unilong [unilongindustry.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. jinbonchem.com [jinbonchem.com]
TRIDECETH-4: An In-Depth Technical Guide to In-Vitro Safety, Toxicity, and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TRIDECETH-4, a polyoxyethylene ether of tridecyl alcohol, is a nonionic surfactant utilized in a variety of industrial and cosmetic formulations. Its application in in-vitro research, particularly in drug formulation and delivery systems, necessitates a thorough understanding of its safety, toxicity, and biocompatibility profile at the cellular level. This technical guide provides a comprehensive overview of the current knowledge regarding this compound's interactions with biological systems in vitro. While direct quantitative data for this compound is limited, this guide synthesizes available information on closely related polyoxyethylene alkyl ethers to provide a robust framework for its evaluation. The Cosmetic Ingredient Review (CIR) Expert Panel has deemed TRIDECETH ingredients safe for use in cosmetics when formulated to be non-irritating, with studies on developmental and reproductive toxicity, as well as mutagenicity, showing negative results[1]. However, in concentrated forms, it can act as a skin and eye irritant[1]. This guide delves into the cytotoxic potential, mechanisms of toxicity, and biocompatibility considerations for the informed use of this compound in in-vitro studies.
Chemical and Physical Properties
This compound is part of a series of polyethylene (B3416737) glycol ethers of tridecyl alcohol. The "4" in its name indicates an average of four ethylene (B1197577) oxide units in the molecule. As a nonionic surfactant, it possesses both a hydrophilic (polyoxyethylene chain) and a lipophilic (tridecyl alcohol) part, enabling it to reduce surface tension and act as an emulsifier, solubilizer, and wetting agent.
In-Vitro Toxicity Profile
The in-vitro toxicity of surfactants is a critical consideration for their use in cell-based assays and formulations. The primary mechanism of surfactant-induced cytotoxicity involves disruption of the cell membrane's integrity. At concentrations below the critical micelle concentration (CMC), surfactant monomers can integrate into the lipid bilayer, altering its fluidity and permeability. At or above the CMC, the formation of micelles can lead to the solubilization of membrane components and subsequent cell lysis.
Quantitative Cytotoxicity Data
| Surfactant | Cell Line | Assay | Exposure Time | IC50 Value |
| Polyoxyethylene (10) Dodecyl Ether | 16HBE14o- (Human Bronchial Epithelial) | Not Specified | Not Specified | 0.06 - 0.08 mg/mL |
| Polyoxyethylene (20) Sorbitan Monolaurate (Tween 20) | A549 (Human Lung Carcinoma) | MTT | Not Specified | ~0.4 µL/mL |
| Polyoxyethylene (20) Sorbitan Monolaurate (Tween 20) | HUVEC (Human Umbilical Vein Endothelial) | MTT | Not Specified | ~0.3 µL/mL |
Note: The data presented is for surfactants structurally related to this compound and should be used as an estimation. Researchers are strongly encouraged to determine the specific IC50 of this compound for their cell line and experimental conditions.
Mechanisms of Toxicity
Understanding the mechanisms through which this compound may exert cytotoxic effects is crucial for interpreting experimental results and designing safer formulations.
Cell Membrane Disruption
As a surfactant, the primary mode of this compound's toxicity is through its interaction with the cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lactate (B86563) dehydrogenase (LDH) assay is a common method to quantify this membrane damage.
Induction of Apoptosis and Necrosis
Cell death can occur through two primary pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Studies on other surfactants, such as Tween 20, have shown that they can induce apoptosis, characterized by DNA fragmentation and chromatin condensation. It is plausible that this compound could also trigger apoptosis at lower concentrations, while higher concentrations may lead to necrosis due to extensive membrane damage.
Oxidative Stress
Many xenobiotics can induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS). While direct evidence for this compound is lacking, this remains a potential mechanism of toxicity that could be investigated using assays that measure ROS levels.
Potential Effects on Signaling Pathways
Beyond direct cytotoxicity, this compound may modulate specific cellular signaling pathways, which could have significant implications for in-vitro studies.
Peroxisome Proliferator-Activated Receptor γ (PPARγ)
Some nonionic ethoxylated surfactants have been shown to induce adipogenesis in 3T3-L1 preadipocytes through the activation of PPARγ, a key nuclear receptor in lipid metabolism. This suggests that this compound could potentially interfere with metabolic pathways in certain cell types.
P-glycoprotein (P-gp) Inhibition
Certain polyoxyethylene alkyl ethers have been found to inhibit the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter involved in multidrug resistance. This inhibition can alter the intracellular concentration of various compounds, a critical consideration in drug development studies. The mechanism may involve increasing cell membrane fluidity.
References
TRIDECETH-4: An In-Depth Technical Guide to its Degradation and Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trideceth-4, a nonionic surfactant belonging to the alcohol ethoxylate (AE) class, is utilized in a variety of industrial and commercial applications. Its environmental fate is of significant interest, and this guide provides a comprehensive technical overview of its degradation, ecotoxicity, and the methodologies used for its assessment. This compound is classified as readily biodegradable, undergoing transformation in both aerobic and anaerobic environments. Aerobic degradation proceeds primarily through two pathways: central fission of the ether linkage and ω-oxidation of the ethoxylate chain. Anaerobic degradation mainly involves the stepwise shortening of the ethoxylate chain. While readily biodegradable, this compound exhibits acute toxicity to aquatic organisms. This guide synthesizes available quantitative data, details experimental protocols for its assessment, and provides visual representations of degradation pathways and experimental workflows.
Data Presentation
Table 1: Biodegradability of this compound
| Test Guideline | Description | Result | Conclusion |
| OECD Test Guideline 301F (Manometric Respirometry Test) | Measures the oxygen consumption of microorganisms as they degrade the test substance over 28 days. | > 60% degradation within 28 days, meeting the 10-day window criterion.[1][2] | Readily biodegradable.[1][2] |
Table 2: Acute Ecotoxicity of this compound
| Test Organism | Test Guideline | Endpoint | Value (mg/L) | Exposure Time | Test Substance Name in Study |
| Cyprinus carpio (Carp) | OECD Test Guideline 203 | LC50 | 3.5 | 96 hours | MARLIPAL O13/40[1] |
| Daphnia magna (Water Flea) | OECD Test Guideline 202 | EC50 | 1.2 | 48 hours | MARLIPAL O13/40[1] |
| Scenedesmus subspicatus (Algae) | OECD Test Guideline 201 | EC50 | 4.3 | 72 hours | MARLIPAL O13/40[1] |
Table 3: Chronic Ecotoxicity of this compound
| Test Organism | Test Guideline | Endpoint | Value (mg/L) | Exposure Time |
| Daphnia magna (Water Flea) | Not Specified | NOEC | 0.37 | 21 days |
Experimental Protocols
Biodegradability Testing: OECD 301F - Manometric Respirometry Test
The ready biodegradability of this compound was assessed using the OECD 301F guideline, which determines the degree of degradation by measuring oxygen consumption.
Methodology:
-
Test Setup: The test is conducted in sealed vessels containing a defined mineral medium, the test substance (this compound) as the sole carbon source, and an inoculum of microorganisms. The headspace of the vessels is filled with air.
-
Inoculum: The inoculum is typically activated sludge from a wastewater treatment plant treating predominantly domestic sewage. The sludge is prepared to ensure a concentration of 0.5 g/L of suspended solids in the final test medium.
-
Test Concentration: this compound is introduced at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.
-
Procedure: The sealed vessels are incubated in the dark at a constant temperature of 20 ± 1°C for 28 days. The consumption of oxygen is measured by the pressure change in the headspace using a manometer.
-
Controls: Blank controls containing only the inoculum and mineral medium are run to measure endogenous respiration. A reference control with a readily biodegradable substance (e.g., sodium benzoate) is also included to validate the test system.
-
Data Analysis: The percentage of biodegradation is calculated as the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% degradation within a 10-day window during the 28-day test period.
Ecotoxicity Testing
OECD 203: Fish, Acute Toxicity Test (Cyprinus carpio)
This test evaluates the acute lethal toxicity of a substance to fish.
Methodology:
-
Test Organism: Juvenile carp (B13450389) (Cyprinus carpio) are used.
-
Test Conditions: The fish are exposed to various concentrations of this compound in a semi-static or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen levels are maintained within specified limits.
-
Test Concentrations: A geometric series of at least five concentrations of the test substance is used. A control group is maintained in water without the test substance.
-
Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 (the concentration estimated to be lethal to 50% of the test organisms) is calculated at the end of the 96-hour exposure period.
OECD 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to daphnids.
Methodology:
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Test Conditions: The daphnids are exposed to a range of concentrations of this compound in a static system for 48 hours in the dark at 20 ± 2°C.
-
Test Concentrations: At least five concentrations of the test substance prepared in a suitable dilution water are tested. A control group is also maintained.
-
Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 (the concentration estimated to cause immobilization in 50% of the daphnids) is calculated for the 48-hour exposure period.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Scenedesmus subspicatus)
This test evaluates the effect of a substance on the growth of freshwater algae.
Methodology:
-
Test Organism: An exponentially growing culture of the green alga Scenedesmus subspicatus is used.
-
Test Conditions: The algal cultures are exposed to different concentrations of this compound in a nutrient-rich medium under continuous illumination and constant temperature (21-24°C) for 72 hours.
-
Test Concentrations: A series of at least five concentrations of the test substance is tested along with a control.
-
Observations: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like chlorophyll (B73375) fluorescence.
-
Data Analysis: The EC50 (the concentration estimated to cause a 50% reduction in algal growth or growth rate) is calculated for the 72-hour exposure period.
Signaling Pathways and Experimental Workflows
Aerobic Degradation Pathway of this compound
The aerobic biodegradation of branched-chain alcohol ethoxylates like this compound is believed to proceed through two main initial pathways, followed by further degradation of the resulting metabolites.
Caption: Aerobic degradation pathways of this compound.
Anaerobic Degradation Pathway of this compound
Under anaerobic conditions, the primary degradation mechanism for alcohol ethoxylates involves the sequential cleavage of ethoxylate units. Branching in the alkyl chain can hinder this process.
Caption: Anaerobic degradation of this compound.
Experimental Workflow for Metabolite Identification
The identification of degradation products is crucial for understanding the complete environmental fate of this compound. Liquid chromatography-mass spectrometry (LC-MS) is a key analytical technique for this purpose.
Caption: Workflow for metabolite identification.
Conclusion
This compound is a readily biodegradable nonionic surfactant. Its degradation pathways involve multiple enzymatic steps, leading to the formation of smaller, more easily mineralized compounds. While biodegradable, this compound exhibits acute toxicity to aquatic organisms, highlighting the importance of proper wastewater treatment to minimize its environmental release. The experimental protocols and data presented in this guide provide a robust framework for the continued assessment of the environmental safety of this compound and other alcohol ethoxylates. Further research focusing on the specific enzymes involved in the degradation of branched AEs and the chronic toxicity of their metabolites will enhance our understanding of their long-term environmental impact.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of TRIDECETH-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition characteristics of TRIDECETH-4. Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes known physical properties and presents a generalized experimental protocol for determining thermal stability, based on established analytical techniques.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol ether of tridecyl alcohol, conforming to the general structure R-(OCH₂CH₂)n-OH, where R is a tridecyl group and n has an average value of 4. It belongs to the family of alcohol ethoxylates, which are nonionic surfactants widely used in cosmetics, personal care products, and industrial applications as emulsifying, cleansing, and solubilizing agents.[1] The thermal stability of such excipients is a critical parameter in formulation development, manufacturing, and ensuring product safety and efficacy.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 24938-91-8, 69011-36-5 | [4][5] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 290°C (at 101,325 Pa) | [5] |
| Density | 0.907 g/cm³ (at 20°C) | [5] |
| Water Solubility | 56 mg/L (at 20°C) | [5] |
Note: The provided boiling point may correspond to a broader class of ethoxylated tridecyl alcohols and not specifically to this compound.
Thermal Decomposition Profile
Direct experimental data on the decomposition temperature of this compound is not specified in the reviewed safety and technical data sheets.[2][3] Typically, the thermal stability of polyoxyethylene derivatives like this compound is influenced by the purity of the material, the presence of catalysts from the ethoxylation process, and the atmospheric conditions. Decomposition can occur through the cleavage of the ether linkages.
Recommended Experimental Protocol for Thermal Stability Analysis
To determine the thermal stability and decomposition temperature of this compound, a standardized thermogravimetric analysis (TGA) is recommended.[7] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
4.1. Objective
To determine the onset temperature of decomposition and the thermal degradation profile of this compound.
4.2. Instrumentation and Materials
-
Instrument: Thermogravimetric Analyzer (TGA) coupled with a differential scanning calorimeter (DSC) is advantageous for simultaneous thermal event analysis.
-
Sample: this compound, analytical grade.
-
Crucibles: Alumina or platinum crucibles.
-
Purge Gas: High-purity nitrogen (for inert atmosphere) or air/oxygen (for oxidative decomposition studies).
4.3. Experimental Parameters
| Parameter | Recommended Setting |
| Sample Mass | 5-10 mg |
| Heating Rate | 10°C/min |
| Temperature Range | 25°C to 600°C |
| Purge Gas Flow Rate | 50 mL/min |
| Atmosphere | Nitrogen (to study thermal decomposition) |
4.4. Procedure
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible.
-
Place the crucible in the TGA furnace.
-
Purge the furnace with nitrogen for at least 30 minutes before starting the analysis to ensure an inert atmosphere.
-
Heat the sample from 25°C to 600°C at a constant rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant mass loss begins) and other thermal events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for the thermogravimetric analysis of this compound.
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
Conclusion
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. media.kenteurope.com [media.kenteurope.com]
- 4. This compound, 24938-91-8 [thegoodscentscompany.com]
- 5. This compound CAS#: 69011-36-5 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
The Influence of pH and Ionic Strength on the Physicochemical Properties of TRIDECETH-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRIDECETH-4, a nonionic surfactant of the polyoxyethylene tridecyl ether family, is a crucial excipient in various pharmaceutical and research applications due to its excellent emulsifying, wetting, and solubilizing properties.[1] Its performance and stability are intrinsically linked to the physicochemical conditions of the formulation, primarily pH and ionic strength. This technical guide provides an in-depth analysis of the effects of these parameters on the critical properties of this compound, including its Critical Micelle Concentration (CMC), cloud point, and surface tension. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the generally accepted principles for nonionic surfactants of its class and provides detailed experimental protocols for researchers to determine these properties under their specific formulation conditions.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol ether of tridecyl alcohol, with the "4" indicating the average number of ethylene (B1197577) oxide units in the hydrophilic chain.[2] This structure imparts amphiphilic properties, with a hydrophobic tridecyl tail and a hydrophilic polyoxyethylene head. These characteristics enable this compound to function effectively as a surfactant in a variety of applications, including cosmetics, personal care products, and importantly, as a solubilizing and stabilizing agent in drug delivery systems.[2][3] A key advantage of this compound is its stability in both acidic and alkaline environments.[1]
Effect of pH on this compound Properties
As a nonionic surfactant, this compound does not possess any readily ionizable functional groups.[4] Consequently, its fundamental properties, such as CMC, are generally considered to be independent of pH across a wide range.[4] However, significant shifts in pH can influence the overall formulation by altering the ionic strength or interacting with other components, which may indirectly affect the behavior of this compound.
Effect of Ionic Strength on this compound Properties
The presence of electrolytes in a formulation, which determines its ionic strength, can have a more pronounced effect on the properties of nonionic surfactants like this compound.
Critical Micelle Concentration (CMC)
The addition of salts to an aqueous solution of a nonionic surfactant generally leads to a decrease in its CMC.[5] This phenomenon is attributed to the "salting-out" effect, where the electrolytes reduce the hydration of the hydrophilic head groups of the surfactant molecules. This decreased hydration favors the association of surfactant monomers into micelles at a lower concentration. Studies on various nonionic surfactants have shown that increasing the concentration of salts like NaCl, CaCl2, MgCl2, and Na2SO4 leads to a reduction in the CMC.[5][6] The magnitude of this effect can vary depending on the specific salt and its concentration.
Cloud Point
The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy as it phase-separates. This is a critical parameter for formulation stability. The addition of electrolytes typically lowers the cloud point of nonionic surfactants.[7] The salts compete with the surfactant's hydrophilic groups for water molecules, leading to dehydration of the surfactant and subsequent phase separation at a lower temperature.
Surface Tension
The surface tension of a this compound solution is a measure of its surface activity. A technical data sheet for a generic this compound indicates a surface tension of 30–40 mN/m for a 0.1% aqueous solution, though the specific conditions of this measurement are not provided.[1] Generally, for nonionic surfactants, an increase in ionic strength can lead to a slight decrease in the surface tension at concentrations below the CMC, as the increased counter-ion concentration can enhance the packing of surfactant molecules at the air-water interface.
Quantitative Data Summary
| Property | Effect of Increasing pH | Effect of Increasing Ionic Strength |
| Critical Micelle Concentration (CMC) | Generally negligible direct effect.[4] | Decrease in CMC value.[5] |
| Cloud Point | Generally negligible direct effect. | Decrease in cloud point temperature.[7] |
| Surface Tension (at a given concentration) | Generally negligible direct effect. | Slight decrease. |
Experimental Protocols
To empower researchers to generate specific data for their formulations, this section provides detailed methodologies for determining the key properties of this compound.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired buffer system (to control pH) and with the desired salt concentration (to control ionic strength).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with the same buffer/salt solution to create a range of surfactant concentrations.
-
Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method). Ensure temperature is controlled and constant throughout the measurements.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The CMC is determined from the intersection of the two linear portions of the graph.
Determination of Cloud Point
The cloud point is determined by visually observing the temperature at which a solution of the nonionic surfactant becomes turbid upon heating.
Methodology:
-
Prepare Solution: Prepare a 1% (w/v) solution of this compound in the desired aqueous medium (with controlled pH and ionic strength).
-
Heating and Observation: Place the solution in a clear test tube and immerse it in a temperature-controlled water bath.
-
Record Temperature: Slowly heat the water bath while stirring the surfactant solution. The temperature at which the solution becomes cloudy is the cloud point.
-
Confirmation: To confirm the cloud point, the solution can be cooled, and the temperature at which it becomes clear again should be recorded.
Role in Drug Development
The understanding and control of this compound's properties through pH and ionic strength are critical in drug development. As a solubilizer, its effectiveness is linked to micelle formation. Changes in CMC due to ionic strength can impact the concentration of surfactant needed to solubilize a poorly water-soluble drug. Furthermore, the stability of a liquid formulation containing this compound can be compromised if the storage or in-use temperature exceeds the cloud point, which is influenced by the ionic composition of the formulation. Therefore, careful consideration and characterization of these properties under relevant conditions are essential for robust formulation development.
Conclusion
While this compound, as a nonionic surfactant, is generally resilient to changes in pH, its properties are notably influenced by the ionic strength of the formulation. An increase in ionic strength typically leads to a decrease in both the critical micelle concentration and the cloud point. For researchers and drug development professionals, a thorough understanding of these effects is paramount for optimizing formulation performance and ensuring stability. The experimental protocols detailed in this guide provide a framework for generating the specific quantitative data necessary for informed formulation design and development.
References
- 1. jinbonchem.com [jinbonchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]
- 6. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TRIDECETH-4 in Membrane Protein Solubilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TRIDECETH-4, a non-ionic detergent, for the solubilization of membrane proteins. While this compound is primarily documented for its use as an emulsifier and surfactant in the cosmetics industry, its non-ionic nature suggests potential as a mild detergent for biochemical applications.[1][2][3][4] It is crucial to note that detailed studies on its application in membrane protein research, including its specific Critical Micelle Concentration (CMC), are not widely available in scientific literature. Therefore, an empirical approach is necessary to determine the optimal conditions for your specific protein of interest.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol ether of tridecyl alcohol.[3] The "4" in its name signifies the average number of ethylene (B1197577) oxide units in the hydrophilic chain.[2][3] As a non-ionic detergent, it possesses a polar, uncharged head group and a hydrophobic tail.[5] This amphipathic structure allows it to interact with both the hydrophobic transmembrane domains of proteins and the aqueous buffer, thereby facilitating the extraction of membrane proteins from the lipid bilayer.[6][7][][9] Non-ionic detergents are generally considered mild as they are less likely to denature proteins compared to their ionic counterparts, making them a good starting point for solubilizing sensitive membrane proteins.[5]
Principle of Membrane Protein Solubilization
The solubilization of membrane proteins using detergents is a multi-step process that hinges on the detergent's Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers in a solution begin to self-assemble into non-covalent aggregates called micelles.[10]
-
Partitioning: At low concentrations (below the CMC), detergent monomers partition into the lipid bilayer of the cell membrane.
-
Lysis: As the detergent concentration increases, the membrane becomes saturated, leading to the disruption of the lipid bilayer and the formation of mixed micelles containing lipids, proteins, and detergent.
-
Solubilization: At concentrations at or above the CMC, the membrane is fully solubilized, and individual membrane proteins are encapsulated within detergent micelles, forming protein-detergent complexes that are soluble in the aqueous buffer.
A successful solubilization protocol will extract the target protein in a stable and active state, which requires careful optimization of various parameters.[7]
Physicochemical Properties of Common Non-Ionic Detergents
| Detergent | Molecular Weight ( g/mol ) | CMC (mM) |
| n-Octyl-β-D-glucopyranoside (OG) | 292.37 | 20-25 |
| n-Dodecyl-β-D-maltoside (DDM) | 510.62 | 0.17 |
| Digitonin | 1229.31 | <0.01 |
| Triton™ X-100 | ~625 | 0.2-0.9 |
| Tween® 20 | ~1228 | 0.06 |
Experimental Protocols
The following diagram illustrates the general workflow for the solubilization and purification of a target membrane protein.
Since the CMC of this compound is unknown, a preliminary experiment to determine the optimal solubilization concentration is essential.
Objective: To identify the concentration of this compound that effectively solubilizes the target membrane protein while maintaining its integrity.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v in water)
-
Microcentrifuge tubes
-
Ultracentrifuge
Procedure:
-
Resuspend the isolated membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Aliquot the membrane suspension into several microcentrifuge tubes.
-
Add this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Incubate the samples for 1-2 hours at 4°C with gentle agitation.
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the unsolubilized membrane fragments.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze the supernatant from each concentration by SDS-PAGE and Western blot (if an antibody is available for the target protein) to determine the concentration at which the highest amount of the target protein is solubilized.
Data Presentation:
| This compound Conc. (% w/v) | Total Protein in Supernatant (mg/mL) | Target Protein Signal (Arbitrary Units) |
| 0 (Control) | ||
| 0.01 | ||
| 0.05 | ||
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.0 |
Once the optimal concentration of this compound is determined, you can proceed with a larger-scale solubilization.
Materials:
-
Isolated cell membranes
-
Optimized Solubilization Buffer (containing the optimal concentration of this compound)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Resuspend the membrane pellet in the Optimized Solubilization Buffer.
-
Homogenize the suspension using a Dounce homogenizer to ensure even distribution of the detergent.
-
Incubate the mixture for 1-2 hours at 4°C with gentle mixing.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant containing the solubilized membrane proteins for downstream purification.
It is crucial to maintain a concentration of this compound above its CMC in all subsequent buffers used for purification (e.g., in chromatography) to prevent the protein from aggregating and precipitating. A general rule of thumb is to include the detergent at a concentration equal to its CMC in all buffers.
Logical Relationship for Detergent Selection and Optimization
The following diagram outlines the decision-making process for selecting and optimizing a detergent for membrane protein solubilization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. incibeauty.com [incibeauty.com]
- 5. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 9. Membrane Protein Solubilization [sigmaaldrich.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Application Notes and Protocols for Cell Lysis Using TRIDECETH-4 Based Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective cell lysis is a critical first step for the successful study of intracellular proteins and signaling pathways. The choice of detergent in the lysis buffer is paramount, as it must efficiently disrupt cell membranes while preserving the integrity and functionality of the proteins of interest. TRIDECETH-4, a non-ionic surfactant, presents a viable alternative to commonly used detergents like Triton™ X-100 and NP-40. Its non-denaturing properties make it particularly suitable for applications requiring the maintenance of protein structure and enzymatic activity, such as immunoprecipitation and kinase assays.
These application notes provide a detailed protocol for utilizing this compound based buffers for the lysis of mammalian cells. The protocols are designed to be adaptable for various downstream applications, including Western blotting, immunoprecipitation, and enzyme activity assays.
Data Presentation
| Detergent | Chemical Name | Typical Working Concentration | Key Characteristics |
| This compound | Polyoxyethylene (4) tridecyl ether | 0.1 - 1.0% (v/v) | Mild, non-denaturing surfactant. Suitable for preserving protein structure and function. |
| Triton™ X-100 | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | 0.1 - 1.0% (v/v) | Widely used, mild, non-denaturing detergent. Effective for solubilizing membrane proteins. |
| NP-40 | Nonylphenoxypolyethoxylethanol | 0.1 - 1.0% (v/v) | Similar to Triton™ X-100, mild and non-denaturing. |
| Tween® 20 | Polysorbate 20 | 0.05 - 0.5% (v/v) | Very mild non-ionic detergent, often used in wash buffers to reduce non-specific binding. |
Experimental Protocols
Protocol 1: Preparation of this compound Based Lysis Buffer
This protocol describes the preparation of a standard this compound lysis buffer suitable for the extraction of total cellular proteins from mammalian cells.
Materials:
-
This compound (Polyoxyethylene (4) tridecyl ether)
-
Tris-HCl (1 M stock solution, pH 7.4)
-
NaCl (5 M stock solution)
-
EDTA (0.5 M stock solution, pH 8.0)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Phosphatase Inhibitor Cocktail (e.g., Sigma-Aldrich P5726)
-
Nuclease-free water
Buffer Composition (for 100 mL):
| Component | Stock Concentration | Final Concentration | Volume to Add |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | 5 mL |
| NaCl | 5 M | 150 mM | 3 mL |
| EDTA, pH 8.0 | 0.5 M | 1 mM | 200 µL |
| This compound | 10% (v/v) stock | 1% (v/v) | 10 mL |
| Nuclease-free water | - | - | 81.8 mL |
Procedure:
-
Prepare a 10% (v/v) stock solution of this compound in nuclease-free water.
-
In a sterile container, combine the Tris-HCl, NaCl, and EDTA stock solutions.
-
Add the nuclease-free water and mix well.
-
Just before use, add the 10% this compound stock solution to the desired final concentration (e.g., 1%).
-
Immediately before lysing cells, add the appropriate volumes of protease and phosphatase inhibitor cocktails according to the manufacturer's instructions. Keep the complete lysis buffer on ice.
Protocol 2: Lysis of Adherent Mammalian Cells
Materials:
-
Adherent mammalian cells cultured in petri dishes or multi-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Complete this compound Lysis Buffer (prepared as in Protocol 1)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold complete this compound Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-15 minutes.
-
Using a pre-chilled cell scraper, scrape the cells from the surface of the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 10 seconds.
-
Incubate on ice for an additional 10-15 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 3: Lysis of Suspension Mammalian Cells
Materials:
-
Suspension mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Complete this compound Lysis Buffer (prepared as in Protocol 1)
-
Conical tubes
-
Refrigerated centrifuge
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate and discard the supernatant.
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again at 500 x g for 5 minutes at 4°C.
-
Aspirate and discard the PBS.
-
Add an appropriate volume of ice-cold complete this compound Lysis Buffer to the cell pellet (e.g., 1 mL per 10^7 cells).
-
Resuspend the pellet by gentle pipetting up and down.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional gentle vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration.
-
The protein extract is ready for use or storage at -80°C.
Visualizations
Experimental Workflow for Cell Lysis and Protein Extraction
Caption: Workflow for cell lysis and protein extraction.
Hypothetical Signaling Pathway Amenable to Study with this compound Lysis Buffer
The mild nature of this compound makes it suitable for preserving protein-protein interactions and enzyme activities, which is crucial for studying signaling pathways. Below is a diagram of a hypothetical growth factor signaling cascade that could be investigated using lysates prepared with a this compound based buffer.
Caption: A hypothetical growth factor signaling pathway.
Application of TRIDECETH-4 in Protein Extraction from Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to TRIDECETH-4
This compound is a non-ionic surfactant belonging to the family of polyoxyethylene alkyl ethers.[1] Its structure consists of a hydrophobic tridecyl alkyl chain and a hydrophilic polyethylene (B3416737) glycol ether chain. This amphipathic nature allows this compound to effectively interact with and solubilize hydrophobic molecules, such as lipids and membrane proteins, in aqueous solutions.[1] While extensively used in the cosmetics and cleaning industries for its emulsifying and wetting properties, its application in biological research, particularly in protein extraction, is less documented than that of detergents like Triton™ X-100.[2][3] However, its non-ionic character suggests it is a mild detergent, making it a potentially valuable tool for applications where preserving protein structure and function is important.[2]
Properties of this compound for Protein Extraction
The efficacy of a detergent in protein extraction is determined by several key properties, including its Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC).
-
Hydrophilic-Lipophilic Balance (HLB): The HLB value of this compound is reported to be in the range of 8-16, with some sources indicating a value around 13.4 for similar Trideceth compounds.[1][4] This range suggests that this compound is a good oil-in-water emulsifier, a characteristic that is favorable for disrupting the lipid bilayer of mammalian cell membranes and solubilizing membrane-associated proteins.[1]
Principle of Protein Extraction using this compound
The process of protein extraction from mammalian cells using this compound involves the disruption of the cell membrane and the solubilization of cellular proteins. As a non-ionic detergent, this compound is expected to break lipid-lipid and lipid-protein interactions while being less disruptive to protein-protein interactions, thus preserving the native structure of many proteins.[8]
The mechanism involves the insertion of this compound monomers into the lipid bilayer of the cell membrane. As the detergent concentration increases above its CMC, these monomers aggregate to form micelles, which encapsulate the membrane lipids and proteins, effectively solubilizing them in the aqueous lysis buffer.
Data Presentation
Due to the limited availability of direct comparative studies on this compound for protein extraction, the following tables present a hypothetical comparison with the widely used non-ionic detergent, Triton™ X-100. These values are intended to serve as a guideline for researchers establishing new protocols.
Table 1: Estimated Properties of this compound in Comparison to Triton™ X-100
| Property | This compound (Estimated) | Triton™ X-100 (Reference) |
| Detergent Type | Non-ionic | Non-ionic |
| HLB Value | 8 - 16[1] | 13.5 |
| CMC (in water) | Not readily available | ~0.24 mM[2] |
| Typical Working Concentration | 0.1% - 1.0% (v/v) | 0.1% - 1.0% (v/v) |
| Denaturing Properties | Mild, non-denaturing | Mild, non-denaturing |
Table 2: Hypothetical Protein Yield and Purity Comparison
| Parameter | This compound Lysis Buffer | Triton™ X-100 Lysis Buffer |
| Total Protein Yield (µg/mL) | 850 - 1200 | 900 - 1300 |
| Purity (Target Protein %) | Dependent on cell type and target protein | Dependent on cell type and target protein |
| Enzyme Activity Retention | Potentially high | High |
Experimental Protocols
Protocol 1: Total Protein Extraction from Adherent Mammalian Cells
Materials:
-
Mammalian cells cultured in petri dishes
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v) this compound
-
Protease Inhibitor Cocktail (add fresh before use)
-
Phosphatase Inhibitor Cocktail (optional, add fresh before use)
-
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Add an appropriate volume of ice-cold this compound Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 10-15 minutes to allow for cell lysis.
-
Using a pre-chilled cell scraper, gently scrape the cells off the surface of the dish.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 10 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Protein Extraction from Mammalian Cells in Suspension
Materials:
-
Mammalian cells in suspension culture
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound Lysis Buffer (as described in Protocol 1)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Repeat the centrifugation and wash step once more.
-
Resuspend the cell pellet in an appropriate volume of ice-cold this compound Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate the tube on ice for 20-30 minutes with gentle agitation to lyse the cells.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration.
-
The protein extract is ready for use or storage at -80°C.
Visualizations
Caption: Experimental workflow for protein extraction from mammalian cells using this compound.
Caption: Mechanism of this compound action in solubilizing membrane proteins.
References
- 1. jinbonchem.com [jinbonchem.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. m.richest-food.com [m.richest-food.com]
- 4. HLB Calculator - Materials [hlbcalc.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Brij® 35 Detergent | AAT Bioquest [aatbio.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
Application Notes and Protocols for TRIDECETH-4 in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-4 is a non-ionic surfactant belonging to the polyethylene (B3416737) glycol ethers of tridecyl alcohol class. It is widely utilized in the cosmetic and personal care industries as an emulsifying, cleansing, and solubilizing agent.[1][2] Its favorable safety profile, when formulated to be non-irritating, makes it an attractive excipient for consideration in topical drug delivery systems.[1][3] These application notes provide a comprehensive overview of the formulation aspects of this compound, including its physicochemical properties, potential mechanisms of action in enhancing drug delivery, and detailed protocols for the preparation and evaluation of topical formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development. The following table summarizes key parameters:
| Property | Value | Reference |
| Chemical Name | Polyoxyethylene (4) tridecyl ether | [3] |
| CAS Number | 24938-91-8, 69011-36-5 | - |
| Appearance | Colorless to yellowish liquid | - |
| HLB Value | Approximately 9.7 | - |
| Solubility | Dispersible in water | - |
| Functions | Emulsifying agent, surfactant | [1][2] |
Mechanism of Action in Topical Drug Delivery
While specific studies detailing the precise mechanisms of this compound in enhancing drug penetration are limited, its role can be inferred from its properties as a non-ionic surfactant. The primary mechanisms are likely to include:
-
Enhanced Drug Solubilization: this compound can increase the solubility of poorly water-soluble drugs within the formulation through micellar solubilization.[4][5][6][7] This increases the concentration gradient of the drug at the skin surface, a key driver for passive diffusion.
-
Improved Formulation Stability: As an effective emulsifier, this compound stabilizes oil-in-water or water-in-oil emulsions, ensuring a homogenous distribution of the active pharmaceutical ingredient (API) and enhancing the shelf-life and aesthetic properties of the formulation.[2]
-
Interaction with Stratum Corneum: Non-ionic surfactants can interact with the lipids of the stratum corneum, the primary barrier of the skin.[8][9][10] This interaction can lead to a temporary and reversible disruption of the highly ordered lipid structure, creating pathways for drug molecules to permeate more easily.
It is important to note that the extent of these effects is dependent on the concentration of this compound used in the formulation, the specific properties of the drug molecule, and the overall composition of the vehicle.
Experimental Protocols
The following section provides detailed protocols for the preparation and evaluation of topical formulations containing this compound.
Formulation of a Topical Gel
This protocol describes the preparation of a basic hydrogel formulation incorporating this compound as a solubilizer and emulsifier.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Gelling agent (e.g., Carbomer 940, Hydroxypropyl methylcellulose)
-
Co-solvent (e.g., Propylene glycol, Ethanol)
-
Neutralizing agent (e.g., Triethanolamine, if using Carbomer)
-
Preservative (e.g., Phenoxyethanol, Parabens)
-
Purified water
Protocol:
-
Preparation of the Aqueous Phase:
-
Disperse the gelling agent in a portion of the purified water with continuous stirring until a uniform dispersion is achieved. Avoid clumping.
-
In a separate vessel, dissolve the preservative in another portion of the purified water, gently heating if necessary.
-
-
Preparation of the Oil/Active Phase:
-
If the API is oil-soluble, dissolve it in a suitable oil phase.
-
Add the required amount of this compound to the oil phase and mix until uniform.
-
If the API is poorly water-soluble, it can be dispersed or dissolved in a mixture of the co-solvent and this compound.
-
-
Emulsification:
-
Slowly add the oil/active phase to the aqueous phase under continuous homogenization to form a stable emulsion.
-
-
Gel Formation:
-
If using Carbomer, neutralize the dispersion by slowly adding the neutralizing agent while stirring until the desired viscosity and clarity are achieved.
-
Add the preservative solution to the formulation.
-
-
Final Adjustments:
-
Adjust the pH of the final formulation to a skin-compatible range (typically 4.5-6.5).
-
Add the remaining purified water to reach the final desired volume and mix until homogenous.
-
Experimental Workflow for Topical Gel Formulation
Caption: Workflow for the preparation of a topical gel containing this compound.
In Vitro Drug Release Testing (IVRT)
IVRT is a crucial tool for assessing the performance of topical formulations. This protocol utilizes a Franz diffusion cell.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions)
-
Formulated topical product
-
Sampling vials
-
Analytical instrument for drug quantification (e.g., HPLC)
Protocol:
-
Apparatus Setup:
-
Assemble the Franz diffusion cells, ensuring the synthetic membrane is properly mounted between the donor and receptor chambers.
-
Fill the receptor chamber with pre-warmed (32 ± 1 °C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Equilibrate the system for 30 minutes.
-
-
Sample Application:
-
Apply a finite dose (e.g., 5-15 mg/cm²) of the topical formulation evenly onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Quantify the concentration of the API in the collected samples using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug released versus the square root of time to determine the release rate.
-
IVRT Experimental Workflow
Caption: Workflow for in vitro drug release testing using a Franz diffusion cell.
In Vitro Skin Permeation Testing (IVPT)
IVPT provides insights into the ability of a drug to penetrate the skin. This protocol also utilizes a Franz diffusion cell with an excised skin model.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human or porcine)
-
Receptor medium
-
Formulated topical product
-
Sampling vials
-
Analytical instrument for drug quantification (e.g., HPLC)
Protocol:
-
Skin Preparation:
-
Thaw frozen excised skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Mount the skin on the diffusion cells with the stratum corneum side facing the donor compartment.
-
-
Apparatus Setup and Sample Application:
-
Follow the same procedure as for IVRT (steps 1 and 2).
-
-
Sampling and Analysis:
-
Follow the same procedure as for IVRT (steps 3 and 4).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) and enhancement ratio (ER) if comparing with a control formulation without this compound.
-
Stability Testing
Stability testing is essential to ensure the quality, safety, and efficacy of the topical product throughout its shelf life.
Protocol:
-
Sample Preparation:
-
Package the formulated product in the intended commercial packaging.
-
-
Storage Conditions:
-
Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
-
Testing Parameters:
-
At specified time intervals (e.g., 0, 1, 3, and 6 months for accelerated studies), evaluate the following parameters:
-
Physical Appearance: Color, odor, phase separation, and homogeneity.
-
pH: Measure the pH of the formulation.
-
Viscosity: Determine the viscosity using a viscometer.
-
Drug Content: Assay the concentration of the API.
-
Microbial Limits: Test for the presence of microbial contamination.
-
-
Data Presentation
The following tables are templates for organizing and presenting quantitative data from the experimental protocols.
Table 1: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Released (µg/cm²) ± SD (Formulation with this compound) | Cumulative Drug Released (µg/cm²) ± SD (Control Formulation) |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 12 | ||
| 24 |
Table 2: In Vitro Skin Permeation Parameters
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio (ER) |
| Control | 1.0 | ||
| With this compound (X%) |
Table 3: Stability Study Results (Accelerated Conditions: 40°C/75% RH)
| Parameter | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | ||||
| pH | ||||
| Viscosity (cP) | ||||
| Drug Content (%) | ||||
| Microbial Count (CFU/g) |
Conclusion
This compound is a versatile non-ionic surfactant with potential applications in topical drug delivery systems. Its emulsifying and solubilizing properties can contribute to the formulation of stable and effective topical products. The provided protocols offer a framework for the systematic development and evaluation of such formulations. It is imperative for researchers to conduct comprehensive studies to determine the optimal concentration of this compound for specific drug candidates and to fully characterize the safety and efficacy of the final formulation. Further research is warranted to elucidate the specific interactions between this compound and the stratum corneum to better understand its role as a potential penetration enhancer.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Micellar solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micellar solubilization of drugs. [sites.ualberta.ca]
- 6. researchgate.net [researchgate.net]
- 7. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema‐prone skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for TRIDECETH-4 as a Stabilizing Agent in Vaccine Adjuvant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modern subunit vaccines, while offering improved safety profiles over traditional whole-pathogen vaccines, often exhibit lower immunogenicity. To elicit a robust and durable immune response, these vaccines typically require the inclusion of an adjuvant. Oil-in-water (O/W) emulsions are a class of potent adjuvants that enhance immune responses by creating a depot effect for the antigen, improving antigen presentation, and stimulating innate immunity. The physical stability of these emulsions is critical for their efficacy, safety, and shelf-life.
TRIDECETH-4, a non-ionic surfactant belonging to the family of fatty alcohol ethoxylates, possesses amphiphilic properties that make it an effective emulsifying and stabilizing agent. Its ability to reduce interfacial tension between the oil and water phases facilitates the formation of fine, stable emulsion droplets. This document provides detailed application notes and protocols for the use of this compound as a stabilizing agent in the formulation of O/W vaccine adjuvants. While direct data for this compound in commercial vaccine adjuvants is limited, the following protocols are based on established principles of emulsion adjuvant formulation and the known physicochemical properties of non-ionic surfactants.
Mechanism of Stabilization
This compound stabilizes oil-in-water emulsions through several mechanisms:
-
Reduction of Interfacial Tension: The amphiphilic nature of this compound allows it to accumulate at the oil-water interface, reducing the surface tension and the energy required to create smaller oil droplets during emulsification.
-
Steric Hindrance: The hydrophilic polyoxyethylene chains of this compound extend into the aqueous phase, creating a hydrated layer around the oil droplets. This layer provides a steric barrier that prevents droplets from coalescing.
-
Improved Emulsion Homogeneity: By facilitating the formation of smaller and more uniform droplets, this compound contributes to the overall homogeneity and stability of the emulsion, preventing phase separation over time.
Data Presentation: Stability Analysis
The stability of an O/W emulsion adjuvant is a critical quality attribute. The following tables present hypothetical, yet representative, quantitative data comparing the stability of an O/W emulsion with and without this compound.
Table 1: Particle Size Analysis of Squalene-Based O/W Emulsion
| Formulation | Time Point | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| Without this compound | 0 hours | 250 ± 10 | 0.35 ± 0.05 |
| 24 hours | 450 ± 25 | 0.55 ± 0.08 | |
| 1 week | >1000 (Phase Separation) | N/A | |
| With this compound (1% w/v) | 0 hours | 160 ± 5 | 0.15 ± 0.02 |
| 24 hours | 165 ± 5 | 0.16 ± 0.03 | |
| 1 week | 170 ± 8 | 0.18 ± 0.03 | |
| 1 month | 185 ± 10 | 0.20 ± 0.04 |
Table 2: Zeta Potential and Stability Index of Squalene-Based O/W Emulsion
| Formulation | Zeta Potential (mV) | Creaming Index (%) after 48h | Visual Stability (1 month at 4°C) |
| Without this compound | -15.2 ± 2.5 | 15 | Phase separation observed |
| With this compound (1% w/v) | -28.5 ± 1.8 | < 1 | Homogeneous, no separation |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of an O/W vaccine adjuvant stabilized with this compound.
Protocol 1: Preparation of a this compound Stabilized Oil-in-Water Emulsion Adjuvant
1. Materials:
- Squalene (Oil Phase)
- This compound (Stabilizing Agent)
- Polysorbate 80 (Co-surfactant)
- Phosphate-Buffered Saline (PBS), pH 7.4 (Aqueous Phase)
- Sterile, depyrogenated glassware
- High-shear homogenizer (e.g., rotor-stator or microfluidizer)
2. Procedure:
Protocol 2: Characterization of Emulsion Stability
1. Particle Size and Polydispersity Index (PDI) Measurement:
2. Zeta Potential Measurement:
3. Visual Inspection and Creaming Index:
Protocol 3: Preparation and Immunogenicity Assessment of an Adjuvanted Vaccine
1. Vaccine Formulation:
2. Immunization Protocol (Example in Mice):
3. Assessment of Immune Response:
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for an O/W emulsion adjuvant.
Experimental Workflow
Caption: Workflow for adjuvant preparation and evaluation.
Preparation of TRIDECETH-4 Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIDECETH-4 is a nonionic surfactant belonging to the family of polyethylene (B3416737) glycol ethers of tridecyl alcohol. Its amphipathic nature, with a hydrophobic tridecyl tail and a hydrophilic polyethylene glycol head, makes it an effective emulsifying and solubilizing agent.[1][2] In the laboratory, particularly in drug development and life science research, this compound is utilized for various applications, including the solubilization of hydrophobic compounds for in vitro assays, stabilization of emulsions and suspensions in formulation studies, and as a component in cell lysis buffers.[3][4] Proper preparation of stock solutions is critical to ensure experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory applications.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for its effective use in experimental design.
| Property | Value | Reference |
| Synonyms | Polyoxyethylene (4) tridecyl ether, PEG-4 Tridecyl ether | [5][6] |
| CAS Number | 24938-91-8 (Generic), 69011-36-5 | [6] |
| Appearance | Clear, colorless to pale yellow liquid | [6] |
| Solubility | Dispersible or soluble in water and various organic solvents.[7] | [7] |
| Molecular Formula | C₁₃H₂₇(OCH₂CH₂)₄OH (average) | [6] |
| Average Molecular Weight | Approximately 376.5 g/mol | |
| Critical Micelle Concentration (CMC) | Not explicitly found in searches. Nonionic surfactants typically have low CMCs. | |
| HLB Value | Approximately 9.7 |
Experimental Protocols
Materials and Equipment
-
This compound
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Ethanol (B145695) (optional, for initial wetting)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Analytical balance
-
Sterile filtration unit (0.22 µm filter)
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and gloves
Preparation of a 10% (w/v) this compound Stock Solution
This protocol describes the preparation of 100 mL of a 10% (w/v) this compound stock solution in high-purity water.
-
Weighing: Accurately weigh 10 g of this compound in a sterile 50 mL conical tube using an analytical balance.
-
Initial Wetting (Optional): To facilitate dissolution, a small amount of ethanol (e.g., 1-2 mL) can be added to the this compound to create a paste. Gently swirl the tube to ensure the liquid is fully wetted.
-
Dissolution:
-
Add approximately 80 mL of high-purity water to a sterile 150 mL beaker containing a magnetic stir bar.
-
Place the beaker on a magnetic stirrer.
-
Slowly add the this compound (or the paste from step 2) to the water while stirring.
-
Continue stirring until the this compound is completely dissolved. This may take some time as the liquid can be viscous. Gentle warming (to no more than 40°C) can aid dissolution, but avoid excessive heat.
-
-
Volume Adjustment: Once fully dissolved, transfer the solution to a 100 mL graduated cylinder and add high-purity water to bring the final volume to 100 mL.
-
Sterilization: For applications requiring sterility (e.g., cell culture), sterile-filter the 10% (w/v) stock solution through a 0.22 µm filter into a sterile storage bottle.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled container at 2-8°C. Protect from light.
Workflow for Preparation of this compound Stock Solution
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution for laboratory use.
Applications in a Laboratory Setting
This compound's properties as a nonionic surfactant make it suitable for a range of laboratory applications:
-
Solubilization of Hydrophobic Compounds: Many drug candidates and research compounds exhibit poor aqueous solubility. This compound can be used to create clear, aqueous solutions of these compounds for use in various biological assays, such as enzyme activity assays, cell-based assays, and receptor binding studies.
-
Formulation Development: In early-stage drug formulation, this compound can be used as an emulsifier to create stable oil-in-water or water-in-oil emulsions for preclinical studies.
-
Cell Lysis: In some protocols, nonionic detergents like this compound are used in cell lysis buffers to gently disrupt cell membranes and release cellular contents for downstream analysis, such as western blotting or immunoprecipitation.
Signaling Pathway Diagram (Hypothetical)
While this compound itself does not directly participate in signaling pathways, it can be used to deliver hydrophobic drugs that target specific pathways. The following diagram illustrates a hypothetical scenario where a drug, solubilized by this compound, inhibits a generic kinase signaling pathway.
Caption: A diagram showing how this compound can deliver a hydrophobic drug to inhibit a cellular signaling pathway.
Handling and Safety Precautions
This compound is generally considered to have low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and its solutions.
-
Inhalation: Avoid inhaling any aerosols or mists. Work in a well-ventilated area.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed when not in use.
By following these guidelines and protocols, researchers can safely and effectively prepare and utilize this compound stock solutions to support their scientific investigations.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound, 24938-91-8 [thegoodscentscompany.com]
- 6. Page loading... [guidechem.com]
- 7. This compound CAS 69011-36-5 - Chemical Supplier Unilong [unilongindustry.com]
Application Notes: TRIDECETH-4 in Polymerase Chain Reaction (PCR) Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, essential for a vast array of applications in research, diagnostics, and drug development. The efficiency and specificity of PCR can be significantly impacted by various factors, including the presence of inhibitors and the formation of secondary structures in DNA templates. Non-ionic detergents are a class of additives known to enhance PCR performance by mitigating these challenges. This document provides detailed application notes on the use of TRIDECETH-4, a non-ionic surfactant, in PCR protocols. While direct literature on this compound in PCR is limited, its properties as a non-ionic detergent suggest analogous functions to well-characterized additives like Tween 20, Triton X-100, and NP-40. The information presented herein is based on the established roles of similar surfactants in PCR and provides a framework for the empirical optimization of this compound in your specific applications.
Chemical Properties of this compound
This compound is a polyethylene (B3416737) glycol ether of tridecyl alcohol. Its chemical formula is C13H27(OCH2CH2)nOH, where 'n' has an average value of 4. As a non-ionic surfactant, it possesses both hydrophilic (polyoxyethylene chain) and lipophilic (tridecyl alcohol) properties. This amphipathic nature allows it to interact with both polar and non-polar molecules, which is key to its function in biological reactions. It is soluble or easily dispersible in water and is recognized for its excellent wetting, permeability, and emulsifying properties.[1][2][3]
Mechanism of Action of Non-ionic Detergents in PCR
Non-ionic detergents, and by extension this compound, are thought to improve PCR efficiency and yield through several mechanisms:
-
Reduction of Secondary Structures: By interacting with DNA, non-ionic detergents can help to destabilize secondary structures such as hairpins and G-quadruplexes, particularly in GC-rich templates. This allows for more efficient primer annealing and polymerase extension.[4][5][]
-
Stabilization of Taq Polymerase: These detergents can stabilize the Taq DNA polymerase, particularly during the high-temperature denaturation steps, preventing its degradation and maintaining its activity throughout the thermal cycling process.[7][8][9]
-
Overcoming Inhibition: Non-ionic surfactants can counteract the inhibitory effects of various substances that may be present in the sample, such as residual sodium dodecyl sulfate (B86663) (SDS) from DNA extraction procedures.[5][10] They achieve this by forming micelles around the inhibitor, effectively sequestering it from the reaction components.
-
Preventing Adsorption: They can prevent the polymerase and template DNA from adhering to the walls of the reaction tube, thereby increasing their availability in the reaction mixture.[11]
The proposed mechanism of action for non-ionic detergents in PCR is illustrated in the following diagram:
Caption: Mechanism of this compound in PCR.
Quantitative Data Summary: Non-ionic Detergents in PCR
The optimal concentration of non-ionic detergents is critical, as high concentrations can become inhibitory. The following table summarizes typical working concentrations and observed effects for commonly used non-ionic detergents in PCR. This data can serve as a starting point for optimizing this compound.
| Detergent | Typical Working Concentration | Key Effects | Potential Drawbacks |
| Tween 20 | 0.1% - 1% (v/v) | Stabilizes Taq polymerase, reduces secondary structures, neutralizes SDS inhibition.[5][][7][12] | May increase non-specific amplification at higher concentrations.[5][7] |
| Triton X-100 | 0.1% - 1% (v/v) | Similar to Tween 20; prevents adhesion to tube walls.[5][7][11][12] | Can increase non-specific amplification.[5][7] |
| NP-40 (Nonidet P-40) | 0.1% - 1% (v/v) | Stabilizes Taq polymerase, reduces secondary structures.[5][7] | May increase non-specific amplification.[5][7] Impaired amplification with certain primer sets at 0.08%.[13] |
Experimental Protocols
The following protocols provide a general framework for incorporating and optimizing this compound in a standard PCR workflow. It is crucial to empirically determine the optimal concentration of this compound for each specific PCR assay (template, primers, and polymerase).
Protocol 1: Initial Titration of this compound
This protocol is designed to determine the optimal working concentration of this compound.
Workflow Diagram:
Caption: Workflow for this compound optimization.
Methodology:
-
Prepare a 10% (v/v) stock solution of this compound in nuclease-free water.
-
Prepare a PCR master mix containing all components except this compound. This should include your DNA template, primers, dNTPs, PCR buffer, and Taq DNA polymerase.
-
Aliquot the master mix into separate PCR tubes.
-
Add the this compound stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0%). Include a no-detergent control (0%).
-
Gently vortex the tubes to ensure thorough mixing.
-
Perform PCR using your standard thermal cycling protocol.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Evaluate the results by comparing the intensity of the target band and the presence of any non-specific bands across the different this compound concentrations. The optimal concentration will be the one that gives the strongest target band with minimal or no non-specific products.
Protocol 2: Using this compound to Overcome PCR Inhibition
This protocol is designed for situations where PCR is inhibited, for example, by residual SDS from sample preparation.
Workflow Diagram:
Caption: Workflow for overcoming PCR inhibition.
Methodology:
-
Identify a sample that consistently yields poor or no PCR amplification, suspected to be due to inhibition.
-
Determine the optimal concentration of this compound as described in Protocol 1, or start with a concentration of 0.5% (v/v).
-
Set up two PCR reactions:
-
Control Reaction: PCR master mix + inhibited DNA sample.
-
Test Reaction: PCR master mix + inhibited DNA sample + optimal concentration of this compound.
-
-
Perform PCR using your standard thermal cycling protocol.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Compare the results. Successful amplification in the test reaction compared to the control reaction indicates that this compound was effective in overcoming the inhibition.
Applications in Drug Development
The use of PCR enhancers like this compound can be particularly beneficial in the drug development pipeline:
-
High-Throughput Screening (HTS): In HTS campaigns involving PCR-based assays, robust and consistent amplification is critical. The inclusion of this compound can help to normalize reactions across different samples and reduce the rate of failed reactions.
-
Biomarker Discovery and Validation: When amplifying DNA from challenging clinical samples (e.g., blood, tissue biopsies) that may contain PCR inhibitors, this compound can improve the success rate of biomarker identification and subsequent validation studies.
-
Pharmacogenomics: In pharmacogenomic studies, where genetic variations are analyzed to predict drug response, reliable amplification of specific gene targets is essential. This compound can enhance the amplification of difficult templates, ensuring accurate genotyping.
-
Quality Control of Biological Drugs: PCR-based methods are often used for the quality control of biological drugs, such as detecting residual host cell DNA. This compound can improve the sensitivity and reliability of these assays.
Conclusion
This compound, as a non-ionic detergent, holds promise as a valuable additive in PCR protocols. Based on the well-documented effects of similar surfactants, it has the potential to enhance PCR by reducing DNA secondary structures, stabilizing the polymerase, and overcoming inhibition. The protocols outlined in this document provide a systematic approach for researchers, scientists, and drug development professionals to explore and optimize the use of this compound in their specific PCR applications. Empirical validation is essential to determine the optimal conditions for achieving improved PCR performance.
References
- 1. This compound | 69011-36-5 [chemicalbook.com]
- 2. This compound CAS 69011-36-5 - Chemical Supplier Unilong [unilongindustry.com]
- 3. productingredients.com [productingredients.com]
- 4. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 7. genelink.com [genelink.com]
- 8. Inhibit inhibition: PCR inhibition and how to prevent it — BioEcho Life Sciences [bioecho.com]
- 9. static.yanyin.tech [static.yanyin.tech]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Triton X in PCR - Molecular Biology [protocol-online.org]
- 12. scialert.net [scialert.net]
- 13. Effect of Nonionic Detergents on Amplification of Human Papillomavirus DNA with Consensus Primers MY09 and MY11 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Non-Ionic Surfactants in Single-Cell Sequencing Workflows
A detailed review of the application of non-ionic surfactants, with a focus on principles applicable to compounds like TRIDECETH-4, for cell lysis in single-cell transcriptomics.
Introduction
Single-cell sequencing (scRNA-seq) has revolutionized our ability to dissect cellular heterogeneity within complex tissues. A critical initial step in most scRNA-seq protocols is the gentle lysis of the cell membrane to release mRNA while preserving the integrity of the nucleus and its contents. Non-ionic surfactants are key reagents in this process, carefully chosen for their ability to permeabilize the plasma membrane without disrupting the nuclear membrane or inhibiting downstream enzymatic reactions, such as reverse transcription.
Role of Non-Ionic Surfactants in Cell Lysis
Non-ionic surfactants are amphiphilic molecules that possess a hydrophilic head group that is uncharged and a hydrophobic tail. This structure allows them to integrate into the lipid bilayer of the cell membrane, disrupting its integrity and creating pores that release cytoplasmic contents, including mRNA. The gentle nature of non-ionic surfactants is crucial for scRNA-seq for several reasons:
-
Preservation of Nuclear Integrity: They typically do not lyse the nuclear membrane, which is essential for protocols that rely on isolated nuclei for downstream processing.
-
Compatibility with Enzymes: They are generally less denaturing to proteins than ionic surfactants, minimizing the inhibition of enzymes like reverse transcriptase and DNA polymerase that are critical for library preparation.
-
Minimization of RNA Degradation: By effectively lysing the cell and releasing RNase inhibitors present in the lysis buffer, they help to protect the released mRNA from degradation.
Commonly Used Non-Ionic Surfactants in scRNA-seq
Several non-ionic surfactants are frequently cited in established single-cell sequencing protocols. Understanding their application provides a framework for the potential use of this compound.
| Surfactant | Typical Concentration | Key Features | References |
| Igepal CA-630 | 0.1% - 0.5% (v/v) | Widely used in early single-cell protocols for its effective lysis and compatibility with reverse transcription. | [1] |
| Triton X-100 | 0.1% - 1% (v/v) | A common component of lysis buffers for isolating nuclei from cultured cells and tissues. | |
| Tween 20 | 0.01% - 0.1% (v/v) | Often used in wash buffers to prevent cell clumping and as a mild permeabilizing agent. |
Experimental Protocols
The following is a generalized protocol for cell lysis using a non-ionic surfactant for a droplet-based single-cell RNA sequencing workflow. This protocol should be optimized for the specific cell type and surfactant being used.
Materials
-
Cell suspension
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer:
-
Tris-HCl (pH 7.4)
-
NaCl
-
MgCl2
-
Non-ionic surfactant (e.g., Igepal CA-630 or Triton X-100)
-
RNase inhibitor
-
Nuclease-free water
-
Protocol
-
Cell Preparation: Start with a single-cell suspension. Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes at 4°C.
-
Washing: Carefully remove the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS. Repeat the centrifugation and washing step to remove any residual media.
-
Lysis: After the final wash, resuspend the cell pellet in the prepared ice-cold Lysis Buffer. The volume of lysis buffer will depend on the cell count, but a typical starting point is 100 µl per 1 million cells.
-
Incubation: Incubate the cell suspension on ice for a duration determined by optimization (typically 3-10 minutes). Gentle pipetting or agitation may be required to ensure uniform lysis.
-
Microscopic Examination: It is crucial to monitor the lysis process under a microscope. Successful lysis is indicated by the disappearance of the plasma membrane while nuclei remain intact.
-
Proceed to Downstream Steps: Once optimal lysis is achieved, the lysate containing the released mRNA and intact nuclei is ready for the next steps in the single-cell sequencing workflow, such as reverse transcription and library preparation.
Visualizing the Workflow
The following diagrams illustrate the key steps in a typical single-cell sequencing workflow where a non-ionic surfactant is used.
Caption: A generalized workflow for single-cell sequencing.
Logical Relationships in Lysis Buffer Optimization
Optimizing the concentration of the non-ionic surfactant is a critical step to ensure high-quality data. The following diagram illustrates the logical considerations for this optimization process.
Caption: Logic for optimizing surfactant concentration.
Conclusion
The selection and optimization of a non-ionic surfactant are pivotal for the success of a single-cell sequencing experiment. While this compound is not a commonly documented reagent for this application, its chemical properties suggest it could function similarly to other non-ionic surfactants used for cell lysis. Researchers interested in exploring its use should perform careful optimization experiments, monitoring for cell lysis efficiency, nuclear integrity, and the quality of the resulting sequencing data. The protocols and principles outlined in this document, based on established non-ionic surfactants, provide a solid foundation for such investigations.
References
Application Notes and Protocols for Dispersing Nanoparticles in Aqueous Media Using TRIDECETH-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective dispersion of nanoparticles in aqueous media is a critical prerequisite for their successful application in various fields, including drug delivery, diagnostics, and materials science. Agglomeration of nanoparticles can significantly alter their physicochemical properties, leading to reduced efficacy, instability, and potential toxicity. TRIDECETH-4, a non-ionic surfactant, serves as an effective dispersing agent, preventing nanoparticle aggregation and ensuring a stable, homogenous suspension.
This compound is a polyethylene (B3416737) glycol ether of tridecyl alcohol.[1] Its amphiphilic nature, possessing both a hydrophobic tridecyl tail and a hydrophilic polyethylene glycol chain, allows it to adsorb onto the surface of nanoparticles. This adsorption creates a steric barrier that prevents close contact and subsequent agglomeration of the particles, a mechanism known as steric stabilization.[2][3][4] The number following "TRIDECETH" indicates the average number of ethylene (B1197577) oxide units in the hydrophilic chain, which influences its Hydrophilic-Lipophilic Balance (HLB) and, consequently, its emulsifying and dispersing properties.[1] For this compound, the HLB value can range from 8 to 16, making it a versatile surfactant for various applications.[5]
These application notes provide detailed protocols and supporting data for the use of this compound in the dispersion of nanoparticles in aqueous media, with a focus on applications in research and drug development.
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for optimizing nanoparticle dispersion.
| Property | Value/Description | Significance in Nanoparticle Dispersion |
| Chemical Name | Polyoxyethylene (4) Tridecyl Ether | The chemical structure dictates its amphiphilic nature, which is fundamental to its function as a dispersant. |
| CAS Number | 24938-91-8, 69011-36-5 | Provides a unique identifier for the substance. |
| Type | Non-ionic Surfactant | Being non-ionic, it is less likely to interfere with the surface charge of nanoparticles or interact with charged biological molecules, making it suitable for many biomedical applications. |
| HLB Value | 8 - 16[5] | This range indicates that this compound can function as a wetting agent, emulsifier (oil-in-water), and dispersant. The optimal HLB for a specific nanoparticle dispersion will depend on the properties of the nanoparticle material. |
| Appearance | Clear, colorless liquid[6] | Ease of handling and incorporation into aqueous formulations. |
| Solubility | Soluble in water and various organic solvents[6] | Its solubility in water is crucial for its application in aqueous media. |
| Safety Profile | Considered safe for use in cosmetics when formulated to be non-irritating.[7][8] Generally Recognized as Safe (GRAS) as a food additive by the US FDA.[8] | Favorable safety profile for applications in drug delivery and personal care products. However, potential for skin, eye, or lung irritation should be considered.[9] |
Mechanism of Nanoparticle Dispersion by this compound
The primary mechanism by which this compound stabilizes nanoparticle dispersions is through steric hindrance.
As depicted in the diagram, in the absence of a suitable dispersant, nanoparticles in an aqueous medium tend to agglomerate due to attractive van der Waals forces. When this compound is introduced, its hydrophobic tridecyl chains adsorb onto the surface of the nanoparticles, while the hydrophilic polyethylene glycol chains extend into the aqueous medium. This creates a physical barrier that prevents the nanoparticles from approaching each other closely enough for attractive forces to cause aggregation.
Experimental Protocols
The following protocols provide a general framework for the dispersion of nanoparticles using this compound. Optimization of parameters such as this compound concentration, sonication time, and nanoparticle concentration is recommended for each specific nanoparticle system.
Protocol 1: Dispersion of Metallic/Metal Oxide Nanoparticles
This protocol is suitable for dispersing nanoparticles such as silver, gold, zinc oxide, and titanium dioxide.
Materials:
-
Nanoparticle powder
-
This compound
-
Deionized (DI) water or other aqueous buffer
-
Ethanol (B145695) (optional, for pre-wetting hydrophobic nanoparticles)
-
Probe sonicator or ultrasonic bath
-
Magnetic stirrer and stir bar
-
Glass vials or beakers
Procedure:
-
Weigh Nanoparticles: Accurately weigh the desired amount of nanoparticle powder.
-
Prepare this compound Solution: Prepare a stock solution of this compound in the desired aqueous medium (e.g., DI water, PBS buffer). The concentration will need to be optimized, but a starting range of 0.1% to 1.0% (w/v) is recommended.
-
Pre-wet Nanoparticles (Optional): For hydrophobic nanoparticles, it may be beneficial to pre-wet the powder with a small amount of a water-miscible solvent like ethanol before adding it to the aqueous dispersant solution. This helps to break up initial agglomerates.
-
Add Nanoparticles to Solution: Gradually add the weighed nanoparticle powder to the this compound solution while stirring.
-
Sonicate the Dispersion:
-
Probe Sonicator: Immerse the tip of the probe sonicator into the dispersion. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) for a total of 5-15 minutes to prevent overheating. The power setting should be optimized for the specific nanoparticles.
-
Ultrasonic Bath: Place the vial containing the dispersion in an ultrasonic bath for 15-60 minutes.
-
-
Stir the Dispersion: After sonication, continue to stir the dispersion gently for at least 30 minutes to ensure homogeneity.
-
Characterize the Dispersion: Analyze the dispersed nanoparticles for size distribution (e.g., using Dynamic Light Scattering - DLS), zeta potential, and morphology (e.g., using Transmission Electron Microscopy - TEM).
Protocol 2: Formulation of Polymeric Nanoparticles for Drug Delivery
This protocol outlines the use of this compound in the formulation of polymeric nanoparticles via the nanoprecipitation method, a common technique for encapsulating hydrophobic drugs.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Hydrophobic drug
-
Organic solvent (e.g., acetone, acetonitrile)
-
This compound
-
Aqueous phase (e.g., DI water)
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve Polymer and Drug: Dissolve the polymer and the hydrophobic drug in a suitable organic solvent.
-
Prepare Aqueous Phase: Prepare an aqueous solution containing this compound. A typical concentration range is 0.5% to 2.0% (w/v).
-
Add Organic Phase to Aqueous Phase: Slowly add the organic phase dropwise to the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer to precipitate.
-
Evaporate Organic Solvent: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator or by stirring under vacuum overnight.
-
Purify Nanoparticles: Purify the nanoparticle suspension to remove excess this compound and unencapsulated drug. This can be achieved by methods such as centrifugation followed by resuspension in fresh aqueous medium or by dialysis.
-
Characterize Nanoparticles: Characterize the purified nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Quantitative Data and Characterization
The effectiveness of this compound as a dispersing agent can be quantified by measuring key parameters of the resulting nanoparticle suspension.
Influence of this compound Concentration on Nanoparticle Size and Stability
The concentration of this compound plays a crucial role in achieving a stable dispersion. Insufficient surfactant will result in incomplete coverage of the nanoparticle surface and subsequent agglomeration. Conversely, excessive surfactant can lead to the formation of micelles, which may interfere with certain applications.
| Nanoparticle Type | This compound Conc. (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability (at 4°C) |
| Titanium Dioxide | 0 (Control) | > 1000 (agglomerated) | > 0.7 | -15.2 | < 24 hours |
| 0.1 | 250 | 0.35 | -25.8 | ~ 1 week | |
| 0.5 | 150 | 0.21 | -32.5 | > 4 weeks | |
| 1.0 | 145 | 0.23 | -33.1 | > 4 weeks | |
| PLGA | 0 (Control) | > 800 (agglomerated) | > 0.8 | -10.5 | < 24 hours |
| 0.5 | 300 | 0.42 | -22.1 | ~ 1 week | |
| 1.0 | 180 | 0.18 | -28.9 | > 4 weeks | |
| 2.0 | 175 | 0.19 | -29.5 | > 4 weeks |
Note: The data presented in this table is illustrative and will vary depending on the specific nanoparticles, their initial size, and the dispersion method used. The bolded rows indicate the optimized concentration in these hypothetical examples.
Zeta Potential: The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is one of the fundamental parameters known to affect stability. For electrostatically stabilized nanoparticles, a zeta potential greater than +30 mV or less than -30 mV is generally considered to indicate good stability. While this compound provides steric stabilization, changes in zeta potential upon its adsorption can still provide insights into surface interactions. The increase in the magnitude of the negative zeta potential with increasing this compound concentration suggests adsorption of the surfactant onto the nanoparticle surface.
Conclusion
This compound is a versatile and effective non-ionic surfactant for dispersing a wide range of nanoparticles in aqueous media. Its ability to provide steric stabilization, coupled with a favorable safety profile, makes it a valuable tool for researchers, scientists, and drug development professionals. The protocols and data presented in these application notes provide a solid foundation for the successful formulation of stable and homogenous nanoparticle dispersions for various applications. It is crucial to optimize the formulation and process parameters for each specific nanoparticle system to achieve the desired characteristics and performance.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. ijtsrd.com [ijtsrd.com]
- 4. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimized dispersion of nanoparticles for biological in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanotechia.org [nanotechia.org]
- 9. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Stabilizing TRIDECETH-4 Emulsions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to prevent phase separation in emulsions stabilized with TRIDECETH-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in an emulsion?
This compound is a nonionic surfactant belonging to the family of polyethylene (B3416737) glycol (PEG) ethers of tridecyl alcohol.[1][2] The "4" in its name signifies that it has an average of four ethylene (B1197577) oxide units in its molecule.[1] Its primary function is to act as an emulsifying agent, which reduces the interfacial tension between two immiscible liquids, such as oil and water, allowing them to form a stable, finely dispersed mixture known as an emulsion.[2][3] It is widely used in cosmetic, personal care, and pharmaceutical formulations.[3][4]
Q2: What are the common causes of phase separation in emulsions?
Emulsions are thermodynamically unstable systems that will eventually separate over time. This separation can be accelerated by several factors:
-
Incorrect Emulsifier System: The most critical factor is an imbalance in the Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system relative to the requirements of the oil phase.
-
Insufficient Energy Input: Inadequate mixing or homogenization leads to large, non-uniform droplets that are more prone to coalescence (merging).
-
Formulation Imbalances: An inappropriate oil-to-water phase ratio, incorrect pH, or the presence of electrolytes can disrupt the stabilizing interfacial film around the droplets.
-
Environmental Stress: Temperature fluctuations during storage and transport can significantly impact emulsion stability by altering viscosity, solubility of components, and the kinetic energy of the droplets.
-
Long-Term Instability Mechanisms: Over time, phenomena like Ostwald ripening (where larger droplets grow at the expense of smaller ones) and creaming or sedimentation (due to density differences) can lead to separation.
Q3: What is the Hydrophilic-Lipophilic Balance (HLB) system and why is it critical for this compound?
The HLB system is a scale from 0 to 20 that quantifies the degree to which a nonionic surfactant, like this compound, is hydrophilic (water-loving) or lipophilic (oil-loving).[5]
-
Low HLB (approx. 3-6): More lipophilic, favoring the formation of water-in-oil (W/O) emulsions.
-
High HLB (approx. 8-18): More hydrophilic, favoring the formation of oil-in-water (O/W) emulsions.[5]
Every oil or blend of oils has a "required HLB," which is the specific HLB value an emulsifier system must have to create a stable emulsion with that oil phase.[5] Matching the emulsifier's HLB to the oil phase's required HLB is the cornerstone of creating a stable emulsion. The HLB of this compound is estimated to be in the range of 8-10, making it suitable for creating O/W emulsions or as a co-emulsifier.
Troubleshooting Guide: Preventing Phase Separation
This guide provides a systematic approach to diagnosing and resolving emulsion instability.
References
Technical Support Center: Optimizing TRIDECETH-4 Concentration for Protein Stability
Welcome to the technical support center for optimizing the use of TRIDECETH-4 in protein solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for maintaining protein integrity while leveraging the benefits of this non-ionic surfactant. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and functionality of your proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein formulations?
This compound is a non-ionic surfactant belonging to the polyethylene (B3416737) glycol (PEG) ether family. It consists of a hydrophobic tridecyl alcohol tail and a hydrophilic polyethylene glycol head with approximately four ethylene (B1197577) oxide units.[1][2] Its amphipathic nature makes it effective as an emulsifying and solubilizing agent.[1] In protein research, it is used at low concentrations to prevent non-specific aggregation by shielding hydrophobic patches on the protein surface, thereby increasing solubility and stability. Non-ionic surfactants like this compound are generally considered mild and less likely to cause protein denaturation compared to their ionic counterparts.[3][4]
Q2: How does this compound cause protein denaturation at high concentrations?
Protein denaturation is the loss of the specific three-dimensional structure, which is essential for its function.[5] While beneficial at low concentrations, higher concentrations of this compound can lead to denaturation. The mechanism involves:
-
Hydrophobic Interactions: The hydrophobic tails of the surfactant molecules can interfere with the internal hydrophobic core of the protein, disrupting the forces that maintain its native conformation.[6]
-
Micelle Formation: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers assemble into micelles.[7] These micelles can encapsulate the protein, leading to its unfolding and loss of tertiary structure.[6]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
Q4: What are the signs of protein denaturation or aggregation in my experiment?
Detecting protein instability early is key. Signs to look for include:
-
Visual Observation: The appearance of cloudiness, turbidity, or visible precipitates in the solution.
-
Loss of Activity: For enzymes or other functional proteins, a decrease or complete loss of biological activity is a strong indicator of denaturation.
-
Spectroscopic Changes: Shifts in the absorbance or fluorescence spectra of the protein.
-
Chromatographic and Light Scattering Data: The appearance of high molecular weight species in size-exclusion chromatography (SEC) or an increase in particle size as measured by dynamic light scattering (DLS).[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Protein precipitates immediately upon adding this compound. | 1. Concentration too high: The this compound concentration is well above the CMC, causing rapid denaturation and aggregation. 2. Buffer incompatibility: The pH or ionic strength of the buffer may be close to the protein's isoelectric point, reducing its intrinsic solubility.[8] | 1. Perform a concentration titration experiment starting from a very low concentration of this compound (e.g., 0.001% w/v) and gradually increasing it. 2. Adjust the buffer pH to be at least one unit away from the protein's isoelectric point.[8] 3. Screen different buffer systems or salt concentrations.[3] |
| Loss of protein activity over time. | 1. Slow denaturation: The this compound concentration may be in a range that causes gradual unfolding of the protein. 2. Oxidation: Cysteine residues in the protein may be oxidizing, leading to aggregation. | 1. Lower the this compound concentration. 2. Add stabilizing excipients such as glycerol (B35011) (5-20%), sucrose, or amino acids like arginine and glutamate.[8][9] 3. Include a reducing agent like DTT or TCEP (1-5 mM) in the buffer if compatible with the protein and downstream applications.[8] |
| Results from stability assays (DSC, CD) are inconsistent. | 1. Sample heterogeneity: The protein stock may contain pre-existing aggregates. 2. Inaccurate concentration determination: Protein or surfactant concentrations are not consistent across experiments. | 1. Ensure the initial protein stock is monodisperse by performing size-exclusion chromatography. 2. Accurately determine the protein concentration using a reliable method like UV absorbance at 280 nm with a calculated extinction coefficient. 3. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. |
| Difficulty solubilizing a membrane protein. | 1. Insufficient surfactant: The this compound concentration is too low to effectively disrupt the lipid bilayer and solubilize the protein. 2. Inappropriate detergent choice: this compound may not be the optimal detergent for your specific membrane protein. | 1. For initial solubilization of membrane proteins, concentrations well above the CMC are often required. A common starting point is 1-2% (w/v).[10] The concentration can then be lowered for subsequent purification and stability studies. 2. Screen a panel of different non-ionic or zwitterionic detergents (e.g., DDM, LDAO, CHAPS) to find the one that best maintains the protein's activity and stability.[11] |
Data on Surfactant Effects on Protein Stability
Since specific quantitative data for this compound's effect on a wide range of proteins is limited in published literature, the following tables present representative data for other non-ionic surfactants. This data illustrates the typical effects of these surfactants on protein stability and can be used as a guideline for designing experiments with this compound.
Table 1: Effect of Non-Ionic Surfactant Concentration on the Thermal Stability of β-lactoglobulin
Data adapted from studies on non-ionic surfactant interactions with proteins. The melting temperature (Tm) is a measure of thermal stability; a higher Tm indicates greater stability.
| Surfactant (Non-ionic) | Concentration (mM) | Melting Temperature (Tm) of β-lactoglobulin (°C) | Change in Tm (°C) |
| Control (No Surfactant) | 0 | 78.0 | - |
| Alkyl Maltopyranoside (C8M) | Below CMC | 84.0 | +6.0 |
| Alkyl Maltopyranoside (C8M) | Above CMC | 76.5 | -1.5 |
| Sodium Dodecyl Sulfate (SDS - Anionic, for comparison) | Below CMC | 88.0 | +10.0 |
This table illustrates that non-ionic surfactants below their CMC can increase protein thermal stability, while concentrations above the CMC can lead to destabilization.[12]
Table 2: General Concentration Guidelines for Non-ionic Surfactants in Protein Applications
| Application | Typical Concentration Range (% w/v) | Rationale |
| Preventing Aggregation in Solution | 0.01% - 0.1% | To coat hydrophobic surfaces and prevent protein-protein interactions.[3] |
| Cell Lysis (non-denaturing) | 0.1% - 1.0% | To disrupt cell membranes while preserving the native structure of most proteins. |
| Membrane Protein Solubilization | 1.0% - 2.0% | To effectively break down the lipid bilayer and form protein-detergent mixed micelles.[10][] |
Experimental Protocols
Protocol 1: Assessing Protein Secondary Structure using Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to evaluate the effect of varying this compound concentrations on the secondary structure of a protein.
-
Sample Preparation:
-
Prepare a concentrated stock solution of your protein (e.g., 1 mg/mL) in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.[14]
-
Prepare a stock solution of this compound (e.g., 1% w/v) in the same buffer.
-
Create a series of protein samples (final concentration 0.1 mg/mL) with varying concentrations of this compound (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5% w/v). Ensure the final volume and buffer concentration are identical in all samples.
-
Prepare a corresponding set of buffer blanks containing only the this compound at each concentration.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flow to purge the system.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm (for far-UV CD).
-
Data pitch: 1 nm.
-
Scanning speed: 50 nm/min.
-
Bandwidth: 1 nm.
-
Averaging time: 2-4 seconds.
-
Number of accumulations: 3-5.
-
-
-
Data Acquisition:
-
Thoroughly clean a quartz cuvette (e.g., 1 mm path length).
-
First, record the spectra for all the buffer blanks.
-
Rinse the cuvette thoroughly with the buffer between each blank.
-
Next, record the spectra for each protein sample, from the lowest to the highest this compound concentration.[15]
-
-
Data Analysis:
-
Subtract the corresponding buffer blank spectrum from each protein sample spectrum.[15]
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the protein concentration, path length, and number of amino acid residues.
-
Compare the resulting spectra. Significant changes in the shape and magnitude of the spectra, particularly at the characteristic minima for alpha-helices (~208 and 222 nm) and beta-sheets (~218 nm), indicate changes in secondary structure and potential denaturation.
-
Protocol 2: Determining Protein Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol measures the thermal transition midpoint (Tm) of a protein in the presence of this compound.
-
Sample Preparation:
-
Dialyze the protein extensively against the desired experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure a perfect buffer match between the sample and reference cells.[16]
-
Prepare protein samples (typically 0.5-1 mg/mL) with the desired concentrations of this compound.
-
Prepare a reference solution containing the exact same buffer and this compound concentrations, but without the protein.
-
Degas both the protein samples and the reference solutions for 5-10 minutes to prevent bubble formation during the scan.[16]
-
-
Instrument Setup:
-
Set up the DSC instrument according to the manufacturer's instructions.
-
Set the experimental parameters:
-
Start temperature: e.g., 20°C.
-
End temperature: e.g., 100°C (well past the expected unfolding transition).
-
Scan rate: 60°C/hour.
-
Prefilter the data and apply a constant pressure (e.g., 3 atmospheres) to prevent boiling.[16]
-
-
-
Data Acquisition:
-
Load the reference solution into the reference cell and the protein sample into the sample cell.
-
Perform an initial buffer-vs-buffer scan to establish a baseline.
-
Run the thermal scan for each protein sample.
-
-
Data Analysis:
-
Subtract the buffer-vs-buffer baseline from the protein scan data to obtain the excess heat capacity as a function of temperature.
-
Fit the data to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm), which is the peak of the transition.
-
Compare the Tm values across different this compound concentrations. An increase in Tm suggests stabilization, while a decrease suggests destabilization.[17]
-
Visualizations
Caption: Mechanism of this compound interaction with proteins.
Caption: Troubleshooting workflow for protein instability issues.
Caption: Workflow for optimizing this compound concentration.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. Protein denaturation at the air-water interface and how to prevent it | eLife [elifesciences.org]
- 6. Unfolding and Refolding of Protein by a Combination of Ionic and Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of protein-surfactant interactions on aggregation of β-lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Circular Dichroism (CD) [protocols.io]
- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting protein aggregation in the presence of TRIDECETH-4
Welcome to the technical support center for troubleshooting protein aggregation in the presence of TRIDECETH-4. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this non-ionic surfactant. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to help ensure the stability and functionality of your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in protein experiments?
A1: this compound is a non-ionic surfactant, specifically a polyethylene (B3416737) glycol ether of tridecyl alcohol.[1][2] The number '4' in its name refers to the average number of ethylene (B1197577) oxide units in the molecule.[1] In protein research, its primary role is to act as a mild, non-denaturing detergent to solubilize and stabilize proteins, particularly membrane proteins or proteins prone to aggregation.[3][4] It works by breaking lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions, thereby helping to maintain the protein's native conformation and biological activity.[4]
Q2: Why is my protein aggregating in the presence of this compound, which is supposed to prevent it?
A2: Protein aggregation in the presence of a non-ionic detergent like this compound can occur for several reasons, often related to suboptimal concentration or buffer conditions:
-
Concentration Below the Critical Micelle Concentration (CMC): Below the CMC, detergent molecules exist as monomers and may not be sufficient to properly shield the hydrophobic regions of the protein, leading to protein-protein aggregation.[5]
-
Excessive Detergent Concentration: Very high concentrations of detergent can lead to the formation of large or irregularly shaped micelles that can either denature the protein or promote aggregation through mechanisms that are not fully understood.[6]
-
Inappropriate Buffer Conditions: Factors such as pH, ionic strength, and temperature can significantly influence both protein stability and detergent behavior.[7][8][9] An unfavorable pH can alter the protein's surface charge, while incorrect salt concentrations can disrupt stabilizing electrostatic interactions.[7][8]
-
Interaction with Soluble Domains: Detergents can sometimes interact with and destabilize the extramembranous or soluble domains of a protein, leading to unfolding and aggregation.[6]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it critical for my experiment?
A3: The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant monomers begin to self-assemble into stable structures called micelles.[5] Operating above the CMC is crucial because these micelles are responsible for encapsulating the hydrophobic regions of proteins, keeping them soluble and stable. The exact CMC of this compound can vary depending on buffer conditions (e.g., temperature, ionic strength), but for many non-ionic detergents, it typically falls in the micromolar to low millimolar range. It is essential to work at a concentration sufficiently above the CMC to ensure an adequate supply of micelles for protein stabilization.
Q4: How can I determine if protein aggregation is occurring in my sample?
A4: Several methods can be used to detect and quantify protein aggregation, ranging from simple visual checks to sophisticated biophysical techniques.[10]
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in your sample.
-
UV-Vis Spectroscopy: An increase in light scattering can be detected by measuring absorbance at higher wavelengths (e.g., 340-600 nm).[3]
-
SDS-PAGE: Comparing non-reduced and reduced samples can reveal disulfide-linked aggregates, which will appear as higher molecular weight bands in the non-reduced lane.[11]
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate monomers from dimers and larger aggregates, allowing for quantification of each species.[11][12]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[3]
Troubleshooting Guide
Issue: My protein shows signs of aggregation after adding this compound.
This guide provides a systematic approach to troubleshoot and resolve protein aggregation issues when using this compound.
Step 1: Verify and Optimize Detergent Concentration
The concentration of this compound is the most critical parameter. The optimal concentration is often protein-specific.
-
Action: Perform a detergent titration experiment. Test a range of this compound concentrations, typically starting from below the expected CMC to several times above it (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v).
-
Analysis: After incubation, analyze the samples for aggregation using a suitable method like DLS or SEC. The goal is to find the lowest concentration that effectively prevents aggregation without causing destabilization.
Step 2: Evaluate and Adjust Buffer Conditions
If optimizing detergent concentration fails, the issue may lie with the buffer composition.
-
pH: Ensure the buffer pH is at least 1 unit away from your protein's isoelectric point (pI) to maintain a net surface charge, which helps prevent aggregation.[8]
-
Ionic Strength: Both low and high salt concentrations can promote aggregation. Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal ionic strength for your protein.[3][7]
-
Additives: Consider including stabilizing additives.
-
Reducing Agents: For proteins with cysteine residues, add DTT or TCEP (1-5 mM) to prevent the formation of intermolecular disulfide bonds.[7]
-
Glycerol (B35011)/Sugars: Additives like glycerol (5-20%) or sugars (e.g., trehalose) can enhance protein stability.[13]
-
Step 3: Consider Alternative or Mixed Detergents
If this compound alone is not effective, another detergent or a combination might be required.
-
Action: Screen other mild, non-ionic detergents (e.g., DDM, Tween-20, Octyl Glucoside).[3][13]
-
Mixed Micelles: Sometimes, a combination of a non-ionic detergent with a small amount of an anionic or zwitterionic detergent can improve stability.[6] This approach, however, requires careful optimization.
Data Presentation
Table 1: Properties of this compound and Related Non-Ionic Detergents
| Property | This compound | n-Dodecyl-β-D-maltoside (DDM) | Tween-20 |
| Type | Non-ionic | Non-ionic | Non-ionic |
| Chemical Structure | Polyoxyethylene (4) Tridecyl Ether | Alkyl Glycoside | Polysorbate |
| Typical Working Conc. | 0.05% - 1.0% (w/v) | 0.05% - 0.2% (w/v) | 0.01% - 0.1% (v/v) |
| CMC in Water (approx.) | Varies (low mM range) | ~0.17 mM (~0.009%) | ~0.06 mM (~0.007%) |
| Primary Use | Emulsifier, Solubilizer | Membrane Protein Solubilization | Blocking Agent, Stabilizer |
Note: The Critical Micelle Concentration (CMC) is highly dependent on buffer composition, temperature, and pH. The values provided are approximate and for guidance only.
Experimental Protocols
Protocol 1: Detergent Titration for Optimal Concentration
This protocol outlines a method to determine the optimal concentration of this compound for protein stability.
-
Preparation: Prepare a stock solution of your protein in a detergent-free buffer. Prepare a high-concentration stock of this compound (e.g., 10% w/v) in the same buffer.
-
Serial Dilution: Set up a series of microcentrifuge tubes. In each tube, add your protein to its final working concentration. Then, add varying amounts of the this compound stock solution to achieve a range of final detergent concentrations (e.g., 0.01% to 1.0%). Ensure the final volume is the same in all tubes by adding a buffer.
-
Incubation: Incubate the samples under typical experimental conditions (e.g., 4°C or room temperature) for a set period (e.g., 1-2 hours or overnight).
-
Analysis: After incubation, centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any large aggregates.
-
Quantification:
-
Carefully collect the supernatant. Measure the protein concentration (e.g., via Bradford assay or A280) to determine the amount of soluble protein.
-
Analyze the supernatant using Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to assess the presence of soluble oligomers or aggregates.
-
Protocol 2: Assessing Aggregation with Size Exclusion Chromatography (SEC)
SEC is used to separate proteins based on their size in their native state.[11][12]
-
System Setup: Equilibrate an appropriate SEC column (chosen based on the size of your protein) with your final working buffer, including the optimized concentration of this compound.
-
Sample Preparation: Prepare your protein sample in the same equilibrated buffer. Filter the sample through a 0.22 µm spin filter to remove any very large particulates that could clog the column.
-
Injection and Run: Inject the prepared sample onto the equilibrated column and run the chromatography method. Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis:
-
Retention Time: Aggregates, being larger, will elute earlier than the monomeric protein. The monomer will elute before smaller molecules like salts.
-
Peak Area: The area under each peak corresponds to the relative amount of that species in the sample. Calculate the percentage of monomer versus aggregates to quantify the sample's purity and stability.
-
Visualizations
Caption: Troubleshooting workflow for protein aggregation.
Caption: Effect of detergent concentration on protein stability.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 9. Protein Aggregation and Its Impact on Product Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 12. approcess.com [approcess.com]
- 13. researchgate.net [researchgate.net]
Methods for removing TRIDECETH-4 from protein samples post-extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the removal of the non-ionic detergent TRIDECETH-4 from protein samples post-extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal necessary?
This compound is a non-ionic surfactant and emulsifying agent commonly used to solubilize and extract proteins, particularly membrane proteins.[1][2][3] It is a polyethylene (B3416737) glycol ether of tridecyl alcohol, with the "4" indicating the average number of ethylene (B1197577) oxide units in the molecule.[4][5] While essential for protein extraction, its presence can interfere with downstream applications such as mass spectrometry, immunoassays (e.g., ELISA), and protein crystallization by masking binding sites, altering protein structure, or suppressing ionization.[4][6] Therefore, its removal is a critical step in many protein purification workflows.
Q2: What are the key properties of this compound to consider for its removal?
The effectiveness of different removal methods depends on the physicochemical properties of the detergent, primarily its Critical Micelle Concentration (CMC) and micelle molecular weight.[7] The CMC is the concentration above which detergent monomers self-assemble into micelles.[3]
Q3: Which methods are suitable for removing this compound?
Several methods can be employed to remove non-ionic detergents like this compound from protein samples. The choice of method depends on the properties of your protein of interest, the downstream application, and the required purity. The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): Effective for non-ionic detergents.
-
Ion-Exchange Chromatography (IEX): Suitable for removing non-ionic and zwitterionic detergents.[7]
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Best for detergents with a high CMC.[8]
-
Dialysis/Ultrafiltration: Can be effective, but may be slow for detergents with low CMCs.
-
Protein Precipitation: A straightforward method to separate proteins from detergents.
-
Detergent-Binding Resins (e.g., Cyclodextrins): Offer specific and efficient removal.
Troubleshooting Guides
Issue 1: Low Protein Recovery After Detergent Removal
Low protein recovery is a common issue when removing detergents. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Protein Precipitation | The removal of the detergent that was keeping your hydrophobic protein soluble can lead to aggregation and precipitation.[9] To mitigate this, consider performing the removal in a buffer containing a stabilizing agent, such as a lower concentration of a different, more easily removable detergent, or a non-detergent sulfobetaine. |
| Nonspecific Binding to Resin | Your protein may be binding to the chromatography resin or detergent removal beads. Optimize buffer conditions (e.g., pH, salt concentration) to minimize nonspecific interactions.[9] Consider using a different type of resin with lower protein binding characteristics. |
| Protein Degradation | Proteases in your sample can degrade your protein during the lengthy process of some removal methods. Add protease inhibitors to your sample and buffers.[9] |
| Inappropriate Method Selection | The chosen method may not be suitable for your specific protein. If you suspect high protein loss with one method, try an alternative. For example, if precipitation leads to irreversible aggregation, a chromatography-based method may be gentler. |
Issue 2: Incomplete this compound Removal
Residual detergent can interfere with subsequent experiments. Here’s how to troubleshoot incomplete removal.
| Potential Cause | Troubleshooting Steps |
| Low CMC of this compound | If this compound has a low CMC, dialysis and standard size exclusion chromatography may be inefficient as the detergent will be in micellar form.[8] Consider methods that are less dependent on the CMC, such as hydrophobic interaction chromatography, ion-exchange chromatography, or the use of detergent-binding resins.[7] |
| Insufficient Washing/Dialysis | For chromatography methods, ensure a sufficient number of column volumes of wash buffer are used. For dialysis, increase the dialysis time and the number of buffer changes. The volume of the dialysis buffer should be significantly larger than the sample volume. |
| High Initial Detergent Concentration | If the starting concentration of this compound is very high, a single removal step may not be sufficient. Consider a two-step approach, for example, an initial precipitation followed by size exclusion chromatography. |
| Protein-Detergent Interactions | Your protein may have a high affinity for this compound. In such cases, a more stringent removal method like hydrophobic interaction chromatography with a decreasing salt gradient may be necessary to disrupt these interactions. |
Quantitative Data Summary
The following table summarizes the typical efficiencies of various detergent removal methods based on data for other non-ionic detergents, which can serve as a general guideline for this compound. Specific optimization for your protein and this compound concentration is recommended.
| Method | Typical Detergent Removal Efficiency (%) | Typical Protein Recovery (%) | Notes |
| Detergent Removal Resins | >95% | >90% | High efficiency and protein recovery for various non-ionic detergents.[2] |
| Hydrophobic Interaction Chromatography | Variable, can be >90% | Variable, typically 70-95% | Efficiency depends on the optimization of salt concentration and gradient. |
| Ion-Exchange Chromatography | >90% | >80% | Protein is bound while the non-ionic detergent flows through.[7] |
| Size Exclusion Chromatography | Dependent on CMC and micelle size | >90% | More effective for detergents with high CMCs. |
| Dialysis | Variable, often lower for low CMC detergents | >90% | Can be a slow process. |
| Protein Precipitation | >95% | 60-90% | Protein resolubilization can be a challenge. |
Experimental Protocols
Protocol 1: Detergent Removal using Hydrophobic Interaction Chromatography (HIC)
This method separates molecules based on their hydrophobicity and is effective for removing non-ionic detergents.
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose, or Octyl Sepharose)
-
Equilibration Buffer: High salt buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 20 mM sodium phosphate, pH 7.0)
-
Elution Buffer: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Equilibration Buffer.
-
Sample Preparation: Adjust the salt concentration of your protein sample to match the Equilibration Buffer. This can be done by adding a concentrated salt solution.
-
Sample Loading: Load the prepared protein sample onto the equilibrated column. The protein will bind to the resin.
-
Washing: Wash the column with 5-10 column volumes of Equilibration Buffer to remove the unbound this compound.
-
Elution: Elute the bound protein using a decreasing linear salt gradient from the Equilibration Buffer to the Elution Buffer. Alternatively, a step gradient can be used. Collect fractions throughout the elution.
-
Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for residual detergent. Pool the fractions containing your purified protein.
Protocol 2: Detergent Removal using Ion-Exchange Chromatography (IEX)
This method is suitable for removing non-ionic detergents as they do not bind to the charged resin, while the protein of interest does.
Materials:
-
Anion-exchange (e.g., Q-Sepharose) or Cation-exchange (e.g., SP-Sepharose) column, depending on the isoelectric point (pI) of your protein.
-
Binding Buffer: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution Buffer: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)
-
Chromatography system
Procedure:
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation: Ensure your protein sample is in a low salt buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Sample Loading: Load the protein sample onto the equilibrated column. The protein will bind to the resin, while this compound will flow through.
-
Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove any remaining unbound detergent.
-
Elution: Elute the bound protein using a linear salt gradient from the Binding Buffer to the Elution Buffer, or with a step elution using the Elution Buffer. Collect fractions.
-
Analysis: Analyze the fractions for protein content and pool the relevant fractions.
Visualizations
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. This compound carboxylic acid, 68412-55-5 [thegoodscentscompany.com]
- 7. sodium this compound carboxylate [thegoodscentscompany.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: TRIDECETH-4 Interference in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with TRIDECETH-4 interference in downstream mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our sample preparation?
A1: this compound is a non-ionic surfactant belonging to the family of tridecyl alcohol ethoxylates.[1][2][3] It is commonly used in cell lysis buffers to solubilize membrane proteins and disrupt lipid-lipid and lipid-protein interactions without denaturing the proteins.[4] Its amphipathic nature, with both a hydrophilic polyethylene (B3416737) glycol chain and a hydrophobic tridecyl tail, makes it effective for extracting proteins from complex biological matrices.[5]
Q2: How does this compound interfere with mass spectrometry analysis?
A2: this compound, like other non-ionic detergents, can severely interfere with mass spectrometry analysis, particularly with electrospray ionization (ESI-MS). The primary mechanisms of interference are:
-
Ion Suppression: Detergent molecules have a high affinity for the surface of ESI droplets and can outcompete analyte peptides for ionization, leading to a significant reduction in the analyte signal intensity.[5][6]
-
Signal Masking: The polyethylene glycol (PEG) chain of this compound produces a characteristic pattern of repeating ions in the mass spectrum, typically separated by 44.026 Da (the mass of an ethylene (B1197577) oxide unit), which can obscure the signals of peptides of interest.[7][8]
-
Chromatographic Interference: Detergents can accumulate on reversed-phase chromatography columns, altering their properties and leading to poor peak shape, retention time shifts, and carryover between runs.[8]
Q3: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to aggregate and form micelles. The CMC for tridecyl alcohol ethoxylates can vary depending on the length of the ethoxylate chain and the composition of the buffer. For a typical tridecyl alcohol ethoxylate, the CMC is in the millimolar (mM) range. This value is crucial because detergent removal strategies are generally more effective when the detergent concentration is below its CMC, as it is easier to remove individual detergent molecules (monomers) than larger micelles.
Q4: Can I simply dilute my sample to reduce this compound interference?
A4: While dilution will lower the concentration of this compound, it is often not a sufficient solution. Even at low concentrations, detergents can cause significant ion suppression if their molar amount is still high relative to the analyte.[9] For successful MS analysis, the detergent should be actively removed.
Troubleshooting Guides
Issue 1: Low or No Peptide Signal in Mass Spectrometry Data
This is a common symptom of ion suppression caused by the presence of this compound in the sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide signals.
Recommended Actions:
-
Confirm Detergent Presence: Verify that a lysis buffer containing this compound was used in the sample preparation.
-
Choose a Removal Method: Based on your sample properties, select a suitable detergent removal method.
-
Protein Precipitation: A robust method for removing high concentrations of detergent. However, it may lead to the loss of some proteins and can cause denaturation.
-
Detergent Removal Spin Columns: These columns contain a resin that specifically binds and removes detergent molecules with high efficiency and good protein recovery.[10] This is often the preferred method for preserving protein integrity.
-
Issue 2: Mass Spectrum Dominated by a Repetitive Pattern of Peaks
This indicates significant contamination with this compound, where the polyethylene glycol chain is being ionized and detected.
Troubleshooting Workflow:
Caption: Troubleshooting for repetitive peak patterns.
Recommended Actions:
-
Confirm the Pattern: Verify that the peak spacing corresponds to the mass of an ethylene oxide unit (approximately 44.026 Da).[7][8]
-
Assess Contamination Level: If the detergent peaks are overwhelming, a simple repeat of the cleanup may not be sufficient.
-
Optimize Removal: For moderate contamination, repeating the detergent removal step or optimizing the existing protocol (e.g., increasing the resin-to-sample ratio or incubation time for spin columns) may be effective.
-
Consider Alternatives: For severe contamination, it is advisable to re-prepare the sample using a mass spectrometry-compatible lysis buffer from the outset.
Data on Detergent Interference and Removal
The presence of non-ionic detergents like this compound can significantly suppress the signal of peptides in a mass spectrometry analysis. The following table summarizes the typical removal efficiency and protein recovery for common methods used to eliminate detergents similar to this compound.
| Detergent Removal Method | Typical Removal Efficiency (%) | Typical Protein Recovery (%) | Key Considerations |
| Detergent Removal Spin Columns | >95% | >90% | Fast and effective for a wide range of detergents. Preserves protein activity. |
| Acetone/TCA Precipitation | >90% | 70-90% | Can be effective for high detergent concentrations but may lead to protein loss and denaturation. |
| Dialysis/Diafiltration | Variable (depends on CMC) | >80% | Time-consuming and generally less effective for detergents with low CMCs. |
| Gel-based Cleanup (e.g., SDS-PAGE) | >99% | Variable | Effective but involves more steps and potential for sample loss. |
Data compiled from multiple sources indicating performance for non-ionic detergents like Triton X-100 and NP-40, which are structurally similar to this compound.[5][9][10]
Experimental Protocols
Protocol 1: Detergent Removal Using a Spin Column
This protocol is suitable for the efficient removal of this compound while maintaining high protein/peptide recovery.
Materials:
-
Detergent Removal Spin Column
-
Equilibration Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the Column: Gently resuspend the resin in the spin column. Remove the bottom closure and place the column in a collection tube.
-
Remove Storage Buffer: Centrifuge the column at 1,500 x g for 1 minute. Discard the flow-through.
-
Equilibrate the Resin: Add 400 µL of Equilibration Buffer to the column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step twice.
-
Sample Loading: Place the column in a new collection tube. Slowly apply your protein sample (typically 25-100 µL) containing this compound to the center of the resin bed.
-
Incubation: Incubate the column at room temperature for 10 minutes to allow the detergent to bind to the resin.
-
Elution: Centrifuge the column at 1,500 x g for 2 minutes to collect the detergent-free sample in the collection tube.
-
Downstream Processing: The eluted sample is now ready for downstream applications such as tryptic digestion and mass spectrometry analysis.
Protocol 2: Acetone/TCA Protein Precipitation
This protocol is a classic method for concentrating protein samples and removing interfering substances like detergents.
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Ice-cold acetone
-
Wash buffer (e.g., ice-cold acetone)
-
Resuspension buffer (e.g., 6 M Urea, 50 mM Ammonium Bicarbonate)
-
Microcentrifuge
Procedure:
-
Sample Preparation: Start with your protein sample in a microcentrifuge tube.
-
TCA Precipitation: Add 1/4 volume of 100% TCA to the protein sample (e.g., 25 µL of TCA to 100 µL of sample). Vortex briefly and incubate on ice for 30 minutes.
-
Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C. A white protein pellet should be visible. Carefully decant the supernatant.
-
Acetone Wash: Add 500 µL of ice-cold acetone to the pellet. Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully decant the acetone.
-
Repeat Wash: Repeat the acetone wash step one more time to ensure complete removal of TCA and residual detergent.
-
Drying: After the final wash, carefully remove all residual acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet as it will be difficult to resuspend.
-
Resuspension: Resuspend the protein pellet in an appropriate volume of resuspension buffer suitable for downstream analysis.
Visualizations
Experimental Workflow: Cell Lysis and Detergent Removal
Caption: A typical experimental workflow from cell lysis to mass spectrometry.
References
- 1. Tridecyl Alcohol Ethoxylate | TDA 7, TDA 9 | Venus Ethoxyethers [venus-goa.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Surten - Tridecyl Alcohol Ethoxylates [surtensurfactants.com]
- 4. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 5. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Rockefeller University » Working with Detergents [rockefeller.edu]
- 9. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing TRIDECETH-4 Contamination in Proteomic Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with TRIDECETH-4 contamination during proteomic sample preparation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it problematic in proteomics?
A1: this compound is a non-ionic detergent belonging to the polyethylene (B3416737) glycol (PEG) ether family. It is effective in solubilizing proteins, particularly membrane proteins. However, its presence, even in trace amounts, can severely interfere with downstream mass spectrometry (MS) analysis.[1] This interference manifests as signal suppression, where the detergent ions compete with peptide ions for ionization, leading to reduced sensitivity and poor protein identification.[1] The polymeric nature of this compound results in a repeating pattern of peaks in the mass spectrum, often obscuring the signals from peptides of interest.
Q2: How can I tell if my sample is contaminated with this compound?
A2: this compound contamination is often visible in the base peak chromatogram of an LC-MS run as a repetitive pattern of intense peaks, particularly in the later stages of the gradient. In the mass spectrum, this corresponds to a series of ions separated by 44.026 Da, which is the mass of the ethylene (B1197577) oxide repeating unit.
Q3: What are the primary methods for removing this compound from protein samples?
A3: The main strategies for removing this compound and other detergents include:
-
Protein Precipitation: Methods like trichloroacetic acid (TCA)/acetone (B3395972) or chloroform (B151607)/methanol (B129727) precipitation are effective at separating proteins from soluble contaminants like detergents.[2][3][4]
-
Spin-Column Based Removal: Commercially available spin columns containing specialized resins can bind and remove detergents from protein or peptide solutions.[5]
-
On-Bead Digestion: For immunoprecipitated samples, performing enzymatic digestion directly on the beads allows for the removal of detergents through washing steps prior to digestion, thus preventing detergent carryover into the final peptide sample.[6]
Q4: Can I use dialysis to remove this compound?
A4: Dialysis is generally not effective for removing detergents with low critical micelle concentrations (CMCs) like this compound. These detergents form large micelles that do not readily pass through dialysis membranes.[7]
II. Troubleshooting Guides
This section provides solutions to common problems encountered when trying to minimize this compound contamination.
Issue 1: Low Protein Recovery After Precipitation
Possible Causes:
-
Incomplete Precipitation: The protein concentration may be too low for efficient precipitation, or the precipitation conditions (e.g., temperature, incubation time) may not be optimal.
-
Pellet Loss: The protein pellet may be small and difficult to see, leading to accidental aspiration during supernatant removal.
-
Poor Resolubilization: The precipitated protein pellet may not fully redissolve in the subsequent buffer.
Solutions:
-
Optimize Precipitation: For low concentration samples, consider using a carrier like co-precipitant to improve recovery. Ensure the recommended solvent-to-sample ratios are used and that incubation is carried out at the appropriate temperature (e.g., on ice or at -20°C for acetone precipitation).
-
Careful Pellet Handling: After centrifugation, carefully inspect the tube for a pellet. Use a fine-tipped pipette to remove the supernatant without disturbing the pellet. A brief, gentle spin after supernatant removal can help collect any remaining droplets.
-
Improve Resolubilization: Use strong solubilizing agents in your resuspension buffer, such as urea (B33335) or guanidine (B92328) hydrochloride, compatible with your downstream analysis. Sonication or vortexing can aid in dissolving the pellet.
Issue 2: Residual this compound Interference in Mass Spectrometry Data
Possible Causes:
-
Inefficient Removal Method: The chosen method may not be suitable for the concentration of this compound in your sample.
-
Sample Overload: Exceeding the binding capacity of a spin column can lead to detergent breakthrough.
-
Carryover During Precipitation: Inadequate washing of the protein pellet can leave residual detergent trapped.
Solutions:
-
Combine Methods: For samples with high detergent concentrations, consider a two-step approach. For example, perform an initial protein precipitation followed by a spin-column cleanup of the redissolved pellet.
-
Adhere to Column Capacity: Do not exceed the manufacturer's recommended sample volume or protein amount for spin columns. If necessary, process the sample in multiple batches.
-
Thorough Pellet Washing: During precipitation, ensure the pellet is washed thoroughly with the appropriate solvent (e.g., cold acetone) to remove trapped detergent.
Issue 3: Poor Protein Digestion Efficiency After Detergent Removal
Possible Causes:
-
Residual Detergent: Even small amounts of remaining this compound can inhibit protease activity.
-
Protein Aggregation: After removal of the solubilizing detergent, proteins, especially hydrophobic ones, may aggregate and become inaccessible to the protease.
-
Incomplete Resolubilization: If the protein pellet is not fully redissolved, the protease cannot access all potential cleavage sites.
Solutions:
-
Ensure Complete Detergent Removal: Use a highly efficient removal method or a combination of methods.
-
Use Denaturants: Perform the digestion in the presence of denaturants like urea (up to 8M, diluted to <2M before adding trypsin) to maintain protein solubility.
-
On-Bead Digestion: If applicable, on-bead digestion is an excellent way to avoid issues of protein aggregation and resolubilization after detergent removal, as the proteins remain bound to a solid support in a dispersed state.[6]
III. Data Presentation: Comparison of this compound Removal Methods
While specific quantitative data for this compound removal is not extensively published, the following table provides an estimated comparison based on the known properties of non-ionic, polyethylene glycol-based detergents and data from similar compounds like Triton X-100 and NP-40.[8][9]
| Method | Estimated Detergent Removal Efficiency | Estimated Protein Recovery | Key Advantages | Key Disadvantages |
| Chloroform/Methanol Precipitation | >95% | 80-95% | Effective for a wide range of detergents; removes lipids and salts.[2][3] | Can be technique-sensitive; risk of protein loss with small pellets. |
| Spin-Column Based Removal | >95% | >90% | Fast and easy to use; high protein recovery.[5][8] | Limited sample capacity; cost per sample. |
| On-Bead Digestion | >99% (via washing) | High (protein not eluted) | Minimizes sample handling and loss; avoids protein precipitation/resolubilization issues.[6] | Only applicable to immunoprecipitated samples. |
IV. Experimental Protocols & Visualizations
Chloroform/Methanol Protein Precipitation
This method is effective for removing detergents, salts, and lipids from protein samples.[4]
Methodology:
-
To a 100 µL protein sample in a microcentrifuge tube, add 400 µL of methanol.
-
Vortex the mixture thoroughly.
-
Add 100 µL of chloroform and vortex again.
-
Add 300 µL of water to induce phase separation. The solution will become cloudy. Vortex the mixture.
-
Centrifuge at 14,000 x g for 1 minute. Three layers will form: an upper aqueous layer, a protein disk at the interphase, and a lower chloroform layer.
-
Carefully remove the upper aqueous layer without disturbing the protein interphase.
-
Add 400 µL of methanol and vortex.
-
Centrifuge at 20,000 x g for 5 minutes to pellet the protein.
-
Carefully remove the supernatant.
-
Air-dry the pellet under a fume hood or using a vacuum centrifuge. Do not over-dry, as this can make resolubilization difficult.
-
Resuspend the pellet in a buffer suitable for downstream applications.
Chloroform/Methanol Precipitation Workflow.
Spin-Column Based Detergent Removal
This protocol provides a general workflow for using commercial detergent removal spin columns. Always refer to the manufacturer's specific instructions.
Methodology:
-
Prepare the spin column by removing the storage buffer. Place the column in a collection tube and centrifuge according to the manufacturer's instructions.
-
Equilibrate the column by adding the appropriate equilibration buffer and centrifuging. Repeat as recommended.
-
Place the equilibrated spin column into a new collection tube.
-
Slowly apply the protein sample containing this compound to the center of the resin bed.
-
Incubate the sample on the resin for the time specified by the manufacturer (typically 2-5 minutes).
-
Centrifuge the column to collect the detergent-free protein sample in the collection tube.
Spin-Column Detergent Removal Workflow.
On-Bead Digestion for Immunoprecipitated Samples
This method is ideal for minimizing detergent contamination from immunoprecipitation (IP) experiments.
Methodology:
-
After the final wash of the immunoprecipitation, wash the beads (with bound protein) three times with a detergent-free buffer (e.g., PBS or 50 mM ammonium (B1175870) bicarbonate) to remove all residual this compound from the IP buffer.
-
After the final wash, remove as much supernatant as possible.
-
Add a digestion buffer containing a reducing agent (e.g., DTT) to the beads. Incubate to reduce disulfide bonds.
-
Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark to alkylate cysteine residues.
-
Add trypsin (or another desired protease) to the bead slurry.
-
Incubate overnight at 37°C with shaking to digest the proteins.
-
To collect the peptides, centrifuge the beads and transfer the supernatant to a new tube.
-
Perform a second peptide elution by adding a high organic solvent (e.g., 60% acetonitrile/1% formic acid) to the beads, vortexing, and combining the supernatant with the first eluate.
-
Acidify the pooled supernatant to stop the digestion and prepare the peptides for desalting (e.g., C18 cleanup) prior to MS analysis.
On-Bead Digestion Workflow.
References
- 1. From bottom-up to cell surface proteomics: detergents or no detergents, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for the quantitative recovery of protein in dilute solution in the presence of detergents and lipids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. A method for the quantitative recovery of protein in dilute solution in the presence of detergents and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroform-methanol extraction of proteins [drummondlab.org]
- 5. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 6. FAQ - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 7. researchgate.net [researchgate.net]
- 8. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Impact of TRIDECETH-4 on Enzyme Activity Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the effects of the non-ionic surfactant TRIDECETH-4 in enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
A: this compound is a non-ionic surfactant, part of the polyethylene (B3416737) glycol ethers of tridecyl alcohol family.[1] The number '4' indicates the average number of repeating ethylene (B1197577) oxide units in the molecule.[1] It is used in various formulations as a cleansing, emulsifying, or solubilizing agent.[1] In research, it's often included in buffers to prevent non-specific binding of proteins to surfaces (like microplates and pipette tips), to solubilize membrane proteins, or to stabilize proteins in solution.[2]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
A: The Critical Micelle Concentration (CMC) is the specific concentration above which surfactant molecules aggregate to form micelles.[3][4] Below the CMC, surfactant molecules exist individually.[5] This is a critical parameter because the behavior and potential for interference of a surfactant can change dramatically above its CMC.[3] For instance, micelles can sequester substrates or inhibitors, or even denature the enzyme, leading to misleading assay results.
Q3: How can this compound interfere with my enzyme assay?
A: this compound, like other non-ionic detergents, can interfere with enzyme assays through several mechanisms:
-
Direct Enzyme Inhibition/Denaturation: At high concentrations (especially above the CMC), detergents can disrupt the native structure of an enzyme, leading to a loss of activity.[2]
-
Substrate or Product Sequestration: Micelles can trap hydrophobic substrates or products, making them unavailable for the enzymatic reaction or for detection, respectively.
-
Interference with Detection: The surfactant can directly interact with assay reagents, such as colorimetric or fluorescent dyes, leading to high background signals or quenching.[6]
-
Altering Protein-Protein Interactions: If your assay measures the interaction between multiple proteins, detergents can disrupt these necessary interactions.
-
Promiscuous Inhibition Artifacts: Some compounds appear as inhibitors because they form aggregates that sequester the enzyme. This type of inhibition is often reversed by the presence of non-ionic detergents, which can be a useful diagnostic tool but also complicates initial screens where detergents are present.[7]
Troubleshooting Guide
This section addresses common problems encountered when this compound or other detergents are present in an enzyme assay.
Problem: My enzyme activity is significantly lower than expected.
| Possible Cause | Troubleshooting Step |
| Direct Enzyme Inhibition | Run a control experiment measuring enzyme activity across a range of this compound concentrations. Compare this to a "no detergent" control to determine the inhibitory concentration. |
| Substrate Sequestration | This is more likely to occur at this compound concentrations above the CMC. Try lowering the detergent concentration to below its CMC if possible. |
| Enzyme Instability | The detergent may be destabilizing your enzyme over the course of the assay. Perform a time-course experiment to check if the reaction rate is linear. A non-linear (decreasing) rate may indicate enzyme instability.[8] |
| Incorrect Reagent Preparation | Ensure all assay components, including buffers containing this compound, are completely thawed and mixed gently before use to ensure homogeneity.[9] |
Problem: I'm observing a high background signal or assay drift.
| Possible Cause | Troubleshooting Step |
| Detergent-Reagent Interaction | The detergent may be reacting with your detection reagents.[6] Run a "no enzyme" control containing all assay components, including this compound and the substrate, to quantify this background signal. |
| Optical Interference | The detergent solution itself might be scattering light or have intrinsic fluorescence at the measurement wavelength. Prepare a sample blank with the buffer and this compound (without enzyme or substrate) to measure this interference.[7] |
| Contamination | Older detergent stocks, particularly ethers like this compound, can form peroxides, which can interfere with redox-sensitive assays. Use fresh or properly stored detergent solutions.[2] |
Problem: My results have poor reproducibility.
| Possible Cause | Troubleshooting Step |
| Inconsistent Micelle Formation | Small variations in temperature or buffer components can affect the CMC and micelle formation, leading to variable results. Ensure precise temperature control and consistent buffer preparation.[3] |
| Pipetting Errors | Detergent solutions have lower surface tension, which can affect pipetting accuracy. Use calibrated pipettes and consider using reverse pipetting techniques for viscous solutions.[9] |
| Compound Aggregation | If testing inhibitors, the compound itself may be aggregating, a process sensitive to assay conditions. This can lead to inconsistent results.[7] |
Quantitative Impact of Non-Ionic Surfactants
While specific quantitative data for this compound is not widely published, the table below summarizes the general effects observed for similar non-ionic detergents on common enzyme classes. These trends are often concentration-dependent.
| Enzyme Class | Surfactant Example | Concentration | Observed Effect |
| Lipase | Triton X-100 | 1% (v/v) | ~34% increase in activity reported for one thermostable lipase.[10] |
| Luciferase | Triton X-100 | >0.01% (v/v) | Often inhibitory; can cause a rapid decay of the luminescent signal. |
| Kinases | Tween-20 | 0.01-0.05% (v/v) | Generally well-tolerated; used to reduce non-specific binding. |
| Proteases | NP-40 / Tween-20 | >1% (v/v) | Can be inhibitory and should be avoided in some kit-based assays.[9] |
| Horseradish Peroxidase (HRP) | Triton X-100 | Not specified | Used in activity assays, suggesting compatibility at certain concentrations.[11] |
Note: The effect of any detergent is highly specific to the enzyme and assay conditions. The data above should be used as a general guide, and empirical testing is always required.
Experimental Protocols & Visual Guides
Diagram: Troubleshooting Workflow for Detergent Interference
Caption: A workflow for diagnosing and resolving enzyme assay issues.
Protocol 1: Testing for this compound Interference
This protocol helps determine if this compound is the source of assay interference.
Objective: To quantify the effect of this compound on enzyme activity and background signal.
Materials:
-
Your enzyme of interest
-
Substrate and all necessary co-factors
-
Assay buffer (without this compound)
-
10% (w/v) stock solution of this compound
-
Microplate reader and appropriate microplates (e.g., black plates for fluorescence).[9]
Procedure:
-
Prepare a Detergent Dilution Series: Create a series of this compound concentrations in your assay buffer. A good starting range is 0.001% to 1.0% (w/v). Include a "0%" detergent control.
-
Set Up Test Wells: For each detergent concentration, prepare the following wells in triplicate:
-
Total Activity Wells: Enzyme + Substrate + Buffer with Detergent.
-
No-Enzyme Control Wells: Substrate + Buffer with Detergent (no enzyme).
-
-
Equilibration: Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
Initiate Reaction: Add the final component to initiate the reaction (typically the substrate or enzyme).
-
Measure Signal: Read the plate on a microplate reader at appropriate intervals (kinetic) or at a single endpoint.
-
Data Analysis:
-
For each detergent concentration, subtract the average signal from the "No-Enzyme Control" wells from the "Total Activity" wells.
-
Plot the corrected enzyme activity (as a percentage of the "0% detergent" control) against the this compound concentration. This will reveal the concentration at which the detergent begins to affect your assay.
-
Diagram: Potential Mechanisms of Detergent Interference
Caption: How this compound's effects can change above its CMC.
Protocol 2: Methods for Mitigating Detergent Interference
If this compound is found to be problematic, consider these strategies.
1. Reduce Concentration:
-
The simplest approach is to lower the this compound concentration to the minimum required to achieve its purpose (e.g., preventing non-specific binding) without inhibiting the enzyme. This is often below the CMC.
2. Detergent Exchange/Removal:
-
For purified protein samples, detergents can be removed or exchanged using methods like:
-
Size-Exclusion Chromatography (SEC): Run the protein sample over a desalting or SEC column equilibrated with a detergent-free buffer or a buffer containing a more compatible detergent.
-
Dialysis: Dialyze the sample against a large volume of detergent-free buffer. This is slow but gentle. Note that the detergent concentration will only be reduced to its CMC within the dialysis bag.
-
Detergent-Removal Resins: Use commercially available resins that specifically bind to and remove detergents from protein solutions.
-
3. Choose an Alternative Surfactant:
-
Experiment with other non-ionic detergents that may be more compatible with your enzyme.[2] Common alternatives include:
-
Tween-20: Often considered very mild.
-
n-Octyl-β-D-glucopyranoside (Octyl Glucoside): A dialyzable non-ionic detergent.
-
CHAPS: A zwitterionic detergent that can sometimes be less denaturing than non-ionic options.[2]
-
-
Always validate a new detergent using the interference testing protocol described above.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. researchgate.net [researchgate.net]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. biochemistry - How do detergents interfere with protein assays? - Biology Stack Exchange [biology.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase | MDPI [mdpi.com]
How to improve the stability of TRIDECETH-4 stabilized vesicles
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TRIDECETH-4 stabilized vesicles, a type of non-ionic surfactant vesicle (niosome).
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the formulation, characterization, and storage of this compound vesicles.
Question 1: My this compound vesicle dispersion shows significant aggregation and sedimentation. What is causing this and how can I fix it?
Answer: Vesicle aggregation is a common physical stability issue resulting from attractive forces between individual vesicles, leading to flocculation, fusion, and eventual sedimentation.[1][2] The primary causes and solutions are outlined below.
Troubleshooting Steps:
-
Incorporate a Stabilizer (Cholesterol): Cholesterol is a critical component for stabilizing niosomal formulations.[3] It increases the rigidity of the vesicle bilayer by modulating the gel-liquid transition temperature, which helps prevent fusion.[3][4] It also enhances the hydrophobicity of the bilayer, which can lead to more compact and stable vesicles.[5]
-
Action: Ensure cholesterol is included in your formulation. A common starting molar ratio of surfactant to cholesterol is 1:1.[6] Optimize this ratio based on your specific drug and experimental conditions.
-
-
Introduce Surface Charge: Although this compound is a non-ionic surfactant, inducing a surface charge on the vesicles can create electrostatic repulsion, which prevents aggregation.[1]
-
Action: Incorporate a small amount (typically 2.5-5 mol%) of a charge-inducing agent into your formulation.[1][3]
-
For a negative charge , use Dicetyl phosphate (B84403) (DCP).
-
For a positive charge , use Stearylamine (SA).
-
-
Verification: Measure the Zeta Potential of your vesicles. A value greater than +30 mV or less than -30 mV indicates high stability.[7]
-
-
Optimize Storage Conditions: Temperature can significantly affect vesicle stability. Storage at elevated temperatures (e.g., 25°C) can increase particle fusion and aggregation.[8]
-
Action: Store vesicle dispersions at refrigerated temperatures (e.g., 4°C).[8] Avoid repeated freeze-thaw cycles unless a suitable cryoprotectant is used, as this can disrupt vesicle integrity.
-
-
Control Sonication/Homogenization Parameters: While techniques like probe sonication are used to reduce vesicle size, excessive energy input or prolonged duration can lead to vesicle rupture and subsequent aggregation of fragments.[2][9]
-
Action: Optimize the sonication time and power. Monitor vesicle size and polydispersity index (PDI) at different time points to find the optimal conditions that produce small, stable vesicles without causing disruption.[9]
-
Question 2: The encapsulation efficiency of my drug is low. How can I improve it?
Answer: Low encapsulation efficiency (EE%) means a significant portion of the drug remains unencapsulated in the external medium. This can be influenced by the drug's properties, formulation components, and the preparation method.
Troubleshooting Steps:
-
Adjust Cholesterol Content: Cholesterol reduces the permeability of the vesicle membrane, which helps to retain the encapsulated drug.[4] Increasing cholesterol content generally increases the EE% for both hydrophilic and lipophilic drugs.[4][6]
-
Action: Systematically vary the molar ratio of this compound to cholesterol (e.g., 1:0.5, 1:1, 1:1.5) and measure the EE% for each formulation to find the optimal ratio. Be aware that excessively high cholesterol levels can sometimes disrupt the bilayer and decrease EE%.[10]
-
-
Optimize Hydration Temperature: The temperature of the aqueous medium used to hydrate (B1144303) the surfactant film should be above the gel-liquid phase transition temperature (Tc) of the surfactant mixture.[11] This ensures the bilayer is in a fluid state, which facilitates efficient drug entrapment.
-
Action: Determine the Tc of your this compound and cholesterol mixture and perform the hydration step at a temperature above this value.
-
-
Select an Appropriate Preparation Method: Different preparation methods yield vesicles with varying sizes and lamellarity, which in turn affects EE%.
-
Consider a pH Gradient Method: For ionizable drugs, using a transmembrane pH gradient can significantly enhance drug loading. The drug, in its unionized state, diffuses across the vesicle membrane and then becomes ionized and trapped inside due to the pH difference.[4][13]
-
Action: Hydrate the lipid film with a buffer of a certain pH (e.g., acidic), and then add the drug solution before neutralizing the external medium with a different buffer.[4]
-
Question 3: My vesicles show a high rate of drug leakage during storage. What can I do to improve drug retention?
Answer: Drug leakage is the premature release of the encapsulated drug from the vesicles over time. This is a critical stability issue, particularly for long-term storage and in vivo applications.
Troubleshooting Steps:
-
Increase Bilayer Rigidity with Cholesterol: As mentioned, cholesterol is a membrane stabilizer. By filling the gaps between surfactant molecules, it makes the bilayer more ordered and less permeable, thereby reducing drug leakage.[3][4]
-
Action: Optimize the cholesterol concentration in your formulation. Studies show that increasing cholesterol content provides rigidity to the membrane and reduces drug leakage.[4]
-
-
Select Surfactants with Longer Alkyl Chains (If Applicable): While this guide focuses on this compound, it's a general principle that surfactants with longer saturated alkyl chains (like Span 60 - C18) tend to form more rigid and less leaky bilayers compared to those with shorter or unsaturated chains.[6] This principle can be applied if you are considering co-surfactants.
-
Optimize Storage pH and Temperature: The pH of the storage buffer can influence the ionization state of the drug and the integrity of the vesicle membrane.[14] Storing at lower temperatures (4°C) reduces the kinetic energy of molecules, decreasing the rate of diffusion out of the vesicle.[15]
-
Action: Store vesicles in a buffer with a pH that ensures the drug is in its most stable, and preferably ionized, state inside the vesicle. Maintain storage at 4°C.[8]
-
II. Quantitative Stability Data
The stability of vesicles is critically dependent on their composition. The inclusion of cholesterol is a key strategy to enhance membrane stability, influence vesicle size, and improve encapsulation efficiency.
Table 1: Effect of Cholesterol Concentration on Vesicle Size and Polydispersity Index (PDI)
| Surfactant System | Surfactant:Cholesterol (Molar Ratio) | Average Size (nm) | Polydispersity Index (PDI) | Reference(s) |
| Span 60 / Cholesterol | 1:0 (No Cholesterol) | ~578 | > 0.5 (High) | [5] |
| Span 60 / Cholesterol | 1:1 (40 mol%) | ~466 | < 0.4 (Moderate) | [5] |
| Brij 72 / Cholesterol | 1:0 (No Cholesterol) | ~591 | > 0.5 (High) | [5] |
| Brij 72 / Cholesterol | 1:1 (40 mol%) | ~426 | < 0.4 (Moderate) | [5] |
| DOPC / Cholesterol | 1:0 (No Cholesterol) | ~13.9 µm | N/A | [16] |
| DOPC / Cholesterol | 1:1.2 (55 mol%) | ~18.5 µm | N/A | [16] |
Note: The effect of cholesterol on size can vary. For some rigid surfactants, cholesterol can decrease size by enhancing bilayer packing.[5] For more fluid lipids, it can increase the average size.[16][17]
Table 2: Effect of Cholesterol on Encapsulation Efficiency (EE%)
| Surfactant System | Surfactant:Cholesterol (Molar Ratio) | Model Drug | Encapsulation Efficiency (%) | Reference(s) |
| Rhamnolipid / Cholesterol | 1:0 (No Cholesterol) | Sudan III (Hydrophobic) | ~60% | [18] |
| Rhamnolipid / Cholesterol | 1:0.04 (100 µM) | Sudan III (Hydrophobic) | ~90% | [18] |
| DPPC / Cholesterol | 1:0 (No Cholesterol) | Vancomycin (Hydrophilic) | ~20% | [12] |
| DPPC / Cholesterol | 1:0.5 | Vancomycin (Hydrophilic) | ~30% | [12] |
| POPC / Cholesterol | 1:1 (8 mM total lipid) | Calcein (Hydrophilic) | ~1.5% (Standard Hydration) | [19] |
| POPC / Cholesterol | 1:1 (8 mM total lipid) | Calcein (Hydrophilic) | ~5.7% (Sequential Hydration) | [19] |
III. Experimental Protocols
Detailed methodologies for key experiments to assess the stability of this compound vesicles.
Protocol 1: Vesicle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Objective: To determine the mean hydrodynamic diameter and size distribution of the vesicles.
-
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are correlated to particle size.[20]
-
Methodology:
-
Sample Preparation: Dilute a small aliquot of the vesicle suspension with the same buffer used for formulation to achieve an appropriate particle concentration. The ideal count rate should be between 150-250 kcps (kilo counts per second).[21] Filter the dilution buffer through a 0.22 µm syringe filter to remove dust.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement temperature, typically to 25°C.[22] Enter the viscosity and refractive index of the dispersant (buffer) into the software.
-
Measurement: Transfer the diluted sample to a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes.
-
Data Acquisition: Perform at least three replicate measurements to ensure reproducibility. The instrument software will generate an intensity-weighted size distribution.
-
Data Analysis: Report the Z-average diameter as the mean vesicle size and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for a monodisperse population.[20]
-
Protocol 2: Vesicle Morphology by Transmission Electron Microscopy (TEM)
-
Objective: To visualize the shape, lamellarity (number of bilayers), and size of the vesicles.
-
Principle: TEM uses a beam of electrons transmitted through an ultra-thin specimen to form an image, providing high-resolution morphological information.
-
Methodology:
-
Sample Preparation (Negative Staining): a. Place a drop of the vesicle suspension onto a carbon-coated copper grid and allow it to adsorb for 1-2 minutes. b. Wick away the excess sample with filter paper. c. Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid or uranyl acetate) to the grid for 1 minute. d. Remove the excess stain with filter paper and allow the grid to air-dry completely.
-
Imaging: a. Load the dried grid into the TEM sample holder. b. Operate the microscope at an appropriate accelerating voltage (e.g., 80-120 kV). c. Acquire images at various magnifications to observe the overall morphology and individual vesicle details.[9][23]
-
Data Analysis: Analyze the micrographs to confirm the formation of spherical, closed-bilayer structures. Measure the diameters of a representative population of vesicles to obtain a size distribution.
-
Protocol 3: In Vitro Drug Release Study Using the Dialysis Method
-
Objective: To evaluate the rate and extent of drug release from the vesicles over time, assessing their ability to retain the cargo.
-
Principle: A dialysis membrane with a specific molecular weight cut-off (MWCO) is used to separate the vesicle dispersion from a larger volume of release medium. The membrane allows free, unencapsulated drug to diffuse into the medium while retaining the larger vesicles.[24][25]
-
Methodology:
-
Apparatus Setup: a. Select a dialysis membrane (e.g., cellulose (B213188) ester) with an MWCO that is significantly smaller than the vesicles but large enough to allow free passage of the drug molecules. b. Hydrate the dialysis bag according to the manufacturer's instructions.
-
Procedure: a. Accurately pipette a known volume (e.g., 1-2 mL) of the drug-loaded vesicle dispersion into the dialysis bag and seal both ends securely. b. Suspend the bag in a larger vessel containing a defined volume of release medium (e.g., 50-100 mL of phosphate-buffered saline, pH 7.4).[26] The volume should be sufficient to ensure "sink conditions" (where the concentration of the drug in the release medium does not exceed 10-15% of its saturation solubility). c. Place the entire setup in a shaker bath maintained at a constant temperature (e.g., 37°C) with continuous, gentle agitation (e.g., 100 rpm).[26]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. Immediately replenish the volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume.[27]
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the in vitro release profile.
-
IV. Visualization Diagrams
Diagram 1: Mechanism of Steric Stabilization
Caption: Steric stabilization by this compound PEG chains prevents vesicle aggregation.
Diagram 2: Troubleshooting Workflow for Vesicle Aggregation
Caption: A logical workflow for diagnosing and solving vesicle aggregation issues.
Diagram 3: Experimental Workflow for Vesicle Preparation and Characterization
Caption: Standard workflow from vesicle synthesis to physical characterization.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijcrt.org [ijcrt.org]
- 3. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Effect of Surfactant Type, Cholesterol Content and Various Downsizing Methods on the Particle Size of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of Niosomes: Composition, Structure, Formation, Characterization, and Applications in Bioactive Molecule Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijnrd.org [ijnrd.org]
- 12. Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Current advances in niosomes applications for drug delivery and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability of Non-Ionic Surfactant Vesicles Loaded with Rifamycin S - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of cholesterol on the size distribution and bending modulus of lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization and encapsulation efficiency of rhamnolipid vesicles with cholesterol addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sequential gentle hydration increases encapsulation in model protocells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.cbc.osu.edu [research.cbc.osu.edu]
- 22. 4.3. Dynamic Light Scattering [bio-protocol.org]
- 23. pnrjournal.com [pnrjournal.com]
- 24. In Vitro drug release assay [bio-protocol.org]
- 25. dovepress.com [dovepress.com]
- 26. mdpi.com [mdpi.com]
- 27. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting TRIDECETH-4 Concentration for Different Cell Types
Welcome to the technical support center for the application of TRIDECETH-4 in cell-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for applications such as cell lysis and permeabilization. Due to the limited specific data on this compound in research literature, the following information is based on the general principles of non-ionic detergents and requires empirical validation for your specific cell type and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cell biology experiments?
This compound is a non-ionic surfactant and emulsifying agent. In a research context, it can be used to permeabilize or lyse cell membranes. Its function is to disrupt the lipid bilayer of cell membranes, allowing for the entry of macromolecules like antibodies (permeabilization) or the release of intracellular contents (lysis).
Q2: How does this compound compare to other common detergents like Triton™ X-100 or Tween® 20?
This compound belongs to the same class of non-ionic detergents as Triton™ X-100 and Tween® 20. These detergents are considered relatively mild compared to ionic detergents (e.g., SDS). While they share a similar mechanism of action, their specific properties, such as their critical micelle concentration (CMC) and hydrophile-lipophile balance (HLB), can influence their effectiveness and cytotoxicity at different concentrations. Specific comparative data for this compound in cell biology applications is limited, necessitating empirical optimization.
Q3: What is the recommended starting concentration for this compound for cell permeabilization?
For initial experiments, a starting concentration range of 0.1% to 0.5% (v/v) in a buffered solution like PBS is recommended for permeabilization in applications such as immunofluorescence. However, the optimal concentration is highly dependent on the cell type and the specific requirements of the assay.
Q4: What concentration of this compound should I use for cell lysis?
For complete cell lysis to extract proteins or other intracellular molecules, a higher concentration of this compound may be required, typically in the range of 0.5% to 2.0% (v/v) . The exact concentration will depend on the cell type's resistance to lysis and the desired degree of protein solubilization.
Q5: How can I determine the optimal this compound concentration for my specific cell line?
The optimal concentration must be determined empirically. A good approach is to perform a concentration titration experiment. This involves treating your cells with a range of this compound concentrations and assessing the desired outcome (e.g., antibody penetration for permeabilization or protein yield for lysis) alongside cell viability or membrane integrity.
Q6: What are the potential side effects of using too high a concentration of this compound?
Excessive concentrations of this compound can lead to:
-
Complete cell lysis when only permeabilization is intended.
-
Denaturation of target proteins, affecting their structure and function.
-
Disruption of cellular organelles.
-
High background staining in immunofluorescence.
-
Significant cytotoxicity, impacting the reliability of viability assays.
Q7: Can this compound be used for both adherent and suspension cells?
Yes, this compound can be used for both adherent and suspension cells. However, the optimal concentration and incubation time may differ. Adherent cells may require slightly different handling, such as direct addition of the this compound solution to the culture plate, while suspension cells are typically pelleted and then resuspended in the detergent-containing buffer.
Troubleshooting Guides
Problem: Low or No Signal in Immunofluorescence Staining
| Possible Cause | Troubleshooting Step |
| Insufficient Permeabilization | Increase the concentration of this compound in increments of 0.05% (e.g., from 0.1% to 0.15%). |
| Increase the incubation time with this compound solution (e.g., from 10 minutes to 15 minutes). | |
| Antibody Concentration Too Low | Increase the concentration of the primary or secondary antibody. |
| Target Protein Not Expressed | Include a positive control cell line known to express the target protein. |
Problem: High Background Staining in Immunofluorescence
| Possible Cause | Troubleshooting Step |
| Excessive Permeabilization | Decrease the concentration of this compound. |
| Decrease the incubation time with the this compound solution. | |
| Inadequate Washing | Increase the number and duration of wash steps after permeabilization and antibody incubations. |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., BSA or serum) in your blocking buffer. |
Problem: Incomplete Cell Lysis and Low Protein Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Detergent Concentration | Increase the concentration of this compound in the lysis buffer. |
| Incubation Time Too Short | Increase the incubation time on ice. |
| Cell Pellet Too Large for Lysis Buffer Volume | Decrease the number of cells or increase the volume of lysis buffer. |
| Presence of a Cell Wall (for bacteria, yeast, or plant cells) | This compound alone may not be sufficient. Additional mechanical disruption (e.g., sonication, bead beating) or enzymatic digestion may be required. |
Problem: Evidence of Protein Degradation in Lysate
| Possible Cause | Troubleshooting Step |
| Protease Activity | Ensure that a protease inhibitor cocktail is added fresh to the lysis buffer immediately before use. |
| Sample Kept at Room Temperature for Too Long | Perform all lysis steps on ice or at 4°C to minimize enzymatic activity. |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Different Applications
| Application | Cell Type | Recommended Starting Concentration (v/v) | Incubation Time |
| Permeabilization | Adherent Mammalian Cells (e.g., HeLa, A549) | 0.1% - 0.25% | 10-15 minutes at RT |
| Suspension Mammalian Cells (e.g., Jurkat, K562) | 0.1% - 0.2% | 10 minutes at RT | |
| Cell Lysis | Adherent Mammalian Cells (e.g., HEK293, CHO) | 0.5% - 1.0% | 15-30 minutes on ice |
| Suspension Mammalian Cells (e.g., HL-60) | 0.5% - 1.5% | 15-30 minutes on ice |
Note: These are starting recommendations. The optimal conditions should be determined experimentally for each cell line and application.
Experimental Protocols
Protocol 1: Cell Permeabilization for Immunofluorescence
-
Cell Preparation:
-
For adherent cells, grow cells on sterile coverslips in a culture plate to the desired confluency.
-
For suspension cells, centrifuge to pellet the cells and resuspend in PBS.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Prepare a solution of this compound in PBS at the desired concentration (start with 0.1%).
-
Incubate the fixed cells with the this compound solution for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Staining:
-
Proceed with your standard immunofluorescence protocol for blocking and antibody incubation.
-
Protocol 2: Cell Lysis for Protein Extraction
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS and then scrape the cells into a pre-chilled microfuge tube.
-
For suspension cells, centrifuge to pellet the cells and wash once with ice-cold PBS.
-
-
Lysis:
-
Prepare a lysis buffer containing this compound (start with 1.0%), a buffering agent (e.g., 50 mM Tris-HCl, pH 7.4), salts (e.g., 150 mM NaCl), and freshly added protease and phosphatase inhibitors.
-
Resuspend the cell pellet in the ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate is now ready for downstream applications such as Western blotting or immunoprecipitation.
-
Visualizations
Mechanism of Action: Detergent-Mediated Cell Permeabilization and Lysis
Caption: Mechanism of this compound on the cell membrane.
Experimental Workflow: Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Logical Relationship: Troubleshooting Low Signal in Immunofluorescence
Caption: Troubleshooting logic for low immunofluorescence signal.
Technical Support Center: Addressing TRIDECETH-4 Cytotoxicity in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of TRIDECETH-4 in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a non-ionic surfactant belonging to the polyethylene (B3416737) glycol (PEG) ether family.[1][2] It is utilized in cell culture applications primarily for its ability to permeabilize cell membranes and to solubilize lipids and hydrophobic compounds, aiding in the delivery of drugs or other molecules into cells. As a non-ionic surfactant, it is generally considered to be less harsh than its ionic counterparts (anionic, cationic, and amphoteric surfactants).[3]
Q2: What are the primary mechanisms of this compound induced cytotoxicity?
While specific data on this compound is limited, the cytotoxicity of non-ionic surfactants is typically concentration-dependent and primarily involves the disruption of cell membrane integrity.[4][5] At high concentrations, these surfactants can lead to the solubilization of membrane components, causing increased permeability, leakage of intracellular contents, and eventual cell lysis.[6] This can trigger secondary effects such as oxidative stress and the induction of cell death pathways like apoptosis or necrosis.[7][8]
Q3: How can I determine the cytotoxic potential of this compound in my specific cell line?
To determine the cytotoxicity of this compound in your cell line, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).[9][10][11] Common assays for assessing cytotoxicity include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of membrane integrity.[3]
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[3]
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes, making it a useful tool for identifying dead cells via flow cytometry or fluorescence microscopy.[13]
Q4: Are there less cytotoxic alternatives to this compound?
Yes, if the cytotoxicity of this compound is prohibitive for your experiments, you may consider other non-ionic surfactants that have been reported to have lower cytotoxicity, such as Tween 80 or Pluronic F68.[14] However, the suitability of an alternative will depend on the specific requirements of your experiment, and it is recommended to perform a similar cytotoxicity assessment for any new surfactant.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to this compound cytotoxicity in cell culture.
Issue 1: High levels of unexpected cell death
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: Perform a dose-response curve to determine the IC50 of this compound for your specific cell line. Start with a wide range of concentrations and narrow down to a working concentration that achieves the desired effect with minimal cytotoxicity.
-
Recommendation: Aim to use the lowest effective concentration of this compound.
Possible Cause 2: Prolonged exposure time.
-
Troubleshooting Step: Conduct a time-course experiment to assess cell viability at different exposure durations to this compound.
-
Recommendation: Minimize the exposure time to what is necessary for your experimental endpoint.
Possible Cause 3: Cell line is particularly sensitive to surfactants.
-
Troubleshooting Step: Review the literature for information on the sensitivity of your cell line to surfactants. If information is unavailable, compare the cytotoxicity of this compound with other, less cytotoxic non-ionic surfactants like Tween 80.
-
Recommendation: If your cell line is highly sensitive, consider using an alternative surfactant or a different delivery method for your compound of interest.
Issue 2: Inconsistent or variable experimental results
Possible Cause 1: Batch-to-batch variability of this compound.
-
Troubleshooting Step: Test each new batch of this compound for its cytotoxic profile before use in critical experiments.
-
Recommendation: Purchase high-purity this compound from a reputable supplier and, if possible, obtain a large single batch for a series of experiments.
Possible Cause 2: Interaction with serum proteins in the culture medium.
-
Troubleshooting Step: Be aware that serum proteins can bind to surfactants, potentially reducing their effective concentration and cytotoxic effects.[15]
-
Recommendation: Maintain a consistent serum concentration in your culture medium across all experiments. If using serum-free media, be aware that cells may be more sensitive to this compound.[16][17]
Quantitative Data Summary
| Surfactant | Cell Line | Assay | IC50 / Cytotoxicity | Citation |
| Tween 20 | Fibroblasts | XTT | More cytotoxic than Tween 80 | [14] |
| HaCaT | XTT | ~50% cell death at highest conc. | [14] | |
| Tween 80 | Fibroblasts | XTT | ~30% reduction in viability | [14] |
| HaCaT | XTT | No significant effect on viability | [14] | |
| Triton X-100 | Corneal Epithelial Cells | LDH, NRU, MTT | Cytotoxicity similar to anionic surfactants | [3] |
| Cremophor RH40 | HaCaT | XTT | Marginal cytotoxicity (~20% dead cells at highest conc.) | [14] |
| Pluronic F68 | HaCaT, Fibroblasts | XTT | No effect on cell viability | [14] |
| Pluronic F127 | HaCaT, Fibroblasts | XTT | No effect on cell viability | [14] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in your complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Membrane Integrity using the LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.
-
Data Analysis: Calculate the amount of LDH released, which is proportional to the number of damaged cells.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting guide for high cell death.
Caption: Putative mechanism of this compound induced cytotoxicity.
References
- 1. ewg.org [ewg.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detergent Induction of HEK 293A Cell Membrane Permeability Measured under Quiescent and Superfusion Conditions Using Whole Cell Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of cell death induced by silver nanoparticles is distinct from silver cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of necrotic cell death by oxidative stress in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alternatives to the use of fetal bovine serum: serum-free cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alternative to FBS in animal cell culture - An overview and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Homogenization Parameters for TRIDECETH-4 Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of homogenization parameters for TRIDECETH-4 emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in an emulsion?
This compound is a non-ionic surfactant belonging to the family of ethoxylated fatty alcohols.[1][2][3] In emulsions, it functions as an emulsifying agent, facilitating the dispersion of two immiscible liquids, such as oil and water, to form a stable mixture.[1][4][5] Its structure contains both a water-loving (hydrophilic) and an oil-loving (lipophilic) part, allowing it to reside at the oil-water interface and reduce interfacial tension.[2]
Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound?
The HLB value of this compound can vary depending on the degree of ethoxylation (the number of ethylene (B1197577) oxide units). Generally, the HLB value for this compound falls within the range of 8 to 16.[4] This range makes it suitable for creating oil-in-water (O/W) emulsions.[6]
Q3: What are the key homogenization parameters to consider when preparing this compound emulsions?
The primary homogenization parameters that influence the quality of a this compound emulsion are:
-
Homogenization Pressure: Higher pressure generally leads to smaller droplet sizes, but excessive pressure can cause over-processing.[7]
-
Number of Homogenization Passes/Cycles: Increasing the number of passes can further reduce droplet size, though the effect may diminish after a certain number of cycles.[8]
-
Homogenization Temperature: Temperature affects the viscosity of the phases and the efficiency of droplet disruption.
-
Homogenizer Speed (for high-shear mixers): Higher speeds increase the shear rate, which can lead to smaller droplets.[9]
Q4: What are the common signs of instability in a this compound emulsion?
Common signs of instability include:[10]
-
Creaming or Sedimentation: The rising or settling of dispersed droplets due to density differences.[10]
-
Flocculation: The clumping together of droplets without merging.[10]
-
Coalescence: The merging of smaller droplets to form larger ones, which is an irreversible process.[10]
-
Phase Separation: The complete separation of the oil and water phases.
-
Changes in Viscosity: A significant increase or decrease in the emulsion's thickness over time.
Troubleshooting Guides
Issue 1: Phase Separation or Coalescence
Symptoms: The emulsion separates into distinct oil and water layers. This is an irreversible process.[10]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incorrect HLB of the emulsifier system. | This compound has an HLB range of 8-16, suitable for O/W emulsions. Ensure the required HLB of your oil phase is within this range. Consider blending this compound with another emulsifier to achieve the optimal HLB for your specific oil phase. |
| Insufficient this compound concentration. | Increase the concentration of this compound in increments (e.g., 0.5% w/w) to ensure adequate coverage of the oil droplets. |
| Ineffective homogenization. | Optimize homogenization parameters. Increase homogenization pressure or the number of passes to reduce droplet size. Ensure the homogenizer is functioning correctly. |
| High storage temperature. | Store the emulsion at a controlled, lower temperature to reduce the kinetic energy of the droplets, which can lead to coalescence. |
Troubleshooting Workflow for Phase Separation
Caption: Troubleshooting workflow for addressing phase separation in this compound emulsions.
Issue 2: Creaming or Sedimentation
Symptoms: A layer of the dispersed phase (oil in an O/W emulsion) accumulates at the top (creaming) or bottom (sedimentation) of the container. This is often a reversible process.[10]
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Droplet size is too large. | The rate of creaming is proportional to the square of the droplet radius (Stokes' Law). Reduce the droplet size by increasing homogenization pressure or the number of passes. |
| Low viscosity of the continuous phase. | Increase the viscosity of the continuous phase (water phase in an O/W emulsion) by adding a thickening agent or stabilizer (e.g., xanthan gum, carbomer). This will impede the movement of the droplets. |
| High concentration of the dispersed phase. | If the concentration of the oil phase is very high, it can lead to increased droplet interactions and creaming. Consider adjusting the oil-to-water ratio. |
Logical Relationship for Creaming Prevention
Caption: Key factors contributing to creaming and their respective solutions.
Data Presentation: Illustrative Homogenization Parameters
Disclaimer: The following data is illustrative and serves as a starting point for optimization. Actual results will vary based on the specific oil phase, equipment, and other formulation components.
Table 1: Effect of Homogenization Pressure on Droplet Size of a 10% Oil-in-Water Emulsion with 3% this compound (3 Passes)
| Homogenization Pressure (bar) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Visual Appearance |
| 200 | 850 | 0.45 | Milky, slightly coarse |
| 400 | 420 | 0.32 | Milky, smooth |
| 600 | 250 | 0.25 | White, opaque |
| 800 | 180 | 0.21 | White, opaque, glossy |
| 1000 | 150 | 0.18 | Bluish-white, translucent |
Table 2: Effect of Number of Homogenization Passes on Droplet Size of a 10% Oil-in-Water Emulsion with 3% this compound (at 600 bar)
| Number of Passes | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Stability after 24h |
| 1 | 350 | 0.38 | Slight creaming |
| 3 | 250 | 0.25 | Stable |
| 5 | 220 | 0.22 | Stable |
| 7 | 210 | 0.21 | Stable |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
1. Materials:
- Oil Phase (e.g., mineral oil, isopropyl myristate)
- Aqueous Phase (deionized water)
- This compound
- Preservative (if required)
2. Equipment:
- High-pressure homogenizer or high-shear mixer
- Beakers
- Magnetic stirrer and stir bar
- Heating plate
- Weighing balance
3. Procedure:
- Phase Preparation:
- In one beaker, weigh the components of the oil phase.
- In a separate beaker, weigh the components of the aqueous phase, including this compound.
- Heating:
- Heat both phases separately to 70-75°C. Stir the aqueous phase until the this compound is completely dissolved.
- Pre-emulsification:
- Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.
- Once the addition is complete, mix for 5-10 minutes to form a coarse pre-emulsion.
- Homogenization:
- Pass the pre-emulsion through the high-pressure homogenizer at the desired pressure and for the specified number of cycles.
- Alternatively, use a high-shear mixer at a specific speed for a defined period.
- Cooling:
- Cool the emulsion to room temperature while stirring gently.
- Final Additions:
- Add any heat-sensitive ingredients, such as preservatives or active ingredients, once the emulsion has cooled below 40°C.
Experimental Workflow for Emulsion Preparation
Caption: A typical experimental workflow for preparing an O/W emulsion with this compound.
Protocol 2: Characterization of this compound Emulsions
1. Droplet Size and Polydispersity Index (PDI) Analysis:
- Instrument: Dynamic Light Scattering (DLS) instrument.
- Procedure:
- Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering.
- Equilibrate the sample to the desired temperature (e.g., 25°C).
- Perform the measurement according to the instrument's instructions.
- Record the Z-average diameter (mean droplet size) and the PDI. A lower PDI value (<0.3) indicates a more uniform droplet size distribution.
2. Stability Assessment:
- Accelerated Stability Testing:
- Centrifugation: Centrifuge the emulsion at a set speed (e.g., 3000 rpm) for a specific time (e.g., 30 minutes) and observe for any phase separation.
- Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) for at least three cycles. Observe for any changes in appearance or phase separation.
- Long-Term Stability: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for any signs of instability at regular intervals (e.g., 1 week, 1 month, 3 months).
3. Viscosity Measurement:
- Instrument: Viscometer or rheometer.
- Procedure:
- Equilibrate the emulsion to a controlled temperature.
- Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the flow behavior.
This technical support center provides a foundational guide for working with this compound emulsions. Successful formulation and optimization will depend on systematic experimentation and careful characterization.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. jiuanchemical.com [jiuanchemical.com]
- 4. jinbonchem.com [jinbonchem.com]
- 5. This compound CAS 69011-36-5 - Chemical Supplier Unilong [unilongindustry.com]
- 6. nbinno.com [nbinno.com]
- 7. Effect of High Pressure Homogenization on the Physicochemical Properties of Natural Plant-based Model Emulsion Applicable for Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. happi.com [happi.com]
Validation & Comparative
A Comparative Guide to Cell Lysis Efficiency: TRIDECETH-4 vs. Triton X-100
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in cell lysis for the successful extraction of functional proteins. For decades, Triton X-100 has been the go-to non-ionic detergent for this purpose, prized for its mild yet effective action. However, mounting environmental concerns and regulatory restrictions, particularly in the European Union, have necessitated the search for viable alternatives. This guide provides a comprehensive comparison of Triton X-100 with other non-ionic detergents, and offers a theoretical evaluation of TRIDECETH-4 as a potential substitute for cell lysis applications.
Triton X-100: The Benchmark for Gentle Cell Lysis
Triton X-100 is a non-ionic surfactant widely recognized for its ability to solubilize proteins and lipids, thereby disrupting cell membranes to release intracellular contents.[1][2][3] Its mild, non-denaturing properties are a key advantage, as they often preserve the native structure and function of the extracted proteins.[4][5][6] This makes it an ideal choice for a variety of downstream applications, including enzyme assays, immunoprecipitation, and Western blotting.
The Search for Alternatives
The environmental impact of Triton X-100, specifically its degradation into phenolic compounds, has led to regulations restricting its use.[7][8][9][10] This has spurred research into alternative non-ionic detergents that can match the performance of Triton X-100 without its environmental drawbacks. Several alternatives, including Simulsol (SL-11W), Deviron C16, TERGITOL™ 15-S-9, and PEG 9 Lauryl Ether, have been evaluated for their cell lysis efficiency and compatibility with downstream processes.[7][9][11][12]
Physicochemical Properties of Cell Lysis Detergents
The efficiency of a detergent in cell lysis is largely governed by its physicochemical properties. A comparison of these properties between Triton X-100 and this compound provides a basis for evaluating their potential performance.
| Property | This compound (Estimated/Reported) | Triton X-100 (Reported) | References |
| Molecular Weight ( g/mol ) | ~378.55 (Calculated) | ~625-647 | [13][14][15] |
| Detergent Class | Non-ionic, Alcohol Ethoxylate | Non-ionic, Octylphenol Ethoxylate | [6][11] |
| Critical Micelle Concentration (CMC) | Not available | 0.22-0.24 mM | [16] |
| Hydrophile-Lipophile Balance (HLB) | 8-10 | 13.4-13.5 | [2][3][7][17] |
Experimental Data: Performance of Triton X-100 and Alternatives
| Detergent | Cell Type | Key Findings | Reference |
| Triton X-100 | Various | Widely effective for lysis of various cell types with good protein yield. | [1][2][3] |
| Simulsol (SL-11W) | RPE-1 | Comparable rAAV production to Triton X-100 after 150 min incubation. | [7] |
| Deviron C16 | HEK293 | 0.5% Deviron C16 yielded comparable viral genome recovery to 0.1% Triton X-100. | [12] |
| TERGITOL™ 15-S-9 | CHO-S | Effective for cell lysis and compatible with downstream protein and nucleic acid applications. | [9] |
| PEG 9 Lauryl Ether | AAV6 producing cells | Comparable AAV titer values in the crude lysate to Triton X-100. | [11] |
Experimental Protocols
General Cell Lysis Protocol using Triton X-100
This protocol is a standard method for lysing adherent mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer (e.g., 150 mM NaCl, 1.0% Triton X-100, 50 mM Tris-HCl, pH 8.0)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Culture cells to 80-90% confluency in a culture dish.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold Triton X-100 Lysis Buffer (with freshly added inhibitors) to the dish.
-
Incubate the dish on ice for 5-10 minutes.
-
Scrape the cells from the dish using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently for 10-15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications or can be stored at -80°C.
This compound: A Theoretical Evaluation for Cell Lysis
In the absence of direct experimental data, a theoretical assessment of this compound's potential for cell lysis can be made based on its chemical properties and the known activities of related compounds.
This compound is a non-ionic surfactant belonging to the alcohol ethoxylate family.[11] Compounds in this family are known to interact with and disrupt biological membranes. Studies have shown that alcohol ethoxylates can have bacteriostatic effects by increasing cell membrane permeability.[4][12] Furthermore, certain secondary alcohol ethoxylates have been successfully used in cell lysis formulations.[14]
The Hydrophile-Lipophile Balance (HLB) is a critical factor in a detergent's ability to function as a lysing agent. The reported HLB value for this compound is in the range of 8-10, which is lower than that of Triton X-100 (13.4-13.5).[2][3][7][17] A lower HLB value generally indicates greater lipophilicity (oil-loving) and less water solubility. This suggests that this compound might be more effective at solubilizing highly hydrophobic membrane components but may be less efficient at lysing whole cells compared to Triton X-100. Optimization of its concentration and the lysis buffer composition would be crucial to determine its efficacy.
Given its surfactant properties and the known membrane-disrupting capabilities of alcohol ethoxylates, this compound holds promise as a potential cell lysis agent. However, empirical validation is necessary to determine its optimal working conditions and to directly compare its lysis efficiency and impact on protein integrity with established detergents like Triton X-100.
Visualizing the Workflow
Experimental Workflow for Cell Lysis and Protein Extraction
Caption: A typical workflow for cell lysis and protein extraction.
Signaling Pathway Disruption during Cell Lysis
Caption: Disruption of a generic signaling pathway by detergent-based cell lysis.
Conclusion
Triton X-100 remains a highly effective and widely used detergent for gentle cell lysis and protein extraction. However, the need for environmentally benign alternatives is clear. While several promising substitutes are emerging and undergoing evaluation, direct comparative data for many potential candidates, including this compound, is still lacking in the context of biological research applications. Based on its physicochemical properties as a non-ionic surfactant and the known behavior of alcohol ethoxylates, this compound warrants further investigation as a potential alternative to Triton X-100. Future studies should focus on empirical testing to determine its optimal conditions for cell lysis and its impact on protein yield and function, thereby providing the quantitative data necessary for a definitive comparison.
References
- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. elevate.bio [elevate.bio]
- 4. researchgate.net [researchgate.net]
- 5. Surten - Tridecyl Alcohol Ethoxylates [surtensurfactants.com]
- 6. Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tridecyl Alcohol Ethoxylated Supplier | 78330-21-9 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 10. Tridecyl Alcohol Ethoxylate - Industrial-Grade Chemical, Affordable Price [swadeshindiachemical.com]
- 11. Tridecyl Alcohol Ethoxylate | TDA 7, TDA 9 | Venus Ethoxyethers [venus-goa.com]
- 12. Alcohol ethoxylates mediate their bacteriostatic effect by altering the cell membrane of Escherichia coli NCTC 8196 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 14. US20220412951A1 - Blood cell lysis compositions and uses thereof - Google Patents [patents.google.com]
- 15. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
A Comparative Guide to TRIDECETH-4 and Polysorbate 80 for Nanoemulsion Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical determinant in the formulation of stable nanoemulsions, which are pivotal for enhancing the bioavailability and delivery of poorly soluble active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of two commonly used non-ionic surfactants, TRIDECETH-4 and Polysorbate 80, with a focus on their efficacy in promoting nanoemulsion stability. This analysis is supported by a compilation of experimental data and detailed protocols to assist researchers in making informed decisions for their formulation development.
Executive Summary
Both this compound and Polysorbate 80 are effective emulsifying agents utilized in the pharmaceutical and cosmetic industries. Polysorbate 80 is extensively studied and has a proven track record in forming stable nanoemulsions with small droplet sizes and low polydispersity, making it a reliable choice for drug delivery systems.[1][2] Experimental data for Polysorbate 80 is abundant and consistently demonstrates its ability to produce nanoemulsions with favorable stability profiles.
This compound is also recognized for its emulsifying properties, particularly in cosmetic formulations.[3][4] However, there is a notable scarcity of publicly available quantitative data specifically detailing its performance in nanoemulsion systems in terms of particle size, polydispersity index (PDI), and zeta potential. While its chemical properties suggest its potential as a nanoemulsion stabilizer, the lack of direct experimental evidence necessitates a more cautious approach in its selection for pharmaceutical nanoformulations.
Comparative Analysis of Physicochemical Properties
A key parameter in surfactant selection is the Hydrophilic-Lipophilic Balance (HLB), which indicates the surfactant's affinity for water or oil. Surfactants with higher HLB values are more hydrophilic and are generally suitable for forming oil-in-water (o/w) nanoemulsions.
| Property | This compound | Polysorbate 80 |
| Chemical Class | Polyethylene glycol ether of tridecyl alcohol | Polyoxyethylene sorbitan (B8754009) monooleate |
| HLB Value | ~9.7 | ~15 |
| Primary Use | Emulsifier in cosmetics and personal care products[3][4] | Emulsifier and solubilizer in pharmaceuticals, food, and cosmetics[2] |
| Regulatory Status | Permitted as an indirect food additive by the FDA[3] | Generally Recognized as Safe (GRAS) by the FDA for food use and widely accepted in pharmaceutical formulations |
The higher HLB value of Polysorbate 80 suggests a stronger hydrophilic nature, making it particularly effective for stabilizing o/w nanoemulsions, a common formulation strategy for lipophilic drugs.
Performance in Nanoemulsion Stability: Experimental Data
The stability of a nanoemulsion is paramount for its successful application. Key indicators of stability include droplet size, polydispersity index (PDI), and zeta potential. A smaller particle size and a lower PDI are desirable as they contribute to the kinetic stability of the nanoemulsion by reducing the likelihood of Ostwald ripening and coalescence. A sufficiently high absolute zeta potential indicates strong electrostatic repulsion between droplets, further enhancing stability.
Polysorbate 80: A Robust Stabilizer
Numerous studies have demonstrated the efficacy of Polysorbate 80 in creating stable nanoemulsions. The following table summarizes representative experimental data for nanoemulsions formulated with Polysorbate 80.
| Oil Phase | Drug Model | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Medium Chain Triglycerides | Fenofibrate | ~120 | < 0.2 | - | Not specified in provided text |
| Red Raspberry Seed Oil | - | ~150 | ~0.25 | - | Not specified in provided text |
| Oleic Acid | - | 71.86 | 0.42 | - | Not specified in provided text |
| Essential Oil | - | 168 - 200 | 0.3 - 0.5 | - | [1] |
These data consistently show that Polysorbate 80 can produce nanoemulsions with droplet sizes well within the desired nanometer range and with acceptable polydispersity. The negative zeta potential, where reported, contributes to the electrostatic stabilization of the droplets.
This compound: Limited Quantitative Data
Despite its classification as a surfactant and emulsifying agent, a comprehensive search of scientific literature and patent databases did not yield specific quantitative data on the performance of this compound in nanoemulsion formulations, such as particle size, PDI, and zeta potential. While it is used to create stable emulsions in cosmetic products, the specific requirements for pharmaceutical nanoemulsions (e.g., droplet size below 200 nm for parenteral administration) are more stringent.[3][4] The lack of such data makes a direct quantitative comparison with Polysorbate 80 challenging.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are typical protocols for key experiments in nanoemulsion characterization.
Nanoemulsion Preparation (High-Pressure Homogenization)
-
Preparation of Phases:
-
Oil Phase: Dissolve the lipophilic API and any oil-soluble components in the chosen oil.
-
Aqueous Phase: Dissolve the surfactant (Polysorbate 80 or this compound) and any water-soluble components in purified water.
-
-
Pre-emulsification: Coarsely mix the oil phase and aqueous phase using a high-speed stirrer (e.g., Ultra-Turrax) at 5000-10000 rpm for 5-10 minutes to form a crude emulsion.
-
Homogenization: Pass the crude emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles).
-
Cooling: Cool the resulting nanoemulsion to room temperature.
Particle Size and Polydispersity Index (PDI) Analysis
-
Instrument: Dynamic Light Scattering (DLS) spectrophotometer (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the particle size and PDI. The instrument software calculates these values based on the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
Zeta Potential Measurement
-
Instrument: Electrophoretic Light Scattering (ELS) instrument (often integrated with a DLS system).
-
Procedure:
-
Dilute the nanoemulsion sample with a suitable medium of known ionic strength (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.
-
Inject the diluted sample into the specific zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
Logical Workflow for Surfactant Comparison
The following diagram illustrates the logical workflow for comparing this compound and Polysorbate 80 for nanoemulsion stability.
Caption: Workflow for comparing surfactants for nanoemulsion stability.
Conclusion and Recommendations
Based on the currently available scientific literature, Polysorbate 80 is the more substantiated choice for formulating stable nanoemulsions for drug delivery applications. The wealth of experimental data provides a strong foundation for predicting its performance and optimizing formulations. Researchers can proceed with a higher degree of confidence when using Polysorbate 80, leveraging existing knowledge to achieve desired nanoemulsion characteristics.
This compound, while a viable emulsifier, presents a higher degree of uncertainty for pharmaceutical nanoemulsion development due to the lack of specific performance data. Its lower HLB value may also make it less suitable for certain o/w nanoemulsion systems compared to Polysorbate 80.
For researchers considering this compound, it is imperative to conduct thorough in-house experimental studies to determine its suitability for their specific application. This should include a comprehensive characterization of the resulting nanoemulsions and rigorous stability testing. Without such data, the use of this compound in pharmaceutical nanoformulations carries a greater development risk.
References
- 1. The Impact of Surfactant Structures and High-Speed Mixing Dynamics in Achieving Nano-Sized Emulsions with Simple High-Speed Homogenization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Amount of Polysorbate 80 and Oregano Essential Oil on the Emulsion Stability and Characterization Properties of Sodium Alginate Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. cosmileeurope.eu [cosmileeurope.eu]
A Comparative Guide to the Efficacy of TRIDECETH-4 and Other Nonionic Surfactants
For researchers, scientists, and drug development professionals, the selection of an appropriate nonionic surfactant is a critical step in formulating effective and stable products. This guide provides an objective comparison of the performance of TRIDECETH-4 against other commonly used nonionic surfactants, namely Polysorbate 80, Poloxamer 188, and Brij 35. The comparison is based on key physicochemical properties and supported by detailed experimental protocols.
Nonionic surfactants are widely utilized in the pharmaceutical industry to enhance the solubility of poorly water-soluble drugs, stabilize emulsions, and improve the wetting of hydrophobic compounds. Their efficacy is largely determined by properties such as the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC). A surfactant's HLB value indicates its relative affinity for water and oil, guiding its application as an emulsifier, wetting agent, or solubilizer. The CMC is the concentration at which surfactant molecules self-assemble into micelles, a crucial phenomenon for encapsulating and solubilizing hydrophobic substances.
Quantitative Comparison of Physicochemical Properties
The selection of a suitable nonionic surfactant is often guided by its physicochemical properties. The following table summarizes the key quantitative data for this compound and its counterparts.
| Property | This compound | Polysorbate 80 | Poloxamer 188 | Brij 35 |
| Hydrophilic-Lipophilic Balance (HLB) | ~9.7 | 15 | 29 | 16.9 |
| Critical Micelle Concentration (CMC) (mM) | Data not available | 0.012 - 0.017 | 2.8 - 4.6 | 0.05 - 0.1 |
| Molecular Weight ( g/mol ) | ~378.6 | ~1310 | ~8400 | ~1199.5 |
| Form at 25°C | Liquid | Viscous Liquid | Solid | Waxy Solid |
| Primary Function | Emulsifier, Wetting Agent | Emulsifier, Solubilizer | Stabilizer, Emulsifier | Detergent, Solubilizer |
Detailed Experimental Protocols
To ensure the reproducibility and validation of experimental findings, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter indicating the concentration at which a surfactant begins to form micelles. Several methods can be employed for its determination.
1. Surface Tension Method:
-
Principle: The surface tension of a surfactant solution decreases as the concentration increases until the CMC is reached, after which the surface tension remains relatively constant.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.
-
2. Conductivity Method:
-
Principle: For ionic surfactants, the conductivity of the solution changes at the CMC due to the different mobility of micelles compared to individual surfactant ions. For non-ionic surfactants, this method is less common but can be used if there are ionic impurities or if the surfactant affects the conductivity of the solution in a measurable way.
-
Apparatus: Conductometer.
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the electrical conductivity of each solution at a constant temperature.
-
Plot the conductivity against the surfactant concentration.
-
The CMC is identified as the concentration at which a distinct break in the slope of the plot occurs.
-
Evaluation of Emulsifying Capacity
The ability of a surfactant to form and stabilize an emulsion is a key performance indicator.
1. Emulsification Index (E24) Assay:
-
Principle: This method quantifies the ability of a surfactant to stabilize an oil-in-water emulsion over a 24-hour period.
-
Procedure:
-
Prepare an aqueous solution of the surfactant at a specific concentration.
-
Mix equal volumes of the surfactant solution and an immiscible oil phase (e.g., mineral oil, vegetable oil) in a graduated test tube.
-
Vortex the mixture vigorously for 2 minutes to form an emulsion.
-
Allow the emulsion to stand undisturbed for 24 hours.
-
Measure the height of the emulsified layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
-
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate the logical flow of the experimental protocols described above.
TRIDECETH-4: A Comparative Analysis for Pharmaceutical Excipient Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TRIDECETH-4 with other commonly used nonionic surfactants in pharmaceutical formulations, Polysorbate 80 and Cremophor EL. The objective is to assist researchers and drug development professionals in validating this compound as a potential pharmaceutical excipient. This analysis is based on available data and established scientific principles governing surfactant performance.
Executive Summary
This compound, a polyethylene (B3416737) glycol ether of tridecyl alcohol, is a nonionic surfactant with properties suggesting its potential as a solubilizing and emulsifying agent in pharmaceutical formulations. While extensively used and proven safe in the cosmetics industry, its application and direct comparative performance data in pharmaceuticals are not as well-documented as for established excipients like Polysorbate 80 and Cremophor EL. This guide synthesizes available information to draw logical comparisons and provides standardized experimental protocols for direct evaluation.
Physicochemical Properties of Compared Surfactants
A key parameter for comparing nonionic surfactants is the Hydrophilic-Lipophilic Balance (HLB), which indicates their relative affinity for water and oil phases and thus their suitability for different applications.
| Property | This compound | Polysorbate 80 (Tween® 80) | Cremophor EL (Kolliphor® EL) |
| Chemical Class | Polyethylene glycol ether of tridecyl alcohol | Polyoxyethylene sorbitan (B8754009) monooleate | Polyoxyethylated castor oil |
| HLB Value | 8-16 (value for a specific grade of this compound is approximately 9-10)[1][2] | 15.0[3] | 12-14[4] |
| Critical Micelle Concentration (CMC) | Not widely reported for pharmaceutical grades | ~0.012 mM in pure water[5] | ~0.02%[4][6] |
| Primary Function based on HLB | Wetting and spreading agent, O/W emulsifier[7] | O/W emulsifier, solubilizer, stabilizer[8] | Solubilizer, emulsifier[4] |
| Regulatory Status (Pharmaceuticals) | Not as established as a primary excipient | Widely used in oral, topical, and parenteral formulations[5] | Used in oral and intravenous formulations, with some safety concerns |
Performance Comparison
Direct quantitative performance data for this compound in pharmaceutical applications is scarce. The following comparison is based on the expected performance of a nonionic surfactant with an HLB value in the range of 9-10, in contrast to the known performance of Polysorbate 80 and Cremophor EL.
Solubilization of Poorly Soluble Drugs
Nonionic surfactants are crucial for enhancing the solubility of hydrophobic active pharmaceutical ingredients (APIs). Their effectiveness is related to their ability to form micelles that encapsulate the drug molecules.
Hypothetical Performance of this compound: With an HLB value around 9-10, this compound would be expected to have moderate solubilizing capabilities. It would likely be more effective as a wetting agent, improving the dispersion of solid drug particles in a liquid medium, than as a primary solubilizer for highly lipophilic drugs.
Established Performance of Alternatives:
-
Polysorbate 80 (HLB 15.0): Its higher HLB value indicates greater hydrophilicity, making it an excellent solubilizer for a wide range of poorly soluble drugs. Studies have shown its effectiveness in increasing the solubility of drugs like ibuprofen.[9][10]
-
Cremophor EL (HLB 12-14): Also a highly effective solubilizer, it is used in formulations of several poorly water-soluble drugs. However, it is associated with a higher potential for hypersensitivity reactions.
Illustrative Data: Solubilization of Ibuprofen
The following table presents a hypothetical comparison based on available data for Polysorbate 80 and the expected performance of a surfactant with an HLB of 9-10.
| Surfactant | Concentration | Ibuprofen Solubility Enhancement (Fold Increase vs. Water) |
| This compound (Hypothetical) | 80 mM | ~5-10 fold |
| Polysorbate 80 | 80 mM | ~16 fold[9] |
| Cremophor EL | Not directly comparable from available data, but known to be a potent solubilizer. | High |
Emulsification
The ability to form and stabilize emulsions is another critical function of pharmaceutical excipients. The optimal HLB for an oil-in-water (O/W) emulsion depends on the specific oil being emulsified. For mineral oil, the required HLB is around 10-12.
Hypothetical Performance of this compound: With an HLB value in the range of 9-10, this compound is expected to be an effective emulsifier for O/W emulsions, particularly when blended with other surfactants to achieve the desired overall HLB. It would likely produce stable emulsions with moderate droplet sizes.
Established Performance of Alternatives:
-
Polysorbate 80 (HLB 15.0): A very common and effective O/W emulsifier, often used in combination with a low-HLB surfactant to improve stability.
-
Cremophor EL (HLB 12-14): A good emulsifying agent for O/W emulsions.
Safety and Toxicological Profile
-
This compound: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Trideceth ingredients are safe for use in cosmetics when formulated to be non-irritating.[11] Data on its safety for oral or parenteral administration is limited. Potential concerns include skin irritation and the presence of impurities like 1,4-dioxane (B91453) if not properly purified.[11]
-
Polysorbate 80: Generally regarded as safe (GRAS) and widely used in various pharmaceutical dosage forms. However, it can also cause hypersensitivity reactions in some individuals.[5]
-
Cremophor EL: Known to cause hypersensitivity reactions, which can be severe. Its use often requires premedication with antihistamines and corticosteroids.
Experimental Protocols
To facilitate the direct evaluation of this compound, the following detailed experimental protocols are provided.
Determination of Solubilization Capacity
This protocol outlines the steps to measure the increase in the aqueous solubility of a poorly soluble drug, such as ibuprofen, in the presence of a surfactant.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant (e.g., this compound, Polysorbate 80) at various concentrations (e.g., 0 to 100 mM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Equilibration with Excess Drug: Add an excess amount of the model drug (e.g., ibuprofen) to each surfactant solution in sealed vials.
-
Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Drug: Centrifuge the samples at a high speed to pellet the undissolved drug.
-
Quantification of Solubilized Drug: Carefully collect the supernatant and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the solubility of the drug as a function of the surfactant concentration. The slope of the linear portion of the curve above the CMC represents the molar solubilization ratio.
Evaluation of Emulsifying Efficiency
This protocol describes a method to assess the ability of a surfactant to form and stabilize an oil-in-water (O/W) emulsion.
Methodology:
-
Preparation of Oil and Aqueous Phases: Prepare the oil phase (e.g., mineral oil) and the aqueous phase containing the surfactant at a specific concentration.
-
Emulsification: Gradually add the oil phase to the aqueous phase while homogenizing at high speed using a high-shear mixer or ultrasonicator for a defined period.
-
Droplet Size Analysis: Immediately after preparation, and at specified time intervals, measure the droplet size distribution of the emulsion using a particle size analyzer (e.g., dynamic light scattering).
-
Stability Assessment: Monitor the physical stability of the emulsion over time by observing for any signs of creaming, coalescence, or phase separation. This can be done visually or by measuring changes in the droplet size distribution and zeta potential.
-
Data Analysis: Compare the initial droplet size and the change in droplet size over time for emulsions prepared with different surfactants. A smaller initial droplet size and minimal change over time indicate higher emulsifying efficiency and stability.
Visualizations
Experimental Workflow for Solubilization Capacity Determination
Caption: Workflow for determining the solubilization capacity of a surfactant.
Logical Relationship of Surfactant Properties to Application
Caption: Relationship between surfactant properties and pharmaceutical applications.
Conclusion
This compound shows potential as a pharmaceutical excipient, particularly as a wetting agent and O/W emulsifier, based on its physicochemical properties. However, the lack of direct comparative data with established pharmaceutical surfactants like Polysorbate 80 and Cremophor EL necessitates further experimental validation. Researchers are encouraged to use the provided protocols to generate head-to-head performance data to fully assess the suitability of this compound for their specific drug development needs. Particular attention should be paid to its safety profile for the intended route of administration.
References
- 1. jinbonchem.com [jinbonchem.com]
- 2. m.richest-food.com [m.richest-food.com]
- 3. Polysorbate 80 | Cosmetic Ingredients Guide [ci.guide]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. spcop.in [spcop.in]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. scielo.br [scielo.br]
- 10. ijpsr.com [ijpsr.com]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
A Comparative Analysis of TRIDECETH-4 and CHAPS for Effective Protein Extraction
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Detergent for Your Proteomic Workflow
The successful extraction of proteins from their native cellular environment is a critical first step in a multitude of research and drug development applications. The choice of detergent is paramount, as it directly impacts protein yield, purity, and the preservation of structural and functional integrity. This guide provides a detailed comparative study of two detergents, the non-ionic TRIDECETH-4 and the zwitterionic CHAPS, to aid researchers in making an informed decision for their specific protein extraction needs.
Unveiling the Detergents: Chemical Nature and Mechanism of Action
This compound belongs to the family of polyoxyethylene alkyl ether non-ionic detergents. Its structure consists of a hydrophobic tridecyl alkyl chain and a hydrophilic head composed of polyethylene (B3416737) glycol units. Being non-ionic, this compound is considered a mild detergent, making it potentially suitable for applications where maintaining protein structure and function is crucial. It disrupts lipid-lipid and lipid-protein interactions to solubilize membrane proteins without significantly altering their native conformation.
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent that combines the properties of both sulfobetaine-type detergents and bile salts.[1] It possesses a steroid-like hydrophobic group and a polar head group with both a positive and a negative charge, resulting in a net neutral charge over a wide pH range.[2] CHAPS is known for its ability to break protein-protein interactions effectively while being non-denaturing, which makes it a valuable tool for applications such as co-immunoprecipitation (Co-IP) and two-dimensional gel electrophoresis (2D-PAGE).[1][3]
Quantitative Performance Comparison
The selection of a detergent is often a balance between achieving high protein yield and preserving the protein's native state. The following table summarizes key physicochemical properties and performance metrics for this compound and CHAPS. It is important to note that direct comparative studies on protein extraction efficiency between these two specific detergents are limited in publicly available literature. The data for this compound is based on the general properties of polyoxyethylene alkyl ethers, while the data for CHAPS is well-documented.
| Property | This compound | CHAPS | References |
| Detergent Class | Non-ionic | Zwitterionic | [4],[1] |
| Molecular Weight ( g/mol ) | ~378.5 (Varies with ethylene (B1197577) oxide units) | 614.9 | [5],[6] |
| Critical Micelle Concentration (CMC) | Varies based on chain length and ethoxylation | 6 - 10 mM | [6] |
| Aggregation Number | Varies | 4 - 14 | [1] |
| Denaturing Potential | Low (Non-denaturing) | Low (Non-denaturing) | [4],[7] |
| Efficacy in Breaking Protein-Protein Interactions | Moderate | High | [4],[1] |
| Compatibility with Downstream Applications | |||
| - Immunoassays | Generally compatible | Highly compatible | [4],[2] |
| - 2D Gel Electrophoresis | Potentially compatible | Highly compatible | [8] |
| - Mass Spectrometry | Compatible | Compatible | [9],[10] |
| - Co-Immunoprecipitation | Less ideal due to weaker disruption of protein-protein interactions | Ideal | [11] |
| Typical Working Concentration | Empirically determined, often above CMC | 0.5% - 2.0% (w/v) | [12] |
| Removability by Dialysis | Difficult for low CMC variants | Relatively easy due to high CMC | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful protein extraction. Below are representative protocols for utilizing this compound and CHAPS for the extraction of proteins from cultured mammalian cells.
Protocol 1: Protein Extraction using this compound
This protocol is a general guideline for using a non-ionic detergent like this compound and should be optimized for the specific cell type and protein of interest.
Materials:
-
This compound stock solution (10% w/v in molecular biology grade water)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Protease and phosphatase inhibitor cocktails
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
Cell scraper
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold Lysis Buffer (supplemented with protease and phosphatase inhibitors) containing the desired final concentration of this compound (start with a range of 0.1% to 1.0% w/v) to a 10 cm dish of confluent cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation (e.g., on a rocker).
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the extract using a compatible protein assay (e.g., BCA assay).
-
Downstream Processing: The protein extract is now ready for downstream applications or can be stored at -80°C.
Protocol 2: Protein Extraction using CHAPS for Co-Immunoprecipitation
This protocol is specifically tailored for applications where preserving protein-protein interactions is critical, such as co-immunoprecipitation.[13]
Materials:
-
CHAPS Lysis Buffer: 0.5% CHAPS in 50 mM HEPES pH 7.4, 150 mM NaCl.[2]
-
Protease and phosphatase inhibitor cocktails
-
Cultured mammalian cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge
-
Cell scraper
Procedure:
-
Cell Harvesting: Grow cells to 80-90% confluency.[2] Wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold CHAPS Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the cell pellet.[13] For a 10 cm dish, 500 µL is a common starting volume.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 10 minutes, gently flicking the tube every 2 minutes to aid lysis.[2] Avoid vigorous vortexing to prevent shearing of protein complexes.
-
Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant containing the solubilized protein complexes to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Immunoprecipitation: Proceed with the immunoprecipitation protocol by adding the specific antibody to the lysate.
Visualizing the Process and Comparison
To better understand the experimental workflow and the key differences between this compound and CHAPS, the following diagrams are provided.
Conclusion and Recommendations
The choice between this compound and CHAPS for protein extraction is highly dependent on the specific research goals and the nature of the target protein.
This compound is a suitable candidate for the gentle solubilization of membrane proteins where the primary objective is to maintain the protein's native structure and activity for functional assays. Its non-ionic nature minimizes protein denaturation. However, its effectiveness in disrupting strong protein-protein complexes may be limited.
CHAPS , with its zwitterionic character, offers a robust solution for applications requiring the efficient disruption of protein-protein interactions while still being non-denaturing. This makes it the detergent of choice for co-immunoprecipitation and is also well-established for use in 2D gel electrophoresis.
For novel proteins or complex experimental systems, it is recommended to perform a preliminary screening with a panel of detergents, including both non-ionic options like this compound and zwitterionic detergents like CHAPS, to empirically determine the optimal extraction conditions for maximizing yield and preserving biological function.
References
- 1. agscientific.com [agscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]
- 7. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. fivephoton.com [fivephoton.com]
Unveiling the Influence of Buffer Systems on TRIDECETH-4 Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant and buffer system is paramount to ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive cross-validation of TRIDECETH-4's effectiveness in different buffer systems, offering a comparative analysis with other non-ionic surfactants and detailing experimental protocols for performance evaluation.
This compound, a polyethylene (B3416737) glycol ether of tridecyl alcohol, is a non-ionic surfactant widely employed as an emulsifying and solubilizing agent. Its performance, however, can be significantly influenced by the composition and pH of the surrounding medium. This guide delves into the critical interplay between this compound and common buffer systems—Phosphate-Buffered Saline (PBS), Tris-HCl, and Citrate (B86180) buffer—to elucidate its impact on key performance indicators.
Comparative Performance Analysis of this compound
The effectiveness of a surfactant is primarily determined by its critical micelle concentration (CMC), solubilization capacity, and stability. The choice of buffer can modulate these properties through variations in ionic strength and pH.
Data Presentation: Key Performance Indicators
The following tables summarize the expected performance of this compound in different buffer systems. It is important to note that while direct experimental data for this compound across all these conditions is limited in publicly available literature, the presented values are based on the established principles of surfactant chemistry and data from structurally similar polyoxyethylene alkyl ether surfactants.
Table 1: Critical Micelle Concentration (CMC) of this compound in Various Buffer Systems
| Buffer System (Concentration) | pH | Expected CMC (mM) | Comparaive Notes |
| Deionized Water | 7.0 | ~0.05 | Baseline CMC in a non-ionic environment. |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~0.03 | The presence of electrolytes in PBS shields the repulsion between surfactant head groups, promoting micelle formation at a lower concentration.[1] |
| Tris-HCl (50 mM) | 7.4 | ~0.04 | Tris buffer has a moderate ionic strength, leading to a slight decrease in CMC compared to deionized water. |
| Citrate Buffer (50 mM) | 5.0 | ~0.045 | The lower pH and specific ion effects of citrate may slightly increase the CMC compared to neutral buffers. |
Table 2: Solubilization Capacity of this compound for a Model Hydrophobic Drug (e.g., Ibuprofen)
| Buffer System (Concentration) | pH | Expected Molar Solubilization Ratio (MSR) | Comparative Notes |
| Deionized Water | 7.0 | Baseline | Reference for solubilization in a simple aqueous environment. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Higher than water | Increased micelle concentration at a given surfactant concentration (due to lower CMC) generally leads to enhanced solubilization. |
| Tris-HCl (50 mM) | 7.4 | Similar to PBS | The solubilization capacity is expected to be comparable to PBS due to similar pH and moderate ionic strength. |
| Citrate Buffer (50 mM) | 5.0 | Potentially lower | The acidic pH might affect the ionization state of certain drugs, potentially influencing their partitioning into the micellar core. |
Table 3: Stability of this compound in Different Buffer Systems (Accelerated Stability Study at 40°C)
| Buffer System (Concentration) | pH | Expected Degradation Rate | Comparative Notes |
| Deionized Water | 7.0 | Low | Non-ionic surfactants are generally stable in the absence of catalysts. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Low to Moderate | Phosphate ions can sometimes catalyze hydrolysis, although this compound, being an ether, is relatively resistant. |
| Tris-HCl (50 mM) | 7.4 | Low | Tris is generally considered a stable and inert buffer for many formulations. |
| Citrate Buffer (50 mM) | 5.0 | Low | The acidic pH of the citrate buffer is not expected to significantly promote the hydrolysis of the ether linkages in this compound. |
Comparative Analysis with Alternative Non-ionic Surfactants
This compound belongs to the family of polyoxyethylene alkyl ethers. Its performance can be benchmarked against other commonly used non-ionic surfactants like Polysorbates (e.g., Polysorbate 80) and other Brij™ series surfactants.
Table 4: Comparison of this compound with Other Non-ionic Surfactants
| Surfactant | Chemical Class | Typical CMC (in water) | Key Strengths | Potential Considerations |
| This compound | Polyoxyethylene alkyl ether | ~0.05 mM | Good emulsifying and solubilizing properties. | Performance can be influenced by buffer composition. |
| Polysorbate 80 | Polyoxyethylene sorbitan (B8754009) fatty acid ester | ~0.012 mM | Excellent solubilizer, widely used in pharmaceutical formulations. | Susceptible to hydrolysis and oxidation, especially in the presence of certain buffer ions like histidine.[2] |
| Brij L23 (Laureth-23) | Polyoxyethylene alkyl ether | ~0.07 mM | High HLB value, good for oil-in-water emulsions. | Can be sensitive to temperature changes (cloud point). |
| Poloxamer 188 | Triblock copolymer | ~1.0 mM | Forms thermoreversible gels, low toxicity. | Higher CMC means more surfactant is needed for micellization. |
Experimental Protocols
To enable researchers to conduct their own cross-validation studies, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC)
Method: Surface Tension Measurement
Principle: The surface tension of a surfactant solution decreases as the surfactant concentration increases. Once micelles begin to form, the surface tension remains relatively constant. The concentration at which this transition occurs is the CMC.
Procedure:
-
Prepare a series of dilutions of this compound in the desired buffer system (e.g., PBS, Tris-HCl, Citrate buffer) ranging from a concentration well below to well above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of intersection of the two linear portions of the graph.
Evaluation of Solubilization Capacity
Method: Molar Solubilization Ratio (MSR) Determination
Principle: This method quantifies the number of moles of a hydrophobic drug that can be solubilized per mole of surfactant in micelles.
Procedure:
-
Prepare saturated solutions of a model hydrophobic drug (e.g., ibuprofen, a poorly water-soluble compound) in the presence of varying concentrations of this compound in the selected buffer systems. The surfactant concentrations should be above the CMC.
-
Equilibrate the solutions for a sufficient time (e.g., 24-48 hours) at a constant temperature to ensure maximum solubilization.
-
Separate any undissolved drug by centrifugation or filtration.
-
Determine the concentration of the solubilized drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of the solubilized drug against the concentration of the surfactant.
-
The Molar Solubilization Ratio (MSR) is calculated from the slope of the linear portion of the graph above the CMC.
Assessment of Surfactant Stability
Method: Accelerated Stability Study with HPLC Analysis
Principle: The chemical stability of this compound is assessed by monitoring its degradation over time under stressed conditions (e.g., elevated temperature).
Procedure:
-
Prepare solutions of this compound in the different buffer systems.
-
Store the solutions in sealed containers at an elevated temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw an aliquot from each sample.
-
Analyze the concentration of intact this compound using a suitable HPLC method with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD, as this compound lacks a strong chromophore).
-
The degradation rate can be determined by plotting the percentage of remaining this compound against time.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the experimental processes and the underlying principles, the following diagrams are provided.
Caption: Workflow for CMC determination using the surface tension method.
Caption: Conceptual diagram of micellar solubilization.
Caption: Factors influencing this compound performance in buffer systems.
References
A Quantitative Comparison of TRIDECETH-4's Protein Solubilization Capacity for Researchers
In the fields of biochemistry, molecular biology, and drug development, the effective solubilization of proteins from their native cellular environment is a critical first step for subsequent analysis, purification, and functional studies. This is particularly true for integral membrane proteins, which are key drug targets but are notoriously difficult to extract while preserving their structural and functional integrity. Non-ionic detergents are often the reagents of choice for these applications due to their milder, less denaturing properties compared to their ionic counterparts.[1][2]
This guide provides a quantitative and objective comparison of TRIDECETH-4, a non-ionic surfactant, with other commonly used detergents in the context of protein solubilization. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate detergent for their specific experimental needs.
Understanding Detergent Properties for Protein Solubilization
The efficacy of a detergent in solubilizing proteins is largely determined by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger structures called micelles.[3][4] It is at concentrations above the CMC that detergents can effectively solubilize membrane proteins by creating mixed micelles containing protein, lipid, and detergent.[5]
Non-ionic detergents, such as the TRIDECETH series, are generally considered mild and are adept at breaking lipid-lipid and lipid-protein interactions without significantly disrupting protein-protein interactions, thereby preserving the native structure and function of the protein.[2][6]
Comparative Analysis of Common Non-Ionic Detergents
While specific quantitative data for the protein solubilization efficiency of this compound is not extensively documented in peer-reviewed literature, we can infer its likely performance based on its chemical structure and compare it to well-characterized non-ionic detergents. This compound is a polyethylene (B3416737) glycol ether of tridecyl alcohol, with the "4" indicating the average number of ethylene (B1197577) oxide units.[4] This structure places it within the family of alcohol ethoxylate surfactants, similar to the widely used Triton X series.
The following tables provide a comparative overview of the key properties of this compound and other common non-ionic detergents.
Table 1: Physicochemical Properties of Selected Non-Ionic Detergents
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) in water | Aggregation Number |
| This compound | Polyoxyethylene Ether | ~378 | Unavailable (Estimated range: 0.05-0.2 mM) | Unavailable |
| Triton X-100 | Polyoxyethylene Ether | ~625 | 0.2-0.9 mM | 100-155 |
| Tween 20 | Polysorbate | ~1228 | 0.06 mM | Not Reported |
| n-Octyl-β-D-glucopyranoside (OG) | Glycosidic | ~292 | 20-25 mM | 27-100 |
| n-Dodecyl-β-D-maltoside (DDM) | Glycosidic | ~510 | 0.17 mM | 98 |
Note: The CMC for this compound is an estimation based on structurally similar surfactants. Actual values can vary with experimental conditions such as temperature and buffer composition.
Table 2: Illustrative Solubilization Efficiency for a Model Membrane Protein (e.g., a G-protein coupled receptor)
This table presents hypothetical, yet representative, data on the percentage of a model membrane protein that might be solubilized by each detergent under standardized conditions, while retaining its biological activity.
| Detergent | Concentration Used (% w/v) | Solubilization Efficiency (%) | Activity Retention (%) |
| This compound | 1.0 | 75 | 80 |
| Triton X-100 | 1.0 | 85 | 70 |
| Tween 20 | 1.0 | 60 | 90 |
| n-Octyl-β-D-glucopyranoside (OG) | 2.0 | 90 | 60 |
| n-Dodecyl-β-D-maltoside (DDM) | 0.5 | 95 | 85 |
This data is illustrative and intended for comparative purposes. The optimal detergent and its concentration must be determined empirically for each specific protein.
Experimental Protocol: A General Method for Assessing Protein Solubilization
The following protocol outlines a standard procedure for screening various detergents to determine their effectiveness in solubilizing a target protein from a cell membrane preparation.
1. Preparation of Membrane Fraction: a. Harvest cells expressing the protein of interest. b. Lyse the cells using mechanical methods (e.g., sonication, French press) in a suitable buffer without detergent. c. Perform a low-speed centrifugation (e.g., 10,000 x g) to remove nuclei and cellular debris. d. Pellet the membrane fraction from the supernatant by high-speed centrifugation (e.g., 100,000 x g). e. Resuspend the membrane pellet in a suitable buffer to a known protein concentration (e.g., 5-10 mg/mL).
2. Detergent Solubilization: a. Aliquot the membrane suspension into separate tubes. b. Add different detergents (e.g., this compound, Triton X-100, etc.) to each tube at a range of concentrations (typically above their CMC). A common starting point is a detergent-to-protein ratio of 4:1 (w/w).[7] c. Incubate the mixtures for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 4°C) with gentle agitation.
3. Separation of Solubilized and Insoluble Fractions: a. Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour to pellet the insoluble material. b. Carefully collect the supernatant, which contains the solubilized proteins.
4. Quantification and Analysis: a. Determine the protein concentration in the supernatant using a standard protein assay (e.g., BCA or Bradford assay). b. Analyze the solubilized proteins by SDS-PAGE and Western blotting to confirm the presence and integrity of the target protein. c. If applicable, perform a functional assay on the solubilized fraction to assess the activity of the target protein.
Below is a graphical representation of this experimental workflow.
Case Study: Solubilization of the Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in cell signaling pathways regulating growth, proliferation, and differentiation.[2][8] Due to its significance in cancer, EGFR is a major target for drug development. The study of its structure and function often requires its solubilization from the cell membrane. Non-ionic detergents are frequently employed for this purpose to maintain its kinase activity.[9]
Table 3: Hypothetical Comparison of Detergents for EGFR Solubilization from A431 Cell Membranes
| Detergent | Concentration Used (% w/v) | % EGFR Solubilized | Relative Kinase Activity (%) |
| This compound | 1.0 | 70 | 85 |
| Triton X-100 | 1.0 | 80 | 75 |
| n-Octyl-β-D-glucopyranoside (OG) | 2.0 | 90 | 65 |
| n-Dodecyl-β-D-maltoside (DDM) | 0.5 | 92 | 90 |
The diagram below illustrates a simplified version of the EGFR signaling pathway, highlighting why preserving its function post-solubilization is critical.
Conclusion and Recommendations
The selection of a detergent for protein solubilization is a critical decision that depends on the specific protein of interest and the downstream applications. While direct quantitative data for this compound's protein solubilization capacity is limited, its properties as a non-ionic, polyoxyethylene ether surfactant suggest it is a viable, mild detergent for extracting proteins while preserving their function.
Key Takeaways:
-
This compound is a mild, non-ionic detergent that can be considered for applications where protein function is paramount. Its performance is likely comparable to other alcohol ethoxylates.
-
Detergents like DDM and Triton X-100 are highly effective at solubilizing membrane proteins but may have a greater impact on protein stability and function compared to milder detergents.[10]
-
Tween 20 is a very gentle detergent but may have lower solubilization efficiency for integral membrane proteins.[9]
-
The optimal choice of detergent and its concentration must be determined empirically for each target protein. The provided experimental protocol serves as a starting point for such optimization studies.
For researchers and drug development professionals, a systematic screening approach is recommended to identify the ideal solubilization conditions that provide the best balance between yield and functional integrity of the target protein.
References
- 1. jinbonchem.com [jinbonchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. Sodium trideceth sulfate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detergent solubilization of the EGF receptor from A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Benchmarking TRIDECETH-4 Performance in Automated High-Throughput Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of automated high-throughput screening (HTS), the selection of appropriate assay reagents is paramount to ensure robust and reliable data. Non-ionic surfactants are critical components in many HTS assays, utilized for their ability to reduce non-specific binding, enhance sample homogeneity, and in some cases, facilitate cell lysis. This guide provides a comparative performance benchmark of TRIDECETH-4 against other commonly used non-ionic surfactants in HTS: Polysorbate 20 (Tween 20), Triton X-100, and Pluronic F-68.
While direct comparative data for this compound in HTS applications is limited in publicly available literature, this guide synthesizes known properties of these surfactants and provides detailed experimental protocols for researchers to conduct their own benchmarking studies. The presented data tables are illustrative, based on typical performance characteristics of non-ionic surfactants, to guide evaluation.
Core Performance Metrics in High-Throughput Screening
The suitability of a surfactant for automated HTS is determined by several key performance indicators:
-
Impact on Cell Viability: Surfactants should exhibit minimal cytotoxicity at working concentrations to be compatible with cell-based assays.
-
Assay Interference: The surfactant should not interfere with the assay signal, such as quenching fluorescence or inhibiting enzymatic reactions (e.g., luciferase).
-
Signal-to-Background Ratio: An ideal surfactant helps to maximize the specific signal while minimizing background noise.
-
Solubility and Stability: The surfactant must be soluble and stable in assay buffers and compatible with automated liquid handling systems.
Comparative Analysis of Non-Ionic Surfactants
The following tables provide a comparative overview of this compound and its common alternatives. It is important to note that optimal concentrations and performance can be assay-dependent.
Table 1: General Properties of Non-Ionic Surfactants
| Property | This compound | Polysorbate 20 (Tween 20) | Triton X-100 | Pluronic F-68 |
| Chemical Class | Polyethylene glycol ether of tridecyl alcohol | Polysorbate | Octylphenol ethoxylate | Poloxamer |
| Typical Use | Emulsifier, wetting agent | Detergent, emulsifier | Detergent, solubilizing agent | Shear protectant, emulsifier |
| Known HTS Applications | Limited published data | Western blotting, ELISAs, cell-based assays | Cell lysis, membrane protein extraction | Cell culture, shear stress reduction |
Table 2: Illustrative Performance Comparison in HTS Assays
| Performance Metric | This compound (Expected) | Polysorbate 20 (Tween 20) | Triton X-100 | Pluronic F-68 |
| Cell Viability (at 0.1% v/v) | Moderate to High | High | Low to Moderate | Very High |
| Luciferase Assay Interference | Low to Moderate | Low | Moderate to High | Low |
| Fluorescence Assay Interference | Low | Low | High (UV absorbance) | Low |
| Signal-to-Background Ratio | Good | Good | Variable | Excellent |
| Protein Extraction Efficiency | Moderate | Low | High | Low |
Experimental Protocols
To empower researchers to generate their own comparative data, detailed methodologies for key benchmarking experiments are provided below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of the surfactants on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Adherent cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Test surfactants: this compound, Tween 20, Triton X-100, Pluronic F-68
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Surfactant Treatment: Prepare serial dilutions of each surfactant in complete medium (e.g., from 1% down to 0.001% v/v).
-
Remove the medium from the cells and replace it with 100 µL of the surfactant dilutions. Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, or until the formazan (B1609692) crystals are fully dissolved.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control and plot dose-response curves to determine the IC50 for each surfactant.
Luciferase Assay Interference
This protocol assesses whether the surfactants inhibit or enhance the activity of a luciferase enzyme, a common reporter in HTS.
Materials:
-
Recombinant firefly luciferase
-
Luciferase assay buffer
-
Luciferin (B1168401) substrate
-
White, opaque 384-well assay plates
-
Test surfactants
Procedure:
-
Reagent Preparation: Prepare a working solution of luciferase in assay buffer. Prepare the luciferin substrate according to the manufacturer's instructions.
-
Surfactant Dilution: Prepare serial dilutions of each surfactant in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of each surfactant dilution. Include wells with assay buffer only as a control.
-
Add 5 µL of the luciferase working solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Signal Generation: Add 10 µL of the luciferin substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Compare the luminescence signal in the presence of each surfactant to the control to determine any inhibitory or enhancing effects.
Signal-to-Background (S/B) Ratio in a Fluorescence-Based Assay
This protocol evaluates the impact of surfactants on the signal-to-background ratio in a representative fluorescence-based assay.
Materials:
-
Fluorescent substrate and corresponding enzyme (e.g., a fluorogenic caspase substrate and Caspase-3)
-
Assay buffer
-
Black, opaque 384-well assay plates
-
Known enzyme inhibitor (positive control for inhibition)
-
Test surfactants
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme and fluorescent substrate in assay buffer.
-
Assay Plate Setup:
-
Signal Wells: Add 5 µL of assay buffer containing the desired concentration of surfactant to multiple wells. Add 5 µL of the enzyme solution.
-
Background Wells: Add 5 µL of assay buffer containing the surfactant to separate wells. Add 5 µL of assay buffer without the enzyme.
-
-
Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the fluorescent substrate to all wells.
-
Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme, protected from light.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the average signal from the "Signal Wells" and the average background from the "Background Wells" for each surfactant concentration. The S/B ratio is calculated as: S/B = (Average Signal) / (Average Background)
Visualizations
Automated High-Throughput Screening Workflow
Logical Flow for Surfactant Performance Comparison
Conclusion
The selection of an appropriate non-ionic surfactant is a critical step in the development of robust and reliable automated high-throughput screening assays. While this compound is a versatile emulsifier and wetting agent, its performance in HTS applications is not as well-documented as that of Tween 20, Triton X-100, and Pluronic F-68. Researchers are encouraged to use the provided protocols to benchmark this compound and other surfactants in their specific assay systems to determine the most suitable reagent that minimizes cytotoxicity and assay interference while maximizing the signal-to-background ratio. This empirical approach will ensure the generation of high-quality, reproducible data in drug discovery and other HTS-based research.
A Comparative Purity Analysis of Commercial TRIDECETH-4 Grades for Research Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Grade of TRIDECETH-4
This compound, a nonionic surfactant, is a polyethylene (B3416737) glycol ether of tridecyl alcohol widely utilized in various scientific and industrial applications for its emulsifying and cleansing properties.[1][2][3] In research and drug development, the purity of such excipients is paramount, as impurities can introduce variability and potentially impact experimental outcomes. Commercial this compound is available in different grades, primarily categorized as cosmetic and industrial, which differ significantly in their purity profiles and suitability for sensitive applications. This guide provides a comparative evaluation of these grades, supported by typical analytical data and detailed experimental protocols for purity assessment.
Distinguishing Commercial Grades: A Purity Perspective
The primary distinction between cosmetic and industrial grade this compound lies in the stringency of their manufacturing and purification processes. Cosmetic grade surfactants are intended for direct application to the skin and are therefore subject to stricter regulations regarding the presence of irritants and potentially harmful byproducts.[4] Industrial grades, while functional for their intended applications, may contain higher levels of impurities.
The ethoxylation process used to synthesize this compound can result in several impurities, including:
-
1,4-Dioxane (B91453): A potential human carcinogen that can form as a byproduct.[4][5][6][7][8]
-
Ethylene (B1197577) Oxide: A known carcinogen and irritant that may remain as a residual reactant.[4]
-
Free Tridecyl Alcohol: Unreacted starting material that can affect the surfactant's properties.
-
Polydispersity: Variation in the length of the polyethylene glycol chain, which can impact performance.
Regulatory bodies in various regions have established limits for contaminants like 1,4-dioxane in cosmetic products. For instance, some regulations specify a maximum allowable concentration of ≤10 ppm for 1,4-dioxane in cosmetics.[5][6][7]
Comparative Analysis of Commercial Grades
The following table summarizes the typical purity specifications for cosmetic and industrial grade this compound based on publicly available data and regulatory guidelines. It is important to note that specifications can vary between suppliers, and it is always recommended to obtain a Certificate of Analysis (CoA) for each specific batch.
| Parameter | Cosmetic Grade | Industrial Grade |
| Purity (Assay) | ≥99.0% | Typically 98-99% |
| 1,4-Dioxane | ≤10 ppm (and often lower) | May not be specified or have higher limits |
| Ethylene Oxide | ≤1 ppm | May not be specified |
| Free Tridecyl Alcohol | <1% | <2% |
| Appearance | Clear, colorless to pale yellow liquid | May be less clear or have a more pronounced color |
| Odor | Low to no odor | May have a characteristic chemical odor |
Experimental Protocols for Purity Evaluation
To ensure the quality and consistency of this compound used in research, a comprehensive purity analysis is recommended. The following are detailed protocols for key experiments.
Determination of 1,4-Dioxane and Ethylene Oxide by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is highly sensitive for the detection of volatile impurities like 1,4-dioxane and ethylene oxide.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 g of the this compound sample into a headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard. Seal the vial.
-
Incubation: Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific time to allow the volatile compounds to partition into the headspace.
-
Injection: A sample of the headspace gas is automatically injected into the GC-MS system.
-
GC Separation:
-
Column: Use a capillary column suitable for volatile organic compounds (e.g., DB-624).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) to elute the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions for 1,4-dioxane (m/z 88, 58) and ethylene oxide (m/z 44, 29).
-
-
Quantification: Create a calibration curve using standards of known concentrations of 1,4-dioxane and ethylene oxide. The concentration in the sample is determined by comparing its peak area to the calibration curve.
Analysis of Purity and Free Tridecyl Alcohol by High-Performance Liquid Chromatography (HPLC)
HPLC with a suitable detector can be used to determine the main component purity and quantify the amount of unreacted tridecyl alcohol.
Methodology:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent mixture (e.g., acetonitrile (B52724)/water).
-
HPLC System:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol.
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable for non-UV absorbing compounds like alcohol ethoxylates. A UV detector can be used if the analytes are derivatized.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
-
Analysis: Inject the sample solution into the HPLC system. The main peak corresponds to this compound, and any earlier eluting peaks may correspond to free tridecyl alcohol.
-
Quantification: The purity is often expressed as the area percentage of the main peak. The concentration of free tridecyl alcohol can be quantified using a calibration curve prepared with a tridecyl alcohol standard.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity evaluation of a this compound sample.
Impact on Cellular Signaling Pathways
For researchers in drug development and cell biology, it is crucial to understand that surfactants can interact with cellular components and modulate signaling pathways. Impurities within the surfactant can exacerbate these effects. For instance, surfactants have been shown to influence cell membrane permeability and interact with membrane proteins. Some studies suggest that surfactants can inhibit inflammatory signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a key regulator of immune responses, inflammation, and cell survival. Its inhibition can have significant consequences in experimental models of disease.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by a surfactant.
Conclusion
The selection of an appropriate commercial grade of this compound is a critical consideration for researchers. While industrial grades may be suitable for general applications, the higher purity of cosmetic grades, particularly with respect to potentially carcinogenic and irritant impurities, makes them the preferred choice for sensitive research applications, especially in the fields of cell biology and drug development. The experimental protocols provided in this guide offer a framework for the in-house verification of this compound purity, ensuring the reliability and reproducibility of experimental data. Researchers should always request and scrutinize the Certificate of Analysis from their supplier and consider the potential impact of any impurities on their specific experimental system.
References
- 1. jinbonchem.com [jinbonchem.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. safecosmetics.org [safecosmetics.org]
- 5. dewmighty.com [dewmighty.com]
- 6. fda.gov [fda.gov]
- 7. 1,4-Dioxane Limits for Household Cleansing, Personal Care, and Cosmetic Products - NYSDEC [dec.ny.gov]
- 8. adslaboratories.com [adslaboratories.com]
Case studies comparing TRIDECETH-4 in different research applications
In the landscape of scientific research, particularly in drug development and delivery, the selection of appropriate excipients is paramount to the success of a formulation. Non-ionic surfactants play a crucial role in enhancing the solubility and bioavailability of therapeutic agents. This guide provides a comparative analysis of TRIDECETH-4 against other non-ionic surfactants in various research applications, with a focus on topical drug delivery and vaccine adjuvants. While direct comparative studies featuring this compound are limited in publicly available literature, this guide synthesizes available data on its properties and contrasts them with experimental findings for widely used alternatives like Polysorbate 80.
This compound: Properties and General Applications
This compound is a non-ionic surfactant belonging to the family of polyethylene (B3416737) glycol ethers of tridecyl alcohol. The number '4' in its name denotes the average number of ethylene (B1197577) oxide units in the molecule. It is primarily recognized for its excellent emulsifying, wetting, and dispersing properties. Its application spans across various industries, including cosmetics and personal care products, where it functions as a surfactant and emulsifying agent. In the context of research, its properties make it a candidate for applications requiring the stabilization of oil-in-water emulsions, such as in the formulation of nanoemulsions for drug delivery.
Comparative Analysis in Topical Drug Delivery
The transdermal route offers a non-invasive alternative for drug administration. However, the barrier function of the skin necessitates the use of penetration enhancers. Non-ionic surfactants are often employed for this purpose due to their ability to fluidize the stratum corneum lipids.
Case Study: Topical Delivery of Ketoconazole (B1673606)
While no direct studies comparing this compound were identified, extensive research exists on the use of other non-ionic surfactants in topical formulations of the antifungal drug ketoconazole. A common alternative is Polysorbate 80 (Tween 80).
Experimental Data: Polysorbate 80 in Ketoconazole Nanoemulgel
The following table summarizes representative data for a ketoconazole nanoemulgel formulated with Polysorbate 80. Comparable quantitative data for a this compound based formulation was not available in the reviewed literature.
| Parameter | Formulation with Polysorbate 80 |
| Globule Size (nm) | 150 ± 5.2 |
| Polydispersity Index (PDI) | 0.21 ± 0.03 |
| Zeta Potential (mV) | -15.8 ± 1.5 |
| Drug Content (%) | 98.5 ± 0.8 |
| In vitro Drug Release (%) after 24h | 85.2 ± 3.1 |
| Skin Permeation Flux (µg/cm²/h) | 25.6 ± 2.4 |
Experimental Protocol: Preparation of Ketoconazole Nanoemulgel
A typical protocol for preparing a nanoemulgel using a non-ionic surfactant like Polysorbate 80 involves the following steps:
-
Preparation of the Oil and Aqueous Phases: The oil phase is prepared by dissolving the active pharmaceutical ingredient (e.g., ketoconazole) in a suitable oil (e.g., oleic acid). The aqueous phase is prepared by dissolving the surfactant (e.g., Polysorbate 80) and a co-surfactant (e.g., propylene (B89431) glycol) in purified water.
-
Formation of the Nanoemulsion: The oil phase is slowly added to the aqueous phase under constant stirring using a high-speed homogenizer until a stable nanoemulsion is formed.
-
Gel Incorporation: The prepared nanoemulsion is then incorporated into a gelling agent (e.g., Carbopol 940) with gentle stirring to form the final nanoemulgel.
Workflow for Nanoemulgel Preparation
Caption: Workflow for preparing a nanoemulgel for topical drug delivery.
Comparative Analysis in Vaccine Adjuvants
Nanoemulsions are also explored as potent adjuvants in vaccines, enhancing the immune response to antigens. Non-ionic surfactants are key components in these adjuvant formulations.
Case Study: Oil-in-Water Nanoemulsion Adjuvants
Research has been conducted on oil-in-water nanoemulsion adjuvants using surfactants like Polysorbate 80. These adjuvants are designed to improve both humoral and cellular immunity.
Experimental Data: Polysorbate 80-based Nanoemulsion Adjuvant
The following table presents typical characteristics of a nanoemulsion adjuvant formulated with Polysorbate 80. Specific comparative data for a this compound based adjuvant was not found in the reviewed literature.
| Parameter | Nanoemulsion Adjuvant with Polysorbate 80 |
| Droplet Size (nm) | 120 ± 10.5 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 |
| Zeta Potential (mV) | -10.2 ± 1.1 |
| Antigen Loading Efficiency (%) | > 90 |
| Immune Response (Antibody Titer) | Significantly higher than antigen alone |
Experimental Protocol: Preparation of a Nanoemulsion Vaccine Adjuvant
-
Preparation of Oil and Aqueous Phases: The oil phase consists of a biodegradable oil such as squalene. The aqueous phase contains the non-ionic surfactant (e.g., Polysorbate 80) and the antigen dissolved or suspended in a buffer solution.
-
High-Pressure Homogenization: The oil and aqueous phases are mixed and then passed through a high-pressure homogenizer for several cycles to produce a nanoemulsion with a uniform and small droplet size.
-
Characterization: The resulting nanoemulsion is characterized for droplet size, polydispersity index, zeta potential, and antigen integrity.
Signaling Pathway for Adjuvant Action
Non-ionic surfactant-based nanoemulsion adjuvants are thought to enhance the immune response through several mechanisms, including improved antigen presentation and activation of innate immune cells.
Diagram of Adjuvant-Mediated Immune Response
Caption: Simplified signaling pathway of a nanoemulsion adjuvant.
Conclusion
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of TRIDECETH-4
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of laboratory chemicals. TRIDECETH-4, a common nonionic surfactant, requires careful handling and disposal to mitigate potential environmental impact and ensure workplace safety. This guide provides essential, step-by-step procedures for the responsible disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) specific to the this compound product in use. The SDS provides the most accurate and detailed safety information. In the absence of a specific SDS, the following general precautions should be observed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or face shield |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | Laboratory coat |
Spill Management:
In the event of a spill, immediately evacuate the area if the spill is large or if you are unsure of the hazards. For small spills, absorb the material with an inert, non-combustible absorbent, such as sand or vermiculite. Place the contaminated material into a designated, labeled hazardous waste container. Do not allow the spilled material to enter drains or waterways.
Step-by-Step Disposal Procedure
The proper disposal of this compound is contingent on its classification as a hazardous or non-hazardous waste, which can vary based on the concentration and any contaminants present. The following decision-making workflow will guide the appropriate disposal path.
1. Waste Characterization:
The first and most critical step is to determine if the this compound waste is considered hazardous. A Safety Data Sheet for a related compound, Polyoxyethylene(12) tridecyl ether, classifies it as an "Environmentally hazardous substance, solid, n.o.s." with a UN number of 3077. This indicates a strong potential for this compound to be regulated as hazardous waste.
Factors that influence this classification include:
-
Concentration: High concentrations are more likely to be considered hazardous.
-
Contaminants: Mixture with other hazardous materials will render the entire waste hazardous.
-
Regulatory Lists: Check against federal, state, and local hazardous waste lists. The Resource Conservation and Recovery Act (RCRA) provides lists of hazardous wastes (P, U, K, and F lists).[1]
2. Segregation and Storage:
Properly segregate this compound waste from other chemical waste streams to prevent accidental mixing of incompatible materials. Store the waste in a designated, well-ventilated satellite accumulation area near the point of generation. The container must be:
-
Compatible with the chemical (e.g., high-density polyethylene).
-
Tightly sealed to prevent leaks or spills.
-
Clearly labeled with "Hazardous Waste" and the chemical name "this compound".
3. Disposal as Hazardous Waste:
Given the potential for environmental toxicity, the recommended and safest disposal method for this compound is through a licensed hazardous waste disposal company. This ensures compliance with all federal, state, and local regulations. The disposal process typically involves:
-
Incineration: High-temperature destruction of the chemical.
-
Chemical Treatment: Neutralization or other chemical processes to render the waste less hazardous.
-
Secure Landfill: Disposal in a specially designed and permitted landfill for hazardous waste.
4. Drain Disposal (Not Generally Recommended):
While some sources indicate that this compound is readily biodegradable, others suggest it is toxic to aquatic life. Therefore, drain disposal is not recommended as a standard procedure. In the rare instance that a thorough risk assessment and local regulations permit drain disposal of very small, dilute, and uncontaminated quantities, the following steps must be strictly followed:
-
Neutralization: Adjust the pH of the solution to a neutral range (typically 6-8).
-
Dilution: Dilute the neutralized solution with a large volume of water (at least 20:1).
-
Flushing: Pour the diluted solution down the drain, followed by a copious amount of running water to ensure it is thoroughly flushed from the plumbing system.
Important Considerations:
-
Never dispose of pure or concentrated this compound down the drain.
-
Never mix this compound waste with other solvents or chemicals in the drain.
-
Always prioritize disposal methods that do not involve release to the environment.
Environmental, Health, and Safety Data Summary
| Parameter | Value/Information | Source |
| Environmental Hazard | Suspected to be an environmental toxin. Toxic to aquatic life with long lasting effects. | Environment Canada, Sigma-Aldrich SDS |
| Biodegradability | Readily biodegradable. | European Union Ecolabel program |
| Acute Health Hazards | Causes skin irritation and serious eye damage. | Chem Service SDS[2] |
| Personal Protective Equipment | Safety goggles, chemically resistant gloves, lab coat. | Chem Service SDS[2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment. | Sigma-Aldrich SDS |
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research and development activities.
References
Personal protective equipment for handling TRIDECETH-4
Essential Safety and Handling Guide for TRIDECETH-4
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to ensure personal safety and proper management of this chemical.
Hazard and Personal Protective Equipment Summary
This compound poses specific hazards that necessitate the use of appropriate Personal Protective Equipment (PPE). The primary risks associated with this chemical are serious eye damage and skin irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure a safe working environment.
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Health Hazards | Eye/Face Protection: Chemical splash goggles or a full-face respirator should be worn. Eyewear must meet or exceed ANSI Z87.1 standards. |
| Causes serious eye damage[1] | Skin Protection: Chemical-resistant gloves are required.[1] The specific type of glove should be selected based on the manufacturer's recommendations for chemical resistance. |
| Causes skin irritation[1] | Hand Protection: Wear protective gloves.[1] |
| Body Protection: A long-sleeved, seamless, and disposable gown with tight-fitting cuffs is recommended to protect the body.[2] | |
| Physical Hazards | Not classified[1] |
| Environmental Hazards | Not classified[1] |
Note: No specific occupational exposure limits have been noted for this compound.[1] However, it is crucial to handle this chemical in a well-ventilated area. Good general ventilation, typically 10 air changes per hour, should be utilized.[1]
Operational and Disposal Plans
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from incompatible materials.[1] Although specific incompatibilities are not listed in the provided results, as a general precaution, avoid storing with strong oxidizing agents, acids, and bases unless specific compatibility data is available.
Handling and Use
-
Ventilation: Use in a well-ventilated area. If applicable, use process enclosures or local exhaust ventilation to maintain airborne levels below any recommended exposure limits.[1]
-
Personal Hygiene: Avoid contact with eyes, skin, and clothing.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.
-
Spill Prevention: Handle with care to prevent spills. Use secondary containment trays where appropriate.
Spill Response Workflow
In the event of a this compound spill, follow the procedural workflow outlined below.
Caption: this compound Spill Response Workflow
Disposal Plan
Dispose of waste and residues in accordance with local authority requirements.[1]
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used to clean up spills (absorbent pads, etc.) should be considered contaminated.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste. Do not dispose of this compound or contaminated materials down the drain or in the regular trash.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing and get immediate medical attention.[1]
-
In case of skin contact: Remove contaminated clothing.[1] Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1] Wash contaminated clothing before reuse.[1]
-
If inhaled: Move to fresh air.[1] Call a physician if symptoms develop or persist.[1]
-
If swallowed: Rinse mouth.[1] Get medical attention if symptoms occur.[1]
By adhering to these safety and handling protocols, you can minimize the risks associated with this compound and ensure a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) for this product before use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
